6-Bromooxazolo[5,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFJJDYESCFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716944 | |
| Record name | 6-Bromo[1,3]oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-90-3 | |
| Record name | 6-Bromooxazolo[5,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo[1,3]oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-[1,3]oxazolo[5,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of 6-Bromooxazolo[5,4-b]pyridine
An In-depth Technical Guide to 6-Bromooxazolo[5,4-b]pyridine for Advanced Research
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the backbone of a vast array of functional molecules. Among these, the oxazolopyridine core has emerged as a "privileged structure" due to its presence in numerous biologically active compounds. This guide focuses on a specific, highly functionalized derivative: This compound .
This molecule is not merely an inert scaffold; it is a precision tool for synthetic chemists. The fusion of the electron-rich oxazole ring with the pyridine moiety creates a unique electronic environment, while the strategically placed bromine atom at the 6-position serves as a versatile synthetic handle. Its primary utility lies in its role as a key building block, particularly in the synthesis of complex molecules for drug discovery, where it has been identified as a component for creating protein degraders.[1] This guide provides an in-depth analysis of its structure, properties, a proposed synthesis pathway, and its critical applications in advanced chemical synthesis.
It is crucial to distinguish this compound (CAS: 886372-90-3) from its isomer, 6-Bromooxazolo[4,5-b]pyridine (CAS: 1260863-86-2). While they share some characteristics, their distinct connectivity leads to different chemical properties and biological activities. This document is exclusively dedicated to the [5,4-b] isomer.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 886372-90-3 | [1] |
| Molecular Formula | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.00 g/mol | [1] |
| Appearance | Predicted to be a crystalline solid | [2] |
| Solubility | Low solubility in water; soluble in organic solvents like DMSO and DMF. | [2] |
| Hazard Identification | Harmful if swallowed, in contact with skin, or if inhaled. | [3] |
Note: Some properties are extrapolated from the closely related [4,5-b] isomer due to limited public data on the [5,4-b] isomer.
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 3-amino-2-hydroxypyridine.
-
Regioselective Bromination: The pyridine ring is first activated by the hydroxyl and amino groups, making it susceptible to electrophilic aromatic substitution. The challenge lies in achieving regioselectivity. The 5-position (para to the hydroxyl group and ortho to the amino group) is highly activated. To achieve bromination at the desired 6-position, a blocking/directing group strategy or careful control of reaction conditions may be necessary. However, a more direct approach involves using a brominated precursor. A plausible starting material is 5-bromo-3-amino-2-hydroxypyridine.
-
Oxazole Ring Formation (Cyclization): The ortho-amino and hydroxyl groups are perfectly positioned for cyclization to form the fused oxazole ring. This is typically achieved by reacting with a one-carbon synthon under dehydrating conditions.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of this compound from 5-Bromo-3-amino-2-hydroxypyridine
-
Reactants:
-
5-Bromo-3-amino-2-hydroxypyridine (1.0 eq)
-
Triethyl orthoformate (excess, serves as reagent and solvent)
-
p-Toluenesulfonic acid (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-Bromo-3-amino-2-hydroxypyridine.
-
Add an excess of triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid to protonate the orthoformate, making it a better electrophile.
-
Heat the reaction mixture to reflux for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield this compound.
-
-
Causality and Justification:
-
Triethyl orthoformate is chosen as it serves as both the source of the C2 carbon of the oxazole ring and as a dehydrating agent, driving the reaction towards the cyclized product.
-
p-Toluenesulfonic acid is a crucial acid catalyst. It protonates the orthoformate, which is then attacked by the nucleophilic amino group. Subsequent intramolecular attack by the hydroxyl group, followed by elimination of ethanol, leads to the aromatic oxazole ring. This is a classic and efficient method for constructing such fused heterocycles.[4]
-
Caption: Proposed synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, which allows for its incorporation into more complex molecular architectures.
The Bromo-Substituent: A Gateway for Cross-Coupling
The bromine atom at the 6-position is the molecule's primary reactive site for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is arguably the most important reaction for this building block. It allows for the formation of a C-C bond between the pyridine core and a wide variety of aryl or vinyl groups.[5][6]
-
Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[7][8]
-
Oxidative Addition: The catalytically active Pd(0) complex inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex, which then transfers its organic moiety to the palladium center, displacing the halide. The base is critical for activating the boronic acid.[7]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other important cross-coupling reactions include Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne formation), further expanding its synthetic potential.
Applications in Medicinal Chemistry
The oxazolopyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutics.[2] The ability to diversify the 6-position of the core via cross-coupling allows for the systematic exploration of the chemical space around the scaffold, which is a key strategy in structure-activity relationship (SAR) studies.[2]
-
Kinase Inhibitors: Many kinase inhibitors bind to the ATP pocket of the enzyme. The heterocyclic core of this compound can act as a hinge-binding motif, while the substituent introduced at the 6-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[9]
-
Protein Degraders: The molecule is explicitly marketed as a building block for protein degraders.[1] In this context, it can be used as a core structure to link a protein-binding ligand to an E3 ubiquitin ligase ligand, forming a Proteolysis-Targeting Chimera (PROTAC). The versatility of the bromine handle allows for the straightforward attachment of linkers essential for this application.
-
Antitumor Agents: Related oxazolo[4,5-b]pyridine derivatives have been investigated as novel antitumor agents that target human DNA topoisomerase IIα, indicating a potential avenue of research for the [5,4-b] isomer.[10]
Conclusion
This compound is a high-value synthetic intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined structure, combined with the versatile reactivity of the bromine substituent, makes it an ideal starting point for the synthesis of diverse and complex molecular libraries. While a lack of extensive public data necessitates careful characterization by the end-user, its utility in sophisticated applications like palladium-catalyzed cross-coupling reactions and the construction of protein degraders is clear. This guide provides the foundational knowledge required to strategically and effectively incorporate this powerful building block into advanced research programs.
References
-
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. (n.d.). PrepChem.com. Available at: [Link]
-
Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (2021). ResearchGate. Available at: [Link]
-
6-Bromo-[11][12]oxazolo[4,5-b]pyridine. (n.d.). PubChem. Available at: [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Wiley Online Library. Available at: [Link]
- One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. (2014). Google Patents.
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009). ResearchGate. Available at: [Link]
-
6-Bromooxazolo[5, 4-b]pyridine, min 95%, 1 gram. (n.d.). Oakwood Chemical. Available at: [Link]
-
5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis. (n.d.). Alchemist-chem.com. Available at: [Link]
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (2001). ResearchGate. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2020). National Institutes of Health. Available at: [Link]
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). Available at: [Link]
-
Specifications of 6-Bromooxazolo[4,5-b]pyridine. (n.d.). Capot Chemical. Available at: [Link]
-
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines. (2024). ResearchGate. Available at: [Link]
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (2021). PubMed. Available at: [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). Eurasian Journal of Chemistry. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2014). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Available at: [Link]
-
Isoxazolo[5,4-B]pyridine. (n.d.). PubChem. Available at: [Link]
-
Oxazolo(4,5-b)pyridine. (n.d.). PubChem. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 6-Bromo-[1,3]oxazolo[4,5-b]pyridine | C6H3BrN2O | CID 21964053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-bromooxazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-bromooxazolo[5,4-b]pyridine in Modern Drug Discovery
This compound is a heterocyclic building block of considerable interest in the field of medicinal chemistry. Its rigid, fused ring system and the presence of a strategically placed bromine atom make it a versatile scaffold for the synthesis of novel therapeutic agents. The oxazolopyridine core is a recognized pharmacophore, appearing in a number of clinical candidates, particularly in the oncology space where it has been utilized in the development of kinase inhibitors. The bromine substituent serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in experimental settings and providing foundational knowledge for its application in drug design and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is paramount in the early stages of drug discovery. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately influence its efficacy and safety.
Structural and Molecular Data
The fundamental structural and molecular characteristics of this compound are summarized in the table below. This data provides the basis for many of the compound's other physical and chemical properties.
| Property | Value | Source |
| IUPAC Name | 6-bromo-oxazolo[4,5-b]pyridine | |
| CAS Number | 1260863-86-2 | |
| Molecular Formula | C₆H₃BrN₂O | |
| Molecular Weight | 199.00 g/mol | |
| Appearance | Crystalline solid | [ChemShuttle]( |
An In-Depth Technical Guide to 6-Bromooxazolo[5,4-b]pyridine: A Cornerstone Building Block in Modern Drug Discovery
Executive Summary: 6-Bromooxazolo[5,4-b]pyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its rigid, bicyclic core structure, combined with the synthetically versatile bromine handle, establishes it as a privileged scaffold and a critical intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and an exploration of its pivotal role in drug discovery, particularly in the development of kinase inhibitors. The strategic utility of this molecule in palladium-catalyzed cross-coupling reactions for the generation of diverse compound libraries is also discussed, offering a technical resource for researchers and drug development professionals.
Introduction to this compound
The oxazolopyridine scaffold is a bioisostere of benzoxazole, a motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] The incorporation of a pyridine ring in place of the benzene moiety introduces a nitrogen atom, which can serve as a hydrogen bond acceptor and favorably modulate physicochemical properties such as solubility and metabolic stability. This compound has emerged as a particularly valuable building block due to the presence of a bromine atom at the 6-position. This halogen is not merely a substituent but a key functional handle for introducing molecular diversity through a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3] Its application is especially prominent in the field of oncology, where it serves as a core fragment in the design of potent and selective kinase inhibitors.[3]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible chemical synthesis and biological evaluation.
| Property | Value | Source(s) |
| CAS Number | 886372-90-3 | [4] |
| Molecular Formula | C₆H₃BrN₂O | [4] |
| Molecular Weight | 199.00 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in DMSO and DMF; low water solubility | [3] |
| Storage | Store at room temperature (2-8°C recommended), protected from moisture in a tightly sealed container. | [3] |
Chemical Structure
The structure of this compound is depicted below, illustrating the fusion of the oxazole and pyridine rings.
Caption: Chemical structure of this compound.
Synthesis Protocol and Mechanistic Rationale
While multiple synthetic routes to oxazolopyridines exist, a common and reliable strategy involves the cyclocondensation of an appropriately substituted aminohydroxypyridine with a carboxylic acid or its derivative. The following protocol is a representative method adapted from established procedures for analogous heterocyclic systems.
Proposed Synthesis: Cyclocondensation Route
This synthesis begins with a commercially available precursor, 2-amino-5-bromopyridin-3-ol, and utilizes formic acid for the crucial cyclization step.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Acylation:
-
To a solution of 2-amino-5-bromopyridin-3-ol (1.0 eq) in an appropriate solvent like toluene, add formic acid (1.5-2.0 eq).
-
Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove water formed during the reaction.
-
Causality: The initial step is the nucleophilic attack of the amino group onto the carbonyl carbon of formic acid, forming an N-formyl intermediate. This acylation is essential to set up the subsequent intramolecular cyclization.
-
-
Cyclization:
-
After cooling the reaction mixture, carefully add a strong dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the mixture again, typically to 120-150°C, for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Under strong acidic and dehydrating conditions, the hydroxyl group of the pyridine ring attacks the amide carbonyl carbon. The subsequent elimination of a water molecule results in the formation of the stable, aromatic oxazole ring, yielding the final product.
-
-
Workup and Purification:
-
Allow the reaction to cool to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain pure this compound.
-
Trustworthiness: This multi-step workup is a self-validating system. Neutralization ensures the product is in its free-base form for extraction. The extraction isolates the product from inorganic salts, and chromatographic purification removes any unreacted starting materials or side products, ensuring high purity, which can be verified by NMR and mass spectrometry.
-
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its role as a versatile scaffold for building complex, biologically active molecules. The bromine atom is the key to its utility, serving as a reactive site for palladium-catalyzed cross-coupling reactions.
Cornerstone of Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapeutics. The oxazolopyridine core can act as a "hinge-binding" motif, forming critical hydrogen bonds with the kinase protein backbone. The 6-position, occupied by bromine, points out towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for modification to enhance potency and selectivity.
Caption: Role of this compound in a drug discovery workflow.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids (or esters) introduces diverse aromatic substituents. This is widely used to explore interactions in specific sub-pockets of a target protein.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, coupling the scaffold with a wide range of primary or secondary amines. This is crucial for introducing functionalities that can form salt bridges or additional hydrogen bonds.
-
Sonogashira Coupling: The coupling with terminal alkynes introduces linear, rigid linkers, enabling chemists to probe deeper regions of a binding site.
The reactivity order for halogens in these reactions is generally I > Br > Cl, making the bromo-substituent an ideal compromise between reactivity, stability, and commercial availability.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust.
-
Handling: The compound is sensitive to basic conditions.[3] Avoid strong oxidizing and reducing agents.
-
Storage: Keep the container tightly sealed and store in a cool, dry place to prevent degradation from moisture.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to rapidly generate and optimize novel therapeutic agents. Its defined physicochemical properties, reliable synthetic accessibility, and, most importantly, the synthetic versatility afforded by the bromine atom, secure its place as a high-value scaffold in the modern drug discovery toolbox. Understanding its synthesis, reactivity, and strategic application is essential for researchers aiming to develop next-generation targeted therapies.
References
- [This link was not found.]
- [This link was not found.]
- [This link was not found.]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Larsen, J., Bundgaard, C., & Begtrup, M. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 795-809. Retrieved from [Link]
- [This link was not found.]
- [This link was not found.]
- [This link was not found.]
-
ResearchGate. (2015). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. Retrieved from [Link]
- [This link was not found.]
- [This link was not found.]
- [This link was not found.]
- [This link was not found.]
- [This link was not found.]
- [This link was not found.]
- [This link was not found.]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 6-bromooxazolo[5,4-b]pyridine
Abstract
Introduction: The Significance of the Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic motif found in a variety of biologically active compounds. These structures are isosteres of purine bases, such as adenine and guanine, and consequently, derivatives of this scaffold have been explored for a wide range of therapeutic applications, including as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1] The introduction of a bromine atom at the 6-position of the pyridine ring, as in 6-bromooxazolo[5,4-b]pyridine, provides a valuable synthetic handle for further functionalization through cross-coupling reactions, making it a key intermediate in the synthesis of compound libraries for drug discovery.[2] Understanding the spectroscopic signature of this key intermediate is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.
Below is the chemical structure of this compound:
Caption: A standardized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C=N stretching | 1650 - 1550 | Strong |
| C=C stretching (aromatic) | 1600 - 1450 | Medium |
| C-O-C stretching | 1250 - 1050 | Strong |
| C-Br stretching | 700 - 500 | Medium |
Interpretation of Key Bands:
-
The presence of bands in the 1650-1450 cm⁻¹ region is indicative of the aromatic and heteroaromatic rings.
-
A strong band in the 1250-1050 cm⁻¹ range is characteristic of the C-O-C stretch of the oxazole ring.
-
The C-Br stretching vibration is expected in the fingerprint region.
Experimental Protocol for IR Data Acquisition
Caption: Key fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition
Caption: A general workflow for obtaining ESI-MS data.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that will be invaluable for researchers working with this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As research into oxazolo[5,4-b]pyridine derivatives continues to expand, the information contained within this guide will serve as a critical reference for the unambiguous characterization of novel compounds.
References
- Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
-
PubChem. (n.d.). 6-Bromo-ox[3][4]azolo[4,5-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Palamarchuk, I. V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
Sources
An In-depth Technical Guide to the Solubility of 6-bromooxazolo[5,4-b]pyridine in Organic Solvents
Foreword: The Crucial Role of Solubility in Drug Discovery
For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent dictates its formulation possibilities, its behavior in biological assays, and ultimately, its bioavailability. 6-bromooxazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, is no exception.[1] This guide provides a comprehensive exploration of the solubility of this compound, moving beyond simple data points to offer a framework for understanding, predicting, and experimentally determining its behavior in organic solvents. We will delve into the theoretical underpinnings of solubility, provide actionable experimental protocols, and offer field-proven insights to empower your research and development endeavors.
Understanding the Molecule: Physicochemical Properties of this compound
Before we can predict or measure its solubility, we must first understand the molecule itself. This compound is a fused heterocyclic system. Its structure, featuring a pyridine ring, an oxazole ring, and a bromine substituent, imparts a unique combination of polarity, hydrogen bonding potential, and lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂O | [2] |
| Molecular Weight | 199.00 g/mol | [2] |
| XLogP3 | 1.7 | [2] |
| Appearance | Crystalline solid (predicted) | [1] |
| General Solubility | Low water solubility; soluble in DMSO and DMF.[1] | - |
The presence of nitrogen and oxygen atoms in the rings allows for potential hydrogen bonding, while the aromatic system contributes to van der Waals interactions. The bromine atom adds to the molecular weight and can influence electronic properties. This structural complexity means its solubility is not always straightforward to predict and can vary significantly with the choice of solvent.
The Duality of Solubility: Thermodynamic vs. Kinetic
In the context of drug discovery, it is crucial to distinguish between two types of solubility: thermodynamic and kinetic.[3] Failing to do so can lead to misleading results in downstream applications.
-
Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid, undissolved material.[3] This is a fundamental, intrinsic property of the compound in its most stable crystalline form.
-
Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings. It is determined by dissolving the compound in a highly soluble solvent like dimethyl sulfoxide (DMSO) first, and then adding this stock solution to an aqueous buffer.[4] The point at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility because the compound may precipitate as an amorphous solid or remain in a supersaturated state for a period.[2][3]
For lead optimization and formulation development, understanding the thermodynamic solubility is paramount as it reflects the long-term stability of a solution. Kinetic solubility, however, provides a valuable early indication of potential solubility issues during the discovery phase.[1][4]
Caption: Thermodynamic vs. Kinetic Solubility Workflow.
A Predictive Framework: Hansen Solubility Parameters (HSP)
When experimental data is scarce, predictive models offer a scientifically robust starting point. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting the solubility of a solute in a solvent.[5][6] It is based on the principle of "like dissolves like" and deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces (van der Waals forces).
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a set of these three parameters. The "distance" (Ra) between the HSP values of a solute and a solvent in this three-dimensional space predicts their compatibility. A smaller distance implies higher solubility.
Caption: Predictive workflow using Hansen Solubility Parameters.
While a detailed group-contribution calculation for this compound is beyond the scope of this guide, its chemical structure suggests it will have significant polar (δP) and hydrogen bonding (δH) components, in addition to a moderate dispersion (δD) component from the aromatic rings. Therefore, it is predicted to be more soluble in solvents with a similar profile, such as polar aprotic and some polar protic solvents.
Experimental Determination of Solubility: Protocols and Best Practices
Theoretical predictions must be validated by empirical data. The following protocols provide robust methods for determining the thermodynamic and kinetic solubility of this compound.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.[7]
Objective: To determine the maximum equilibrium concentration of the compound in various organic solvents.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or UPLC-MS/MS system for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is necessary to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the larger particles settle. Then, centrifuge the vials at high speed to pellet all undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility.
Protocol for Kinetic Solubility (High-Throughput Method)
This method is suitable for earlier stages of discovery where many compounds are being screened.
Objective: To rapidly assess the apparent solubility of the compound from a DMSO stock solution.
Materials:
-
A stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer or organic solvent of interest
-
96-well microplates
-
Automated liquid handler (optional, for high throughput)
-
Plate reader with nephelometry or UV-Vis capabilities
-
Plate shaker
Procedure:
-
Plate Preparation: Add the aqueous buffer or organic solvent to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the wells. Typically, the final DMSO concentration is kept low (1-2%) to minimize its co-solvent effect.[1]
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[1]
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader at a wavelength where the compound absorbs but the solvent does not. The concentration at which a significant increase in turbidity or a deviation from linear absorbance is observed is defined as the kinetic solubility.
Caption: Workflows for thermodynamic and kinetic solubility assays.
Expected Solubility Profile of this compound
Based on its structure and general chemical principles, we can anticipate the solubility behavior of this compound in various classes of organic solvents. The following table provides a qualitative and estimated quantitative solubility profile. Note: These are estimations and should be confirmed experimentally using the protocols described above.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have high polarity and can accept hydrogen bonds, effectively solvating the polar heterocyclic core of the molecule. This is consistent with available data.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, interacting favorably with the nitrogen and oxygen atoms. However, their own strong hydrogen-bonding networks may need to be disrupted. |
| Less Polar / Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have some polarity and can interact via dipole-dipole forces. Qualitative data for a related isomer supports solubility in these solvents.[8] |
| Ester | Ethyl Acetate | Low to Moderate | Ethyl acetate has moderate polarity but is a weaker hydrogen bond acceptor than DMSO or alcohols. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Solvation would primarily rely on weaker van der Waals forces with the aromatic system. The polar nature of the oxazolopyridine core limits solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity and hydrogen bonding capability between the solute and solvent leads to very poor solubility. |
| Aqueous | Water | Very Low / Insoluble | The compound's lipophilic character (XLogP3 = 1.7) and crystalline nature dominate over the potential for hydrogen bonding with water, resulting in low aqueous solubility.[1][2] |
Conclusion and Future Directions
The solubility of this compound is a multifaceted property that is critical to its successful application in drug discovery and development. This guide has provided a comprehensive framework for understanding this property, from the foundational distinction between thermodynamic and kinetic solubility to predictive modeling with Hansen Solubility Parameters and detailed, validated experimental protocols.
For researchers working with this important scaffold, the path forward is clear:
-
Predict: Use computational tools or the principles outlined here to estimate the solubility profile and select an appropriate range of solvents for screening.
-
Measure: Employ the shake-flask method to determine the definitive thermodynamic solubility in key solvents for formulation and lead optimization. Utilize kinetic solubility assays for rapid screening of analogues.
-
Synthesize: Use the gathered solubility data to inform decisions in medicinal chemistry programs, ensuring that newly synthesized compounds have properties amenable to further development.
By integrating these principles and practices, the scientific community can more effectively harness the therapeutic potential of this compound and its derivatives, accelerating the development of novel medicines.
References
-
PubChem. 6-Bromo-[1][2]oxazolo[4,5-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available from: [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. Available from: [Link]
-
Stefanis, E., & Panayiotou, C. (2012). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Polymers. Kinam Park. Available from: [Link]
-
Alchemist-chem. 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis. Available from: [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. ovid.com [ovid.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. enamine.net [enamine.net]
- 8. 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis | Buy from China Manufacturer [pipzine-chem.com]
A Technical Guide to the Thermal Stability and Decomposition Profile of 6-bromooxazolo[5,4-b]pyridine
Abstract: 6-bromooxazolo[5,4-b]pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing targeted therapeutics. A thorough understanding of a compound's thermal stability is a non-negotiable prerequisite for its safe handling, storage, and utilization in further synthetic processes. This technical guide provides a comprehensive framework for assessing the thermal properties of this compound. Due to the limited availability of specific experimental data for this exact isomer in public literature, this document synthesizes information from analogous structures and establishes a predictive profile. It further details the rigorous experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), necessary to validate these predictions. The methodologies are presented with an emphasis on the underlying scientific rationale, ensuring a self-validating system for generating reliable safety and stability data.
Section 1: Introduction to this compound and the Imperative of Thermal Analysis
Molecular Profile
This compound is a halogenated heterocyclic compound featuring a fused oxazole and pyridine ring system. This structural motif is a common building block in the development of kinase inhibitors and other targeted pharmaceutical agents.[1]
-
Chemical Structure: (Image of this compound)
-
Molecular Formula: C₆H₃BrN₂O
-
Molecular Weight: 199.00 g/mol [2]
-
CAS Number: 886372-90-3[3]
The Critical Role of Thermal Stability in Pharmaceutical Development
The journey of a chemical entity from laboratory curiosity to a viable drug candidate or commercial product is paved with rigorous safety and stability assessments. Thermal analysis is a cornerstone of this process for several key reasons:
-
Process Safety: Many synthetic steps require heating. An uncharacterised exothermic decomposition can lead to a runaway reaction, posing significant risks of equipment failure and personnel harm.
-
Handling and Storage: Defining a safe upper temperature limit is crucial for establishing appropriate storage conditions to prevent degradation over time. Supplier data for related compounds suggests sensitivity to basic conditions and moisture, necessitating storage in a tightly sealed container at room temperature.[1]
-
Purity and Quality Control: Decomposition leads to impurities, which can compromise the efficacy and safety of the final product. Understanding the degradation profile is essential for developing stable formulations.
-
Hazard Identification: Halogenated and nitrogen-rich heterocyclic compounds can sometimes exhibit energetic decomposition, making a thorough thermal hazard assessment indispensable.[4][5]
Section 2: Foundational Methodologies for Thermal Characterization
To comprehensively evaluate the thermal stability of a compound like this compound, a multi-faceted approach employing orthogonal techniques is required. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on the change in mass of a sample as a function of temperature or time. For decomposition studies, it is used to determine the temperatures at which a material begins to degrade and the extent of mass loss. Key parameters include:
-
T_onset: The extrapolated onset temperature where mass loss begins.
-
Tₓ%: The temperature at which a specific percentage (e.g., 5%) of mass loss has occurred, often used as a standardized measure of thermal stability.[6][7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is exceptionally sensitive to thermal events and provides both qualitative and quantitative data on:
-
Melting (Tₘ): An endothermic event indicating the solid-to-liquid phase transition.
-
Crystallization (T꜀): An exothermic event that can occur upon cooling or heating of an amorphous material.
-
Decomposition (Tₔ): Typically an exothermic event for compounds like this, indicating the energy released during degradation. The magnitude of this exotherm is a critical indicator of the potential thermal hazard.[4]
DSC is a powerful screening tool in the pharmaceutical and chemical industries for identifying potential thermal hazards using only a few milligrams of sample.[4]
Section 3: Predicted Thermal Profile of this compound
In the absence of specific published TGA/DSC data for the title compound, we can construct a predictive profile based on data from its isomer, 6-bromooxazolo[4,5-b]pyridine, and the known behavior of halogenated heterocyclic systems.
Predicted Onset of Decomposition
The isomeric compound 6-bromooxazolo[4,5-b]pyridine is reported to undergo thermal decomposition at temperatures above 200°C.[1] It is chemically reasonable to predict that this compound will exhibit a similar thermal stability, with significant decomposition likely commencing in the 200-250°C range . Studies on other substituted heterocyclic compounds show decomposition beginning above 250°C, with the exact temperature influenced by the nature and position of substituents.[6]
Anticipated Decomposition Products
The elemental composition (C, H, Br, N, O) dictates the nature of the degradation products. Thermal decomposition of halogenated organic compounds can lead to the release of irritating and toxic gases.[9][10] For this compound, the anticipated gaseous byproducts include:
-
Hydrogen Bromide (HBr)
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂)
-
Nitrogen Oxides (NOx)
Predictive Data Summary
The following table summarizes the expected thermal properties for this compound. This data is predictive and requires experimental verification.
| Parameter | Predicted Value/Range | Method of Analysis | Rationale |
| Physical State | Crystalline Solid | Visual Inspection | Typical for small organic molecules.[1] |
| Melting Point (Tₘ) | 150 - 200 °C | DSC | A distinct melting endotherm is expected before decomposition. |
| Decomposition Onset (T_onset) | > 200 °C | TGA / DSC | Based on data for the [4,5-b] isomer.[1] |
| 5% Mass Loss Temp (T₅%) | 210 - 240 °C | TGA | A common metric for stability, expected to be slightly above T_onset.[6] |
| Decomposition Character | Exothermic | DSC | Decomposition of nitrogen-rich heterocycles is typically energy-releasing.[4] |
Section 4: Experimental Protocols for Definitive Thermal Analysis
The following protocols describe a self-validating workflow for the comprehensive thermal analysis of this compound.
Overall Experimental Workflow
The logical flow of analysis ensures that a safety assessment is performed before proceeding to more detailed characterization.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the thermal stability profile in both inert and oxidative atmospheres.
-
Instrument & Calibration: Use a calibrated Thermogravimetric Analyzer. Calibrate temperature using appropriate standards (e.g., Indium, Tin).
-
Sample Preparation: Weigh 3-5 mg of this compound into an alumina crucible.
-
Experimental Conditions (Run 1 - Inert):
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Experimental Conditions (Run 2 - Oxidative):
-
Purge Gas: Air at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the onset temperature of mass loss and the T₅% value for both runs. Compare the profiles to assess oxidative effects on stability.
Causality: Running the analysis in both nitrogen and air is critical. Many compounds show significantly lower thermal stability in an oxidizing atmosphere.[6] This dual analysis provides a more complete picture for process safety, as industrial processes are not always perfectly inert.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, decomposition temperature, and quantify the energy of decomposition for thermal hazard assessment.
-
Instrument & Calibration: Use a calibrated DSC (e.g., heat-flux or power-compensated). Calibrate for temperature and enthalpy using an Indium standard.[8]
-
Sample Preparation: Weigh 1-3 mg of the sample into a hermetically sealable aluminum pan. Crimp the lid to seal the pan.
-
Rationale: Using a small sample size is a crucial safety measure when analyzing a compound with unknown energetic potential. A hermetically sealed pan contains any pressure generated during decomposition, ensuring the event is fully measured and preventing contamination of the instrument.[5]
-
-
Experimental Conditions:
-
Reference: An empty, sealed aluminum pan.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 350°C (or a temperature beyond the TGA decomposition) at 10°C/min.
-
-
-
Data Analysis:
-
Identify any endothermic peaks (melting) and exothermic peaks (decomposition).
-
Determine the onset temperature and peak maximum for each event.
-
Integrate the area of the peaks to calculate the enthalpy of fusion (ΔH_fus) and enthalpy of decomposition (ΔH_decomp).
-
Section 5: Plausible Decomposition Pathway
The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule. The C-Br bond and the O-C bond within the strained oxazole ring are potential initiation sites. The subsequent fragmentation would lead to the release of stable small molecules.
Section 6: Safety, Handling, and Process Implications
The combined predictive and experimental data provides actionable guidance for researchers and process chemists.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources, strong oxidizing agents, and bases.[9] The container must be kept tightly closed to prevent moisture ingress.
-
Handling: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11] Handling should be performed in a well-ventilated fume hood to avoid inhalation of any fine dust.[12]
-
Process Safety: Any synthetic step or process requiring the heating of this compound should be treated with caution. Based on the predictive data, heating above 180°C should be avoided without a thorough risk assessment. The potential for a significant exothermic decomposition necessitates careful temperature control and the availability of emergency cooling in any scaled-up reaction.
Section 7: Conclusion
References
-
Rojas, A., et al. (n.d.). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. ACS Publications. Available at: [Link]
-
(n.d.). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. Available at: [Link]
-
(n.d.). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. ResearchGate. Available at: [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]
-
Mitchell, J., et al. (2020). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
(n.d.). Thermogravimetric analysis (TGA) curves of Ac‐CNImPy and PXZ‐CNImPy. ResearchGate. Available at: [Link]
-
Liu, N., et al. (2018). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. Available at: [Link]
-
Tselinskii, I.V., et al. (2022). Energetic[4][9][13]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
-
Choi, H., et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Available at: [Link]
-
Malarz, K., et al. (2022). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-[13][14]oxazolo[4,5-b]pyridine. PubChem. Available at: [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. Available at: [Link]
-
Kodavanti, P.R.S., & Curras-Collazo, M.C. (2023). Perspective on halogenated organic compounds. National Institutes of Health. Available at: [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. 6-Bromo-[1,3]oxazolo[4,5-b]pyridine | C6H3BrN2O | CID 21964053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxazolopyridines | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Oxazolopyridine Compounds
Abstract
The oxazolopyridine scaffold, a fused heterocyclic system comprising an oxazole and a pyridine ring, represents a privileged core in modern medicinal chemistry. Its journey from a subject of early 20th-century synthetic exploration to a cornerstone of contemporary drug discovery is marked by significant advancements in chemical synthesis and a deepening understanding of its biological significance. This guide provides an in-depth analysis of the discovery and history of oxazolopyridine compounds, tracing the evolution of their synthesis from classical, harsh methodologies to sophisticated, efficient modern techniques. We will explore the pivotal moments that unveiled the diverse pharmacological potential of this scaffold, with a special focus on its emergence as a potent inhibitor of key biological targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a robust framework for future innovation.
Introduction: The Oxazolopyridine Core
Oxazolopyridines are bicyclic aromatic heterocycles that merge the electron-rich characteristics of the oxazole ring with the electron-deficient nature of the pyridine ring. This fusion creates a unique electronic landscape, bestowing upon the scaffold a remarkable ability to engage in a wide array of molecular interactions with biological targets. The specific arrangement of the fused rings gives rise to several isomers, such as oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, and oxazolo[4,5-c]pyridine, each with distinct steric and electronic properties that can be exploited in drug design. This structural and electronic versatility is the primary reason for the enduring interest in this compound class, which has shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1]
Foundational Syntheses: The Dawn of a Scaffold
The story of oxazolopyridines is intrinsically linked to the fundamental discoveries in oxazole synthesis. While the first synthesis of a related fused system, an oxazolo[5,4-d]pyrimidine, was reported as early as 1905, the key methodologies for constructing the core oxazole ring were established shortly after.[2]
The Robinson-Gabriel Synthesis (1909-1910)
The most significant early contribution was the Robinson-Gabriel synthesis , independently described by Sir Robert Robinson (1909) and Siegmund Gabriel (1910).[3][4] This classical method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically under harsh acidic conditions using reagents like concentrated sulfuric acid or polyphosphoric acid (PPA).[4][5]
-
Expertise & Experience: The choice of a strong dehydrating agent like H₂SO₄ was a necessity of the era's chemical toolkit. The mechanism relies on the protonation of both the amide and ketone carbonyls, facilitating a nucleophilic attack from the amide oxygen onto the ketone carbon, followed by the elimination of water to form the aromatic oxazole ring. While effective for simple structures, this method's severity (e.g., heating to 90-100°C) limited its application to substrates lacking sensitive functional groups, which would not survive the reaction conditions.[6] This limitation was a major driver for the development of milder synthetic routes in subsequent decades.
The general workflow for these early syntheses, particularly for the oxazolo[4,5-b]pyridine isomer, often started with a substituted 2-amino-3-hydroxypyridine. This precursor contains the necessary ortho-amino alcohol functionality on the pyridine ring, primed for cyclization with a carboxylic acid or its derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
The Halogen's Edge: A Technical Guide to the Biological Potential of Brominated Heterocyclic Compounds
Foreword
In the vast and intricate world of chemical biology and drug discovery, nature consistently provides a blueprint for innovation. Among the myriad of molecular scaffolds, heterocyclic compounds form the backbone of a significant portion of existing pharmaceuticals. The strategic incorporation of halogen atoms, particularly bromine, onto these heterocyclic cores has emerged as a powerful strategy to modulate and enhance their biological activity. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of brominated heterocyclic compounds, offering a technical resource for researchers, scientists, and professionals in the field of drug development. We will delve into the causal relationships between chemical structure and biological function, supported by field-proven insights and detailed experimental methodologies.
The Bromine Advantage: More Than Just a Heavy Atom
The introduction of a bromine atom into a heterocyclic molecule is a deliberate and strategic choice that extends far beyond simply increasing molecular weight. The unique physicochemical properties of bromine profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
-
Enhanced Lipophilicity: Bromine's inherent lipophilicity can significantly improve a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. This is a critical factor for targeting intracellular proteins or the central nervous system.
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the heterocyclic ring system. This modification can influence the molecule's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, with its biological target.
-
Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic degradation than a carbon-hydrogen bond. This can lead to an increased half-life of the drug in the body, allowing for less frequent dosing.
-
Halogen Bonding: A lesser-known but increasingly appreciated interaction is the halogen bond. This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts with a nucleophilic atom, such as an oxygen or nitrogen, on the biological target. This can provide an additional anchoring point, leading to increased binding affinity and selectivity. The introduction of bromine can, therefore, be a key strategy in drug design to enhance therapeutic activity and optimize metabolic profiles[1].
A Survey of Biologically Active Brominated Heterocycles
The marine environment, with its high concentration of bromide, is a particularly rich source of structurally diverse and biologically active brominated heterocyclic compounds[1]. These natural products have provided the inspiration for the synthesis of numerous analogues with potent therapeutic properties.
Brominated Indoles: From Ancient Dyes to Modern Medicine
The historical significance of brominated indoles dates back to antiquity with the use of Tyrian purple, a dye derived from marine molluscs[2]. The primary component of this dye is 6,6'-dibromoindigo, a brominated indole dimer[2]. Beyond its use as a pigment, the precursors and derivatives of Tyrian purple have shown interesting biological activities[3][4]. Modern research has unveiled a wide array of pharmacological activities for brominated indoles.
-
Anti-inflammatory Activity: Brominated indoles, such as those isolated from the marine mollusc Dicathais orbita, have demonstrated significant anti-inflammatory effects[5]. Compounds like 6-bromoisatin have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2)[5][6]. The mechanism of action often involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response[5][7].
-
Anticancer Activity: Several brominated indole alkaloids have exhibited potent cytotoxic activity against various cancer cell lines[8][9]. For instance, halogenation of the indeno[1,2-b]indole scaffold has been shown to significantly boost its potency as a protein kinase CK2 inhibitor, a promising target in oncology[10][11]. The compound 1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (MC11) displayed an IC50 of 16 nM against CK2[10][11].
-
Antimicrobial Activity: Brominated indoles have also shown promise as antimicrobial agents. For example, cis-3,4-dihydrohamacanthin B and bromodeoxytopsentin, isolated from the sponge species Topsentia pachastrelloides, have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA)[1].
Brominated Pyrroles: Potent Agents Against Biofilm Formation
Pyrrole-containing compounds are another important class of heterocycles with a broad range of biological activities[12][13][14]. The introduction of bromine can enhance their therapeutic potential, particularly in the context of bacterial infections.
Marine sponges are a prolific source of brominated pyrrole alkaloids[15]. Oroidin and its analogues, isolated from sponges of the genus Agelas, have been extensively studied for their ability to inhibit biofilm formation in pathogenic bacteria[16]. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics, making biofilm inhibitors a critical area of research.
Other Notable Brominated Heterocycles
The diversity of brominated heterocycles with biological activity extends beyond indoles and pyrroles.
-
Brominated Pyridines and Pyrimidines: These compounds have been investigated for a range of activities, including their use as intermediates in the synthesis of more complex bioactive molecules[17].
-
Brominated Alkaloids: This broad class encompasses a wide variety of nitrogen-containing heterocyclic compounds from marine sources that exhibit cytotoxic, antiviral, antifungal, and antibacterial properties[18][19][20][21][22].
Synthesis and Methodologies: A Practical Guide
The synthesis of brominated heterocyclic compounds is a cornerstone of their development as therapeutic agents. The choice of bromination method depends on the specific heterocycle, the desired regioselectivity, and the presence of other functional groups.
Electrophilic Bromination
Direct bromination using an electrophilic bromine source is a common method for introducing bromine onto electron-rich heterocyclic systems.
Experimental Protocol: Bromination of Indole
This protocol describes the synthesis of 3-bromoindole, a versatile building block.
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve indole (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.0 mmol) portion-wise to the stirred solution over 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-bromoindole.
Cross-Coupling Reactions
For more complex structures and precise control over the position of the bromine atom, cross-coupling reactions are invaluable. The Suzuki and Heck reactions are widely used to form carbon-carbon bonds using a brominated heterocycle as one of the coupling partners[23].
Experimental Protocol: Suzuki Coupling of 3-Bromoindole
This protocol details the synthesis of 3-phenylindole.
Materials:
-
3-Bromoindole
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)2]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 3-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(OAc)2 (0.05 mmol)[23].
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times[23].
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the vessel[23].
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC)[23].
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine[23].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[23].
-
Purify the crude product by column chromatography.
Diagram: Synthetic Workflow for Brominated Heterocycles
Caption: A generalized workflow for the synthesis and functionalization of brominated heterocyclic compounds.
Biological Evaluation and Mechanistic Insights
A thorough biological evaluation is essential to understand the therapeutic potential of newly synthesized brominated heterocyclic compounds. This typically involves a tiered approach, starting with in vitro assays and progressing to more complex cell-based and in vivo models.
In Vitro Assays for Target Identification and Potency
-
Enzyme Inhibition Assays: For compounds targeting specific enzymes, such as kinases or cyclooxygenases, in vitro assays are used to determine the half-maximal inhibitory concentration (IC50). For example, the anti-inflammatory activity of brominated indoles has been assessed by measuring their inhibition of COX-1 and COX-2 enzymes[6].
-
Receptor Binding Assays: To evaluate compounds that interact with specific receptors, radioligand binding assays or fluorescence-based assays can be employed to determine the binding affinity (Ki).
Table 1: Biological Activity of Selected Brominated Heterocyclic Compounds
| Compound | Heterocyclic Core | Biological Activity | Target/Mechanism | IC50/MIC | Reference |
| 6-Bromoisatin | Indole | Anti-inflammatory | Inhibition of NO, TNF-α, PGE2 | 40 µg/mL (NO inhibition) | [5] |
| MC11 | Indenoindole | Anticancer | Protein Kinase CK2 Inhibition | 16 nM | [10][11] |
| cis-3,4-dihydrohamacanthin B | Indole | Antibacterial | - | 12.5 µg/ml (MRSA) | [1] |
| Bromodeoxytopsentin | Indole | Antibacterial | - | 6.25 µg/ml (MRSA) | [1] |
| Oroidin | Pyrrole | Biofilm Inhibition | - | - | [16] |
Cell-Based Assays for Cellular Efficacy and Toxicity
-
Cytotoxicity Assays: Assays such as the MTT or LDH assay are used to determine the concentration at which a compound becomes toxic to cells (CC50). This is crucial for establishing a therapeutic window.
-
Signaling Pathway Analysis: To elucidate the mechanism of action, techniques like Western blotting or reporter gene assays can be used to investigate the effect of the compound on specific signaling pathways. For instance, the inhibition of NF-κB translocation to the nucleus by brominated indoles can be visualized using immunofluorescence microscopy[5].
Diagram: Inhibition of the NF-κB Signaling Pathway by Brominated Indoles
Sources
- 1. jms.ump.edu.pl [jms.ump.edu.pl]
- 2. Tyrian purple - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [researchportal.scu.edu.au]
- 6. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrole: A decisive scaffold for the development of therapeutic agents and structure‐activity relationship: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Bioactive Alkaloids from the Sea: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
The Strategic Industrial Potential of 6-Bromooxazolo[5,4-b]pyridine: A Technical Guide for Advanced Research and Development
Introduction: Unveiling a Privileged Scaffold for Innovation
In the landscape of modern industrial chemistry, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics and advanced materials. Among the myriad of heterocyclic compounds, 6-bromooxazolo[5,4-b]pyridine has emerged as a molecule of significant interest. Its unique electronic properties, inherent structural rigidity, and the synthetic versatility offered by the bromine substituent position it as a privileged scaffold for innovation across multiple sectors. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and burgeoning industrial applications of this compound, with a particular focus on its transformative potential in drug discovery and organic electronics. For researchers, medicinal chemists, and materials scientists, this document serves as a comprehensive resource to unlock the full potential of this versatile building block.
Physicochemical Properties and Strategic Advantages
The oxazolo[5,4-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows derivatives of this compound to effectively interact with the ATP-binding sites of various enzymes, most notably kinases, making it a cornerstone for the design of targeted therapeutics. The strategic placement of the bromine atom at the 6-position is a key design element, providing a reactive handle for a multitude of cross-coupling reactions. This enables the systematic and efficient exploration of the chemical space around the core scaffold, a critical aspect of structure-activity relationship (SAR) studies in drug development.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂O | Inferred from structure |
| Molecular Weight | 199.00 g/mol | Inferred from structure |
| Appearance | Off-white to yellow solid | Generic observation for similar compounds |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents | Generic observation for similar compounds |
Synthetic Pathways: Accessing the Core Scaffold
The efficient synthesis of the this compound core is a critical first step in harnessing its potential. While multiple synthetic routes can be envisaged, a common and effective strategy involves the cyclization of a suitably substituted aminopyridine precursor.
General Synthetic Workflow
The synthesis typically commences with a commercially available aminopyridine, which undergoes bromination and subsequent functional group manipulations to install the necessary precursors for the oxazole ring formation. The final cyclization step then yields the desired oxazolo[5,4-b]pyridine scaffold.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of a Key Precursor, 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
While a specific protocol for the parent this compound can be adapted from general methods, the synthesis of the closely related and industrially relevant 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one is well-documented and provides a robust, scalable procedure.[1][2]
Step 1: Bromination of Oxazolo[4,5-b]pyridin-2(3H)-one
-
Dissolve 5.07 g of oxazolo[4,5-b]pyridin-2(3H)-one in 85 ml of N,N-Dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of 7.46 g of N-Bromosuccinimide (NBS) in 50 ml of DMF.
-
Add the NBS solution to the solution of the starting material.
-
Allow the reaction mixture to stir at room temperature overnight.
-
To the reaction mixture, add 35 ml of water and chill in an ice bath to precipitate the product.
-
Filter the solid material and wash it with three 100 ml portions of water.
-
Dry the collected solid in a vacuum oven at 70°C. The product, 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one, can be used directly in the next step without further purification.
This one-step bromination is efficient, with reported yields of up to 92%, and avoids the use of hazardous liquid bromine, making it suitable for industrial-scale production.[2]
Industrial Applications I: A Cornerstone for Novel Kinase Inhibitors in Drug Discovery
The primary and most extensively explored industrial application of this compound is as a pivotal intermediate in the synthesis of protein kinase inhibitors for the treatment of various diseases, particularly cancer.[2] The oxazolopyridine scaffold serves as an effective hinge-binding motif, while the bromine at the 6-position allows for the introduction of various substituents to target specific regions of the kinase active site through well-established cross-coupling chemistries like Suzuki and Buchwald-Hartwig reactions.
Targeting Key Oncogenic Kinases
Derivatives of the structurally analogous thiazolo[5,4-b]pyridine have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including:
-
c-KIT: Mutations in the c-KIT proto-oncogene are drivers in various cancers, most notably gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been developed as potent c-KIT inhibitors, with some compounds showing efficacy against imatinib-resistant mutants.[3]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt signaling pathway is frequently dysregulated in cancer. Novel thiazolo[5,4-b]pyridine analogues have been synthesized and shown to be potent PI3K inhibitors with IC50 values in the nanomolar range.[4]
-
Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 5 (CDK5): These kinases are implicated in the pathology of Alzheimer's disease. Pyrazolo[3,4-b]pyridine derivatives, which share a similar bicyclic core, have been identified as inhibitors of GSK-3 and CDK5.[5]
Illustrative Inhibitory Activities of Analogous Scaffolds
The following table summarizes the inhibitory activities of structurally related heterocyclic compounds, highlighting the potential of the oxazolo[5,4-b]pyridine core in kinase inhibitor design.
| Scaffold | Target Kinase | IC50 (µM) | Reference |
| Thiazolo[5,4-b]pyridine derivative (6r) | c-KIT | 0.14 | [3] |
| Thiazolo[5,4-b]pyridine derivative (6h) | c-KIT | 9.87 | [3] |
| Thiazolo[5,4-b]pyridine analogue (19a) | PI3Kα | 0.0036 | [4] |
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivative (4) | CDK5 | 0.41 | [5] |
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivative (4) | GSK-3 | 1.5 | [5] |
Synthetic Strategy for Kinase Inhibitor Development
The development of kinase inhibitors from this compound typically follows a modular synthetic approach.
Caption: Modular synthetic strategy for generating diverse kinase inhibitors.
Industrial Applications II: A Promising Scaffold for Advanced Organic Materials
Beyond its established role in medicinal chemistry, the unique photophysical properties of the oxazolo[5,4-b]pyridine core position it as a promising candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Photophysical Properties and Potential as a Fluorophore
Studies on substituted oxazolo[5,4-b]pyridine derivatives have revealed that these compounds can exhibit strong fluorescence in the blue region of the visible spectrum. Symmetrical 2,2'-bisoxazolo[5,4-b]pyridines have shown high quantum yields, in some cases exceeding that of the standard quinine sulfate, making them attractive candidates for use as efficient fluorophores.
The introduction of electron-donating and electron-withdrawing groups onto the oxazolopyridine skeleton can modulate the electronic properties of the molecule, leading to a strong charge-transfer character in the excited state. This tunability is a highly desirable feature for the rational design of materials with specific optoelectronic properties.
Application in Organic Light-Emitting Diodes (OLEDs)
While direct reports on the use of this compound derivatives in fabricated OLED devices are emerging, the broader class of pyridine-based heterocyclic compounds has demonstrated significant promise as materials for various layers within the OLED stack, including as emitters and hole-transporting materials.[6][7]
For instance, pyrene-pyridine integrated molecules have been successfully employed as hole-transporting materials in solution-processed OLEDs, leading to devices with high luminance and reduced efficiency roll-off.[6] The thermal stability of these pyridine-containing materials is another critical factor for the longevity and performance of OLED devices.[8] The rigid, planar structure of the oxazolo[5,4-b]pyridine core is expected to contribute favorably to the morphological stability of thin films, a key requirement for high-performance organic electronics.
Workflow for OLED Material Development and Device Fabrication
The development of new OLED materials based on the this compound scaffold would involve a multi-step process from molecular design to device characterization.
Caption: Integrated workflow for the development of OLED materials.
Future Outlook and Conclusion
This compound stands as a testament to the power of strategic molecular design. Its utility as a versatile building block is firmly established in the realm of medicinal chemistry, with a clear trajectory towards the development of next-generation kinase inhibitors. The structural analogy to purine, combined with the synthetic accessibility afforded by the bromo substituent, provides a robust platform for the creation of targeted therapies for a host of diseases.
Furthermore, the burgeoning exploration of its photophysical properties is opening new avenues for innovation in materials science. The potential for creating highly efficient and stable blue emitters and other functional organic electronic materials is significant and warrants further investigation.
For research and development professionals, this compound represents not just a chemical entity, but a strategic asset. Its continued exploration is poised to yield significant advancements in both human health and technology. The insights and protocols detailed in this guide are intended to empower scientists to fully leverage the potential of this remarkable scaffold in their own research endeavors.
References
-
PrepChem.com. Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. Available from: [Link]
- Google Patents. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available from: [Link]
-
Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Available from: [Link]
-
PubMed. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Available from: [Link]
- Google Patents. EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
PubMed Central. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Available from: [Link]
- Google Patents. FR2650591A1 - NOVEL OXAZOLO PYRIDINE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME.
-
ResearchGate. (10) Patent No. - US 8,318,735 B2. Available from: [Link]
-
Semantic Scholar. Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Of. Available from: [Link]
-
PubMed Central. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Available from: [Link]
-
PubChem. Benzothiazole compounds and uses thereof - Patent US-11866426-B2. Available from: [Link]
-
PubMed Central. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Available from: [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined One-Step Synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one
Abstract
This document provides a comprehensive guide for the efficient one-step synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, a pivotal intermediate in contemporary pharmaceutical research and development. The protocol detailed herein leverages the direct bromination of oxazolo[4,5-b]pyridin-2(3H)-one using N-bromosuccinimide (NBS) in a suitable solvent, offering a method that is both high-yielding and operationally straightforward. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental protocol, safety considerations, and characterization data. The causality behind experimental choices is elucidated to empower users with a robust understanding of the reaction mechanism and parameters.
Introduction: Significance and Application
6-bromo-3H-oxazolo[4,5-b]pyridin-2-one is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its unique structural motif, featuring a fused oxazolone and pyridine ring system with a reactive bromine handle, makes it an invaluable precursor for introducing diverse functionalities through cross-coupling reactions and other transformations. Notably, this intermediate is crucial in the synthesis of kinase inhibitors and other targeted therapeutics in oncology and other disease areas.[1] The development of a simple, scalable, and high-yielding synthesis is therefore of significant interest to the medicinal chemistry and process development communities.
The method described here avoids the use of hazardous liquid bromine and provides a direct route to the desired product in high purity.[2] A key advantage of this one-step synthesis is its simplicity and efficiency, with reported yields of up to 92%.[2]
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyridine ring of the starting material, oxazolo[4,5-b]pyridin-2(3H)-one, is activated towards electrophilic attack. N-bromosuccinimide (NBS) serves as the electrophilic bromine source. In a polar aprotic solvent such as N,N-dimethylformamide (DMF), NBS is sufficiently polarized to generate a bromonium ion equivalent, which then attacks the electron-rich position of the pyridine ring, leading to the formation of the 6-bromo derivative.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| oxazolo[4,5-b]pyridin-2(3H)-one | ≥98% | Commercially Available | 60832-72-6 | Starting material |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | 128-08-5 | Brominating agent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 | Reaction solvent |
| Deionized Water | High Purity | In-house | 7732-18-5 | For work-up |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 | For recrystallization (optional) |
| Ethanol | ACS Grade | Commercially Available | 64-17-5 | For recrystallization (optional) |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon gas inlet
-
Condenser
-
Buchner funnel and filter flask
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Detailed Experimental Protocol
This protocol is based on established literature procedures for the one-step synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[2][3]
Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely. The volume of DMF should be sufficient to ensure good stirring.
-
In a separate container, dissolve N-bromosuccinimide (NBS) (1.1-1.2 eq) in anhydrous DMF.
Reaction Execution
-
While stirring the solution of oxazolo[4,5-b]pyridin-2(3H)-one, slowly add the solution of NBS in DMF to the reaction flask at room temperature.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature overnight.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Alternatively, the reaction can be heated to a temperature between 10-90 °C for 1-36 hours to expedite the conversion.[2]
Work-up and Purification
-
Upon completion of the reaction, add deionized water to the reaction mixture and chill it in an ice bath.[3]
-
A solid precipitate of the crude product will form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with several portions of deionized water to remove any remaining DMF and succinimide by-product.[3]
-
Dry the solid product in a vacuum oven at an appropriate temperature (e.g., 70°C) to a constant weight.[3]
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/ethanol.[2]
DOT Diagram: Experimental Workflow
Caption: Workflow for the one-step synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.
Characterization
The identity and purity of the synthesized 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 232-236 °C[4] |
| ¹H NMR | Consistent with the structure of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. |
| ¹³C NMR | Consistent with the structure of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₆H₃BrN₂O₂: 214.94 g/mol ).[5] |
| HPLC | Purity assessment, typically >95%.[6] |
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Fume Hood: Conduct all steps of the synthesis in a well-ventilated chemical fume hood.[8]
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes. Handle with care.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and avoid contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions. - Increase reaction time or temperature. - Check the quality of NBS. |
| Loss of product during work-up. | - Ensure complete precipitation by adding sufficient water and chilling thoroughly. - Minimize transfers of the solid. | |
| Impure Product | Incomplete removal of by-products. | - Wash the filtered solid more thoroughly with water. - Perform recrystallization. |
| Presence of starting material. | - Drive the reaction to completion by increasing the equivalents of NBS or reaction time/temperature. |
Conclusion
The one-step synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one presented in this application note offers a reliable and efficient method for producing this valuable pharmaceutical intermediate. By following the detailed protocol and adhering to the safety guidelines, researchers can consistently obtain high yields of the desired product in good purity. This streamlined approach facilitates the advancement of drug discovery programs that rely on this key building block.
References
- Vertex AI Search.
- AK Scientific, Inc. N,N'-Carbonyldiimidazole (CDI) - AK Scientific, Inc.
- Google Patents. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
- CDH Fine Chemical.
- MedchemExpress.com.
- ChemicalBook.
- PrepChem.com. Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one.
- PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
- ChemicalBook. 6-BROMO-3H-OXAZOLO[4,5-B]PYRIDIN-2-ONE | 21594-52-5.
- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Organic Syntheses Procedure. 2,3-diaminopyridine.
- ResearchGate. Synthesis of 2-Amino-5-bromopyridine.
- Anonymous. How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? (2023-12-25).
- PubChem. 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one.
- BLDpharm. 21594-52-5|6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.
- BOC Sciences. CAS 21594-52-5 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.
- AK Scientific. 21594-52-5 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one AKSci J50342.
- Semantic Scholar.
- Tradeindia. 6-bromo-3h-oxazolo[4,5-b]pyridin-2-one.
- Sigma-Aldrich. 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.
- PubChemLite. 6-bromo-3h-oxazolo[4,5-b]pyridin-2-one.
- Capot Chemical. Specifications of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.
- Fisher Scientific. Oxazolopyridines.
Sources
- 1. Page loading... [guidechem.com]
- 2. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 21594-52-5 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one AKSci J50342 [aksci.com]
- 5. 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one | C6H3BrN2O2 | CID 13614458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 21594-52-5|6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one|BLD Pharm [bldpharm.com]
- 7. aksci.com [aksci.com]
- 8. isg.ku.edu.tr [isg.ku.edu.tr]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromooxazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic motif found in a variety of biologically active molecules and functional materials. Its unique electronic properties and structural rigidity make it an attractive scaffold for drug discovery and organic electronics. The ability to functionalize this core at specific positions is crucial for developing novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a direct route to derivatize the oxazolo[5,4-b]pyridine system.[1]
This comprehensive guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of 6-bromooxazolo[5,4-b]pyridine. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide practical, field-tested protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Central Role of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle involving a palladium(0) active species. This cycle typically consists of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or olefin insertion (for Heck reactions), and reductive elimination. The choice of ligands, bases, and solvents is critical in modulating the reactivity and stability of the palladium catalyst, thereby influencing the efficiency and scope of the reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an organoboron reagent with an organic halide.[2][3] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Considerations and Component Selection
The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the palladium source, ligand, base, and solvent.
-
Palladium Precatalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are robust and commonly used precatalysts. For more challenging couplings, pre-formed palladium(0) sources like Pd₂(dba)₃ can be advantageous.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For heteroaryl bromides, electron-rich and bulky phosphines such as SPhos, XPhos, or RuPhos often provide superior results by promoting the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective but potentially leading to side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-phenyloxazolo[5,4-b]pyridine.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos | Catalyst choice can be critical for yield. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength can influence reaction rate. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Solvent choice depends on substrate solubility. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
II. Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond with excellent control of stereoselectivity.[5][6] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.
Mechanistic Insights and Key Parameters
The Heck reaction proceeds through a neutral pathway involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.
-
Catalyst System: A palladium(II) source like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species. Phosphine ligands, such as PPh₃ or more sterically demanding ligands like P(o-tolyl)₃, are commonly employed.
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally preferred.
Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Pd(OAc)₂ (Palladium(II) acetate)
-
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield (E)-6-styryloxazolo[5,4-b]pyridine.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst. |
| Ligand | PPh₃, P(o-tolyl)₃ | Ligand choice can influence reaction rate and selectivity. |
| Base | Et₃N, DIPEA, K₂CO₃ | A base is required to neutralize the generated HBr. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally effective. |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary for this reaction. |
III. Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is typically co-catalyzed by palladium and copper salts.
Reaction Principles and Optimization
The Sonogashira reaction is believed to proceed through a dual catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.
-
Solvent: The amine base can serve as the solvent, or a co-solvent like THF or DMF can be used.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to give 6-(phenylethynyl)oxazolo[5,4-b]pyridine.
| Parameter | Recommended Condition | Importance |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both are effective and commercially available. |
| Copper Co-catalyst | CuI | Essential for the activation of the alkyne. |
| Base/Solvent | Et₃N, DIPEA | Acts as both base and solvent/co-solvent. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9][10] This reaction has broad applicability in medicinal chemistry for the synthesis of anilines and other arylamines.
Catalyst Systems and Reaction Design
The success of the Buchwald-Hartwig amination often hinges on the use of specialized, bulky, electron-rich phosphine ligands that facilitate the challenging reductive elimination step to form the C-N bond.
-
Catalyst and Ligand: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ is used in combination with a specialized ligand like BINAP, Xantphos, or one of the Buchwald ligands (e.g., SPhos, XPhos).
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent catalyst deactivation.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol) to a resealable reaction tube.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol).
-
Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by adding water.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-(oxazolo[5,4-b]pyridin-6-yl)morpholine.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a reliable Pd(0) source. |
| Ligand | Xantphos, SPhos, BINAP | Bulky, electron-rich ligands are essential for this transformation. |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is crucial. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 80 - 110 °C | Reaction temperature depends on substrate reactivity. |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a robust and versatile platform for the synthesis of a diverse range of functionalized derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively forge new C-C and C-N bonds, paving the way for the development of novel pharmaceuticals and advanced materials. The protocols outlined in this guide provide a solid foundation for the successful implementation of these powerful synthetic transformations.
References
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2025). Preprints.org.
- Palamarchuk, I.V., Kulakov, I.V. & Volkova, S. (2025).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Royal Society of Chemistry.
- Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (n.d.).
- Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. (n.d.). Royal Society of Chemistry.
-
Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI.
- Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (2025).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. (n.d.).
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ePrints Soton.
-
Sonogashira coupling. (2024). In Wikipedia. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025).
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Royal Society of Chemistry.
- Kashani, S. K., Jessiman, J. E., & St-Cyr, S. (n.d.).
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). YouTube. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.).
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025).
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradi
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: The Strategic Use of 6-Bromooxazolo[5,4-b]pyridine in the Synthesis of Potent Kinase Inhibitors
Abstract
The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, serving as a cornerstone for the development of targeted therapeutics. Its structural resemblance to endogenous purines allows it to function as an effective hinge-binding motif for numerous protein kinases. This application note details the strategic utility of 6-bromooxazolo[5,4-b]pyridine , a key synthetic intermediate, in the efficient construction of potent and selective kinase inhibitors. We focus on its application in synthesizing inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of inflammatory signaling. This guide provides an in-depth look at the underlying chemical principles, detailed synthetic protocols for palladium-catalyzed cross-coupling reactions, and the biological context for targeting IRAK4 in inflammatory diseases.
The Oxazolo[5,4-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition
Fused heterocyclic systems like oxazolo[5,4-b]pyridine and its isosteres (e.g., pyrazolopyridines, imidazopyridines) are frequently employed in kinase inhibitor design.[1] Their success stems from their ability to mimic the adenine core of ATP, forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction anchors the inhibitor, providing a stable foundation for further modifications that confer potency and selectivity.[2]
The 6-bromo derivative is particularly valuable. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. This modular approach allows for the systematic exploration of the solvent-exposed region of the kinase, facilitating the optimization of pharmacokinetic and pharmacodynamic properties.
Therapeutic Target Focus: IRAK4 Signaling in Inflammation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[3] It is an essential downstream component for both Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4] Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where its kinase activity is crucial for the phosphorylation and activation of downstream effectors like IRAK1, ultimately leading to the activation of NF-κB and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[5][6]
Given its central role, inhibiting IRAK4 kinase activity is a highly attractive therapeutic strategy for a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and lupus.[3]
Diagram 2: General synthetic workflow from this compound.
Application Protocols
The following protocols are representative examples based on established methodologies for the synthesis of IRAK4 inhibitors and related heterocyclic compounds. [7][8]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a substituted pyrazoleboronic acid pinacol ester, a common fragment in IRAK4 inhibitors.
Objective: To synthesize 6-(1-methyl-1H-pyrazol-4-yl)oxazolo[5,4-b]pyridine.
Materials:
-
This compound (1.0 eq)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 213 mg, 1.0 mmol) and 1-methyl-4-(...)-1H-pyrazole (e.g., 250 mg, 1.2 mmol).
-
Add Pd(dppf)Cl₂ (e.g., 41 mg, 0.05 mmol).
-
Add Na₂CO₃ (e.g., 318 mg, 3.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to afford the desired product.
Rationale & Scientist's Notes:
-
Catalyst Choice: Pd(dppf)Cl₂ is an excellent, air-stable catalyst for Suzuki couplings involving heteroaryl bromides. The dppf ligand is electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle. [8]* Base and Solvent: A biphasic solvent system (dioxane/water) with an inorganic base like Na₂CO₃ is standard. The base activates the boronic ester for transmetalation. [9]* Inert Atmosphere: The palladium catalyst is sensitive to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere is critical to prevent catalyst decomposition and ensure high yields.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the subsequent C-N bond formation at a different position on the core, a common final step in assembling many kinase inhibitors. For this example, we will assume a precursor with an additional reactive site, such as 2-chloro-6-(1-methyl-1H-pyrazol-4-yl)oxazolo[5,4-b]pyridine.
Objective: To synthesize 2-(methylamino)-6-(1-methyl-1H-pyrazol-4-yl)oxazolo[5,4-b]pyridine.
Materials:
-
2-Chloro-6-(1-methyl-1H-pyrazol-4-yl)oxazolo[5,4-b]pyridine (1.0 eq)
-
Methylamine (2.0 M solution in THF) (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene
Procedure:
-
To a flame-dried Schlenk tube, add 2-chloro-6-(...)oxazolo[5,4-b]pyridine (e.g., 248 mg, 1.0 mmol), Pd₂(dba)₃ (e.g., 37 mg, 0.04 mmol), Xantphos (e.g., 46 mg, 0.08 mmol), and NaOtBu (e.g., 144 mg, 1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by the methylamine solution in THF (1.0 mL, 2.0 mmol).
-
Seal the Schlenk tube and heat the mixture to 100 °C for 12-18 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude material via preparative HPLC or silica gel chromatography to yield the final product.
Rationale & Scientist's Notes:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is a powerful combination for C-N coupling. [10]Xantphos is a bulky, electron-rich ligand with a large "bite angle," which is highly effective at promoting the reductive elimination step to form the C-N bond, even with challenging substrates. [11]* Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
-
Amine Source: Using a solution of a volatile amine like methylamine allows for accurate and safe addition.
Data & Analysis: Biological Activity
The synthesized compounds are typically evaluated for their ability to inhibit the target kinase in a biochemical assay. The potency is expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference |
| Inhibitor A | IRAK4 | 70 | 2300 | [12] |
| PF-06650833 | IRAK4 | 2.5 | 11 | [2] |
| CCT137690 | Aurora A | 15 | - | [13] |
| MK-32 | IRAK4 | <100 | - | [14] |
Table 1: Representative inhibitory activities of kinase inhibitors featuring related heterocyclic scaffolds. Data is illustrative of typical potencies achieved.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its inherent ability to act as a hinge-binding scaffold, combined with the synthetic flexibility afforded by the 6-bromo position, makes it an ideal starting point for drug discovery campaigns. The robust and predictable nature of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the rapid generation of compound libraries and the systematic optimization of potency, selectivity, and pharmacokinetic properties, accelerating the development of novel therapeutics for diseases driven by aberrant kinase activity, such as the IRAK4-mediated inflammatory disorders.
References
-
Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (n.d.). NIH National Center for Biotechnology Information. [Link]
- Howard, S., et al. (2018). Discovery of a Potent and Selective, Orally Bioavailable IRAK4 Inhibitor for the Treatment of Rheumatic Diseases. Journal of Medicinal Chemistry.
-
Kym, P. R., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Suzuki reaction. (2023). Wikipedia. [Link]
-
Zhu, B., et al. (2017). Design, synthesis and biological evaluation of pyridine-based IRAK4 inhibitors. Journal of China Pharmaceutical University. [Link]
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). NIH National Center for Biotechnology Information. [Link]
- Shi, D., et al. (2014). Synthesis and SAR of pyrazolopyrimidine and imidazopyrimidine inhibitors of IRAK4. Bioorganic & Medicinal Chemistry Letters.
-
Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. (n.d.). ACR Meeting Abstracts. [Link]
- Heteroaryl compounds as inhibitors of irak4, compositions and applications thereof. (2023).
- Compounds and methods for the targeted degradation of irak-4. (2024).
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Identification of quinazoline based inhibitors of IRAK4 for the treatment of inflammation. (2017). PubMed. [Link]
- Inhibitors of IRAK4 activity. (2018).
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. (2019). OSTI.GOV. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). NIH National Center for Biotechnology Information. [Link]
-
Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. (2009). PubMed. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). PubMed Central. [Link]
-
Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (2010). PubMed. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Identification of quinazoline based inhibitors of IRAK4 for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9943516B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 7. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 6-bromooxazolo[5,4-b]pyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where it enables the convergent synthesis of complex molecular architectures from readily available building blocks.[3][4][5]
This application note provides an in-depth technical guide and a field-proven protocol for the Suzuki-Miyaura coupling of 6-bromooxazolo[5,4-b]pyridine. The oxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold, integral to numerous biologically active compounds. The ability to functionalize this core, specifically at the 6-position, opens a gateway to novel analogues for drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into optimizing reaction conditions for this specific class of heteroaromatic substrates.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, using a palladium catalyst and a base.[2][6] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based byproducts.[1][3]
The process operates via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate.[2][7][8] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[1]
-
Transmetalation : This crucial step involves the transfer of the organic moiety (R²) from the organoboron species to the palladium(II) complex.[1] The base is essential here; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium center, displacing the halide.[9][10][11]
-
Reductive Elimination : The final step involves the coupling of the two organic partners (R¹ and R²) attached to the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7][8]
Detailed Experimental Protocol
This protocol provides a general and robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example | Notes |
| This compound | >97% | Commercially Available | The limiting reagent (1.0 eq). |
| Aryl/Heteroaryl Boronic Acid or Pinacol Ester | >95% | Commercially Available | Use 1.2-1.5 equivalents. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | >98% | Commercially Available | See Optimization section for other options. |
| Base (e.g., K₂CO₃ or K₃PO₄) | Anhydrous, >99% | Commercially Available | Use 2.0-3.0 equivalents. |
| Solvent (e.g., 1,4-Dioxane/H₂O) | Anhydrous Dioxane, Degassed DI Water | Commercially Available | A 4:1 to 5:1 ratio is a good starting point. |
| Inert Gas | Argon or Nitrogen | High Purity | Essential for preventing catalyst degradation. |
| Glassware | Schlenk tube or round-bottom flask, condenser | Standard lab supplier | Must be oven or flame-dried before use. |
| Other | Magnetic stirrer, heating mantle, TLC plates, silica gel | Standard lab supplier | For reaction execution and purification. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere, which is critical for catalyst longevity.[12][13]
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvents should be thoroughly degassed by bubbling with argon for at least 20 minutes prior to use.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), under a positive counterflow of argon.
-
Reaction Execution: Seal the Schlenk tube with a screw cap and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 8-16 hours.
-
Monitoring: The reaction's progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is fully consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (20 mL) and transfer the mixture to a separatory funnel.[13]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[2][12]
Optimization and Key Considerations
For challenging substrates or to improve yields, systematic optimization is key. The oxazolo[5,4-b]pyridine core contains nitrogen atoms that can coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, careful selection of reaction components is crucial.
| Parameter | Standard Condition | Alternative/Optimized Conditions & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ (3-5 mol%) | PdCl₂(dppf) or Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos . These ligands can accelerate oxidative addition and reductive elimination and are often superior for heteroaromatic substrates.[12] N-Heterocyclic Carbene (NHC) based catalysts (e.g., PEPPSI-IPr) are also highly effective and stable.[12][14][15] |
| Base | K₂CO₃ (2 eq) | K₃PO₄ or Cs₂CO₃ (2-3 eq). These are often more effective for heteroaryl couplings, promoting the formation of the boronate "ate" complex without being overly harsh.[9][16] For base-sensitive functional groups, a milder base like KF can be used.[11] |
| Boron Source | Boronic Acid (1.2 eq) | Boronate Pinacol Esters (BPin) (1.2-1.5 eq). While sometimes less reactive, boronate esters are significantly more stable to storage and less prone to competitive protodeboronation, which can improve overall yields and reproducibility.[4][17][18] |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O , DMF/H₂O , or THF/H₂O . Solvent choice impacts the solubility of all components and can dramatically affect reaction rates. Screening is advised if the standard system is suboptimal.[19] |
| Temperature | 100 °C | Ranging from 80 °C to 120 °C. Higher temperatures can accelerate slow reactions but may also increase the rate of side reactions like catalyst decomposition or protodeboronation. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed solvents.3. Poor solubility of starting materials.4. Inappropriate base or ligand for the substrate. | 1. Use a fresh bottle of catalyst or a more air-stable pre-catalyst.2. Ensure thorough degassing of all solvents, including water.3. Screen alternative solvent systems (e.g., DMF, Toluene/EtOH).4. Screen stronger bases (K₃PO₄, Cs₂CO₃) and more robust ligands (e.g., SPhos, NHCs).[20] |
| Protodeboronation | 1. Reaction conditions are too harsh or prolonged.2. Boronic acid is inherently unstable. | 1. Use a more active catalyst system to reduce reaction time/temperature.2. Switch to a more stable boronate pinacol ester (BPin) derivative.[20] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling. | Ensure meticulous degassing of the reaction mixture and maintenance of a strict inert atmosphere throughout the setup and reaction.[7][20] |
| Dehalogenation of Starting Material | A competitive side reaction, sometimes promoted by certain catalyst/ligand combinations or impurities. | Screen different palladium sources and ligands. Ensure the purity of the starting materials and solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling provides an exceptionally effective strategy for the C-6 functionalization of the oxazolo[5,4-b]pyridine scaffold. The protocol detailed herein serves as a robust and reliable starting point for researchers. By understanding the mechanistic roles of each component—the catalyst, ligand, base, and solvent—scientists can logically troubleshoot and optimize conditions to achieve high yields even with challenging substrates. This adaptability underscores why the Suzuki reaction remains an indispensable tool in the modern synthetic chemist's arsenal for accelerating the discovery of novel chemical entities.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (n.d.).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
- Braga, A., Morgon, N., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem. (n.d.).
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Zhang, T., & Tang, W. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society.
- Godoy, F., Segarra, C., Poyatos, M., & Peris, E. (n.d.). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. (n.d.).
- Bellina, F., & Rossi, R. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide - Benchchem. (n.d.).
- Wang, Z., Rahman, M. T., & Szostak, M. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis.
- Scott, J. S., & Jones, A. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Wotal, A. C., & Sigman, M. S. (2015). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
- Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross-coupl. (n.d.). Sci-Hub.
- Suzuki cross-coupling reaction. (2020). YouTube.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Application of 6-bromooxazolo[5,4-b]pyridine in Agrochemical Research: A Technical Guide for Screening and Development
Introduction
This technical guide focuses on 6-bromooxazolo[5,4-b]pyridine , a key building block for chemical library synthesis. The presence of a bromine atom at the 6-position offers a strategic advantage, providing a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents to the pyridine ring, a common strategy in optimizing bioactive compounds.[10] Although direct agrochemical applications of this specific isomer are not yet widely published, its structural alerts and the proven bioactivity of the broader oxazole class warrant its investigation as a lead scaffold.[11][12] This document provides a comprehensive framework for researchers, outlining detailed protocols for the initial screening of this compound and its derivatives for potential agrochemical applications.
Physicochemical Properties and Synthesis
A thorough understanding of the molecule's properties is foundational to any experimental design, influencing formulation, delivery, and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Note |
| CAS Number | 886372-90-3 | [13][14] |
| Molecular Formula | C₆H₃BrN₂O | [14] |
| Molecular Weight | 199.01 g/mol | [14] |
| Appearance | Solid (Predicted) | [15] |
| Solubility | Low in water; Soluble in DMSO, DMF, Chloroform | [15] |
| Stability | Stable under normal conditions; sensitive to strong bases. | [10][15] |
Proposed Synthetic Workflow
While multiple synthetic routes to oxazolopyridine cores exist, a common and effective strategy involves the cyclization of an ortho-amino pyridinol precursor. The following diagram outlines a plausible, high-level workflow for the synthesis of the target compound, adapted from established methodologies for similar heterocyclic systems.
Caption: Proposed multi-step synthesis of this compound.
Core Application: Agrochemical Screening Protocols
The following protocols are designed as robust primary screens to identify and quantify the potential herbicidal, fungicidal, and insecticidal activities of this compound and its analogues.
Protocol 1: Primary Herbicidal Activity Screening
Causality: This protocol assesses both pre-emergence (soil-acting) and post-emergence (foliar-acting) herbicidal effects. Using both a monocot (e.g., Echinochloa crus-galli - barnyard grass) and a dicot (e.g., Amaranthus retroflexus - redroot pigweed) species provides a broader understanding of the compound's spectrum of activity, which is critical for determining potential market fit (e.g., broadleaf vs. grass weed control in specific crops).
Methodology:
-
Preparation of Test Compound:
-
Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in acetone or DMSO.
-
For application, create a 1,000 ppm spray solution by diluting the stock solution in a water/acetone mixture (e.g., 1:1 v/v) containing 0.5% (v/v) of a non-ionic surfactant (e.g., Tween® 20) to ensure proper adhesion and coverage on leaf surfaces.
-
-
Pre-Emergence Assay:
-
Fill small pots (e.g., 8 cm diameter) with a standardized sandy loam soil.
-
Sow seeds of the test species (e.g., 10-15 seeds of E. crus-galli and A. retroflexus) at a depth of 0.5-1.0 cm.
-
Apply the 1,000 ppm test solution evenly to the soil surface using a calibrated laboratory track sprayer at a volume equivalent to 400-600 L/ha.
-
Include a solvent-only control and a positive control with a known commercial herbicide (e.g., Atrazine).
-
Place pots in a greenhouse under controlled conditions (25/20°C day/night, 14h photoperiod). Water sub-surface or lightly from the top to avoid disturbing the treated soil layer.
-
Evaluate results 14-21 days after treatment (DAT).
-
-
Post-Emergence Assay:
-
Sow seeds as described above and allow plants to grow to the 2-3 leaf stage.
-
Apply the 1,000 ppm test solution evenly to the foliage using a calibrated laboratory track sprayer.
-
Include solvent-only and positive controls (e.g., Glyphosate or Glufosinate).
-
Return plants to the greenhouse.
-
Evaluate results 14-21 DAT.
-
-
Evaluation and Data Recording:
-
Assess herbicidal injury using a visual rating scale from 0 to 100%, where 0% = no effect and 100% = complete plant death.
-
Record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting, malformation).
-
For promising compounds, this primary screen should be followed by dose-response studies to determine the GR₅₀ (concentration required for 50% growth reduction).
-
Table 2: Sample Data Recording for Herbicidal Screening
| Compound ID | Assay Type | Test Species | Application Rate (ppm) | Visual Injury (%) at 14 DAT | Notes (Symptomology) |
| Bromo-Ox-Pyr | Pre-Emergence | E. crus-galli | 1000 | ||
| Bromo-Ox-Pyr | Pre-Emergence | A. retroflexus | 1000 | ||
| Bromo-Ox-Pyr | Post-Emergence | E. crus-galli | 1000 | ||
| Bromo-Ox-Pyr | Post-Emergence | A. retroflexus | 1000 | ||
| Solvent Ctrl | Pre/Post | Both | N/A | 0 | Healthy growth |
| Positive Ctrl | Pre/Post | Both | Mfr. Rec. | Expected activity |
Protocol 2: In Vitro Fungicidal Activity Assay
Causality: This in vitro assay provides a rapid and resource-efficient method to determine the direct inhibitory effect of a compound on fungal mycelial growth. It isolates the compound's activity from host-plant factors. Using a range of pathogens with different lifestyles (e.g., Botrytis cinerea - a necrotroph, Fusarium graminearum - a cereal pathogen) helps to establish the potential breadth of the antifungal spectrum.[4]
Methodology:
-
Preparation of Test Compound and Media:
-
Prepare a 10,000 ppm stock solution in DMSO.
-
Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-55°C.
-
Add the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 50, 100 ppm). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v), a level typically non-inhibitory to fungal growth.
-
Pour the amended PDA into sterile 90 mm Petri dishes. Include a DMSO-only control plate.
-
-
Inoculation and Incubation:
-
From a fresh, actively growing culture of the test fungus, cut a 5 mm diameter mycelial plug using a sterile cork borer.
-
Place the plug, mycelium-side down, in the center of each PDA plate (control and treated).
-
Seal the plates with paraffin film and incubate at the optimal temperature for the specific fungus (e.g., 22-25°C) in the dark.
-
-
Evaluation and Data Analysis:
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Use the inhibition data from the concentration range to calculate the EC₅₀ (Effective Concentration for 50% inhibition) value through probit analysis.
-
Table 3: Sample Data Recording for Fungicidal Screening
| Compound ID | Test Fungus | Concentration (ppm) | Colony Diameter (mm) | Inhibition (%) |
| Bromo-Ox-Pyr | B. cinerea | 1 | ||
| Bromo-Ox-Pyr | B. cinerea | 10 | ||
| Bromo-Ox-Pyr | B. cinerea | 50 | ||
| Bromo-Ox-Pyr | B. cinerea | 100 | ||
| DMSO Ctrl | B. cinerea | 0 | 0 |
Protocol 3: Primary Insecticidal Activity Screening
Causality: A leaf-dip bioassay is a standard method to evaluate the contact and/or ingestion toxicity of a compound against foliar-feeding insects.[16] Using an insect like the diamondback moth (Plutella xylostella) or fall armyworm (Spodoptera frugiperda) is relevant as they are economically significant pests with well-documented resistance issues, making them ideal targets for novel modes of action.[7]
Methodology:
-
Preparation of Test Compound:
-
Prepare a stock solution as described previously.
-
Create a series of dilutions (e.g., 10, 50, 100, 500 ppm) in a 0.1% surfactant-water solution.
-
-
Bioassay Procedure:
-
Excise leaf discs (e.g., cabbage for P. xylostella) using a cork borer.
-
Using fine-tipped forceps, dip each leaf disc into a test solution for 10-15 seconds, ensuring complete coverage.
-
Allow the discs to air dry on a wire rack. Prepare solvent-treated discs as a negative control and a commercial insecticide (e.g., Spinosad) as a positive control.
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper (to maintain turgor).
-
Introduce a set number of test insects (e.g., 10 second-instar larvae) into each dish.
-
Seal the dishes (with ventilation) and maintain them at an appropriate temperature and photoperiod (e.g., 25°C, 16:8 L:D).
-
-
Evaluation and Data Analysis:
-
Assess insect mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Correct for control mortality using Abbott's formula if necessary.
-
Use the data from the dilution series to calculate the LC₅₀ (Lethal Concentration for 50% of the population) via probit analysis.
-
Proposed Mechanism of Action & Further Development
The true value of a novel scaffold lies in its potential to exhibit a new mode of action or overcome existing resistance.
Hypothetical Target & Mechanism
Many heterocyclic agrochemicals function by inhibiting crucial enzymes. For instance, oxadiazole derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH) in fungi and light-dependent protochlorophyllide oxidoreductase (LPOR) in plants.[4][8] The oxazolo[5,4-b]pyridine core could potentially interact with ATP-binding sites in kinases or other essential enzymes in target organisms.
Caption: Hypothetical inhibition of a key fungal enzyme by an oxazolopyridine derivative.
Structure-Activity Relationship (SAR) Exploration
The bromo-substituent is a key feature for derivatization. It serves as a versatile anchor point for introducing chemical diversity through well-established cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for a systematic investigation of how different functional groups at this position impact biological activity, selectivity, and physicochemical properties.
Caption: Workflow for SAR exploration using the bromo-scaffold as a reactive handle.
Conclusion
This compound represents a synthetically tractable and promising scaffold for the discovery of novel agrochemicals. Its potential is inferred from the broad bioactivity of related oxazole-containing heterocycles. The bromine handle is a critical feature, enabling rapid library synthesis for comprehensive SAR studies. The protocols detailed in this guide provide a robust and scientifically sound foundation for conducting primary screening campaigns. By systematically evaluating this core structure against key weeds, fungal pathogens, and insect pests, researchers can effectively unlock its potential and contribute to the development of the next generation of crop protection solutions.
References
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents. (2021). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Synthesis and Herbicidal Activity of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2000). Journal of Pesticide Science. Retrieved from [Link]
-
Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. (2019). MDPI. Retrieved from [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis and antifungal activity of bile acid-derived oxazoles. (2016). Steroids. Retrieved from [Link]
-
Novel "Phenyl-Pyrazoline-Oxadiazole" Ternary Substructure Derivatives: Synthesis, Insecticidal Activities, and Structure-Activity Relationship Study. (2024). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2024). Molecules. Retrieved from [Link]
-
Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. Retrieved from [Link]
-
Some 1,3,4-oxadiazole derivatives with herbicidal activity. (n.d.). ResearchGate. Retrieved from [Link]
- One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. (n.d.). Google Patents.
-
Synthesis and Insecticidal Activity of Some 1,3,4-Oxadiazoles Derived from 2-Chloropyridine-5-acetic Acid. (2004). ChemInform. Retrieved from [Link]
-
5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis. (n.d.). Alchemist-chem.com. Retrieved from [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2019). Molecules. Retrieved from [Link]
-
Recent advancements in heterocyclic compounds as agrochemicals – A review. (2025). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. (n.d.). SciSpace. Retrieved from [Link]
-
Nitrogen-Containing Heterocycles in Agrochemicals. (2018). Juniper Publishers. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
AN OVERVIEW OF APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN AGRICULTURAL FIELD. (n.d.). Pravara Journal of Science & Technology. Retrieved from [Link]
-
6-Bromoisoxazolo[5,4-b]pyridine. (n.d.). Alchem.Pharmtech. Retrieved from [Link]
-
6-Bromooxazolo[5, 4-b]pyridine, min 95%, 1 gram. (n.d.). A2Z Chemical. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Herbicidal Activity of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel "Phenyl-Pyrazoline-Oxadiazole" Ternary Substructure Derivatives: Synthesis, Insecticidal Activities, and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemshuttle.com [chemshuttle.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. iajps.com [iajps.com]
- 13. Oxazolopyridines | Fisher Scientific [fishersci.com]
- 14. calpaclab.com [calpaclab.com]
- 15. 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis | Buy from China Manufacturer [pipzine-chem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Development of Novel Herbicides Using 6-Bromooxazolo[5,4-b]pyridine as a Versatile Scaffold
Introduction: The Imperative for New Herbicidal Scaffolds
The escalating challenge of herbicide-resistant weeds and the continuous need for more sustainable, selective, and effective weed management solutions drive the search for novel herbicidal compounds.[1] Chemical herbicides remain a cornerstone of modern agriculture, and the discovery of new mechanisms of action (MoA) is crucial to combat resistance.[2][3] Heterocyclic compounds, particularly those containing pyridine, are prominent in medicinal chemistry and drug design due to their diverse biological activities.[4][5] The oxazolopyridine core, specifically, represents a promising and versatile scaffold for the development of new bioactive molecules, including potential agrochemicals.[5][6][7]
This guide focuses on the strategic use of 6-bromooxazolo[5,4-b]pyridine as a key starting material for the synthesis and evaluation of novel herbicides. The bromine atom at the 6-position is a critical functional handle, enabling a wide array of synthetic modifications through modern cross-coupling reactions.[6][7] This allows for the systematic exploration of structure-activity relationships (SAR) to identify derivatives with potent herbicidal activity and desirable selectivity profiles.[8] We will provide an in-depth overview of the synthetic strategy, detailed protocols for herbicidal screening, and a framework for interpreting the resulting data to guide the discovery process.
Part 1: Synthesis of Novel 6-Substituted Oxazolo[5,4-b]pyridine Derivatives
The foundation of a successful herbicide discovery program lies in the ability to generate a diverse library of chemical analogs. The this compound core is ideally suited for this purpose. The bromine atom is readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This chemical versatility is paramount for probing the chemical space around the core scaffold to optimize biological activity.[7][8]
Caption: General workflow for Suzuki coupling using the this compound scaffold.
Protocol 1: Synthesis of a 6-Aryl-oxazolo[5,4-b]pyridine Derivative via Suzuki-Miyaura Coupling
This protocol provides a representative method for synthesizing a novel derivative. The choice of boronic acid, catalyst, and base may require optimization for different substrates.
Rationale: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, enabling rapid library generation. The palladium catalyst, Pd(dppf)Cl₂, is effective for coupling aryl bromides, and the carbonate base is sufficient for transmetalation without degrading sensitive functional groups.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
Standard purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (v/v). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-oxazolo[5,4-b]pyridine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7] Palladium catalysts and organic solvents can be hazardous.
Part 2: Biological Evaluation and Herbicidal Screening
The discovery of herbicidal activity requires a systematic screening process.[9] Bioassays are essential for quantifying the efficacy of newly synthesized compounds.[9][10] The initial screening typically involves testing compounds against a panel of representative monocot and dicot weed species to assess both overall potency and selectivity.[1][11]
Caption: A typical workflow for herbicidal screening, from primary assays to lead optimization.
Protocol 2: Primary Pre-Emergence Herbicidal Screening in Petri Dishes
This protocol is a rapid and resource-efficient method for initial evaluation of a compound's ability to prevent seed germination and early seedling growth.[12]
Rationale: The petri dish assay provides a controlled environment to assess the intrinsic herbicidal activity of a compound without the complexities of soil interactions.[12] Using filter paper as a substrate ensures uniform exposure of seeds to the test solution. Acetone is used to dissolve the typically organic compounds, and a surfactant like Tween-20 ensures even dispersal in the aqueous medium.[12]
Materials:
-
Synthesized oxazolopyridine derivatives
-
Seeds of test species (e.g., monocot: Agrostis stolonifera (bentgrass); dicot: Lactuca sativa (lettuce)).[1][11]
-
Sterile petri dishes (9 cm) with filter paper
-
Acetone (reagent grade)
-
Tween-20
-
Positive control (e.g., a commercial pre-emergence herbicide)
-
Growth chamber with controlled light and temperature
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound in acetone.[12]
-
Test Solution Preparation: Create a series of test solutions by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL).[12]
-
Control Preparation: Prepare a negative control solution containing the same concentration of acetone and Tween-20 in water as the highest concentration test solution. Prepare a positive control using a known herbicide at an effective concentration.
-
Assay Setup: Place one sheet of sterile filter paper in each petri dish. Pipette 5 mL of the appropriate test or control solution onto the filter paper, ensuring it is evenly moistened.[12]
-
Seeding: Place a set number of seeds (e.g., 20) of a single test species onto the moistened filter paper in each dish. Each compound concentration and control should be run in triplicate.
-
Incubation: Seal the petri dishes with parafilm to maintain humidity and place them in a growth chamber at 25 ± 1 °C with a 12-hour light/dark cycle.[12]
-
Data Collection: After 7-10 days, count the number of germinated seeds to calculate the germination rate. Measure the root and shoot length of the seedlings.[12]
-
Analysis: Calculate the percent inhibition of germination and growth for each treatment relative to the negative control.
Protocol 3: Post-Emergence Herbicidal Screening in Greenhouse
This protocol assesses the efficacy of compounds on established plants, which is critical for herbicides intended for use after weeds have already emerged.[13]
Rationale: A greenhouse-based soil assay provides more agronomically relevant conditions than a petri dish assay.[14] It accounts for factors like compound uptake through foliage and potential soil interactions. Plants are grown to the 2-4 leaf stage, a common developmental point for post-emergence herbicide application.[13]
Materials:
-
Test compounds and control herbicides
-
Weed species grown in pots (e.g., monocot: Setaria viridis (green foxtail); dicot: Abutilon theophrasti (velvetleaf)).[13]
-
Formulation reagents (acetone, water, surfactant)
-
Pressurized spray chamber or cabinet
-
Greenhouse with controlled environment (20-25 °C, 50% humidity).[13]
Procedure:
-
Plant Cultivation: Grow test plants in small pots containing standard potting mix until they reach the 2-4 true leaf stage.
-
Treatment Preparation: Prepare spray solutions of the test compounds at desired application rates (e.g., equivalent to 150 g active ingredient per hectare). Include a blank formulation control and a positive control.
-
Application: Place the pots in a spray chamber and apply the treatments evenly over the foliage until runoff.
-
Incubation: Transfer the treated plants to a greenhouse. Water as needed, avoiding washing the compound off the leaves.
-
Evaluation: Visually assess the plants for herbicidal injury at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death). Note specific symptoms like chlorosis (yellowing), necrosis (tissue death), and stunting.[2][10]
Part 3: Structure-Activity Relationship (SAR) Analysis
The data gathered from primary screening is crucial for establishing an SAR. By comparing the herbicidal activity of different 6-substituted oxazolo[5,4-b]pyridine derivatives, researchers can deduce which chemical properties and functional groups enhance potency and selectivity.[4][13]
Example SAR Data Table:
The following table presents hypothetical data to illustrate how SAR insights are derived.
| Compound ID | R-Group at 6-Position | Bentgrass (Monocot) % Inhibition @ 100 µg/mL | Lettuce (Dicot) % Inhibition @ 100 µg/mL | Notes |
| Parent | -Br | 15% | 10% | Low activity |
| HZ-01 | 4-Fluorophenyl | 85% | 75% | Potent, non-selective. Electron-withdrawing group increases activity. |
| HZ-02 | 4-Methoxyphenyl | 70% | 30% | Good activity, some selectivity for monocots. Electron-donating group. |
| HZ-03 | 2-Methylphenyl | 40% | 35% | Reduced activity, possibly due to steric hindrance from ortho-substituent. |
| HZ-04 | 3-Trifluoromethylphenyl | 95% | 90% | Very potent, non-selective. Strong electron-withdrawing group. |
Interpretation:
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring at the 6-position appears to significantly increase overall herbicidal activity (compare HZ-01, HZ-04 to HZ-02).[13]
-
Steric Effects: An ortho-substituent (HZ-03) may decrease activity compared to a para-substituent (HZ-01), suggesting steric hindrance could be detrimental to binding at the target site.
-
Selectivity: The 4-methoxy derivative (HZ-02) shows a degree of selectivity, inhibiting the monocot species more effectively than the dicot. This is a valuable lead for further optimization.
Caption: The iterative cycle of Synthesis, Screening, and SAR Analysis in herbicide discovery.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel herbicides. Its synthetic tractability allows for the creation of diverse chemical libraries, and the protocols outlined in this guide provide a robust framework for their biological evaluation. Initial "hit" compounds identified through these screening funnels, such as those showing high potency or desirable crop/weed selectivity, will become the focus of lead optimization. Subsequent steps would involve more detailed dose-response studies to determine IC₅₀ values, testing against a broader panel of weed and crop species, and initiating studies to elucidate the specific molecular mechanism of action.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine. Retrieved from a URL provided by the grounding tool.
- Gorbunov, A. A., & Beloshapkina, O. O. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI.
-
Kim, J., Kim, S., Lee, D., Baek, J., Park, K. W., & Park, T. S. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI. Retrieved from [Link]
- Lyon, D. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. WSU Extension. Retrieved from a URL provided by the grounding tool.
- Woods End Laboratories. (n.d.). Herbicide Bioassay. Retrieved from a URL provided by the grounding tool.
-
Neal, J. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]
- Smaill, J. B., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Publishing. Retrieved from a URL provided by the grounding tool.
- Ross, M. A., & Childs, D. J. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. Retrieved from a URL provided by the grounding tool.
-
Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Retrieved from [Link]
- Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry, ACS Publications. Retrieved from a URL provided by the grounding tool.
- Alchemist-chem. (n.d.). 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis. Retrieved from a URL provided by the grounding tool.
- CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. Google Patents.
- ChemShuttle. (n.d.). 6-bromooxazolo[4,5-b]pyridine. Retrieved from a URL provided by the grounding tool.
- Bakulev, V. A., et al. (2015). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. National Institutes of Health (NIH). Retrieved from a URL provided by the grounding tool.
- Manley, B. S., et al. (2006). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. Retrieved from a URL provided by the grounding tool.
-
Alvarez-Jiménez, M. I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]
- WSSA. (n.d.). HERBICIDE MODE OF ACTION TABLE. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (n.d.). 6-Bromooxazolo[5, 4-b]pyridine, min 95%, 1 gram. Retrieved from a URL provided by the grounding tool.
-
Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Retrieved from [Link]
-
Bundgaard, C., & Bendixen, L. H. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed. Retrieved from [Link]
- Kallitsakis, M. G., et al. (2020). Reactivity and stereoselectivity of oxazolopyridines with a ring‐junction nitrogen atom. ResearchGate. Retrieved from a URL provided by the grounding tool.
- Aggarwal, R., et al. (2020). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Retrieved from a URL provided by the grounding tool.
- Gerwick, B. C., et al. (1994). Herbicides, Pyridine Carboxylate. ResearchGate. Retrieved from a URL provided by the grounding tool.
-
D’Erasmo, M. P., et al. (2023). Preemergence efficacy of 2,3-dihydro[9][12]thiazolo[4,5-b]pyridine-based... ResearchGate. Retrieved from a URL provided by the grounding tool.
Sources
- 1. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis | Buy from China Manufacturer [pipzine-chem.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis [mdpi.com]
- 10. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
6-Bromooxazolo[5,4-b]pyridine derivatives for structure-activity relationship (SAR) studies
Application Note & Protocols
Strategic Derivatization of the 6-Bromooxazolo[5,4-b]pyridine Scaffold for Comprehensive Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Oxazolo[5,4-b]pyridine Core as a Privileged Scaffold
The oxazolo[5,4-b]pyridine nucleus is recognized in medicinal chemistry as a privileged heterocyclic scaffold. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal framework for interacting with a variety of biological targets. Derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, as well as anticancer, anti-inflammatory, and antimicrobial properties[1].
This guide focuses on a key intermediate, This compound , for the systematic exploration of chemical space through Structure-Activity Relationship (SAR) studies[2]. The bromine atom at the 6-position is not merely a placeholder; it is a versatile synthetic handle. Its strategic placement allows for the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions. This enables the generation of focused compound libraries, which are essential for elucidating the precise structural requirements for potent and selective biological activity.
SAR analysis is the cornerstone of lead optimization in drug discovery[3][4]. By systematically modifying a molecule's structure and measuring the resulting impact on its biological activity, researchers can build a predictive model to guide the design of more effective and safer drug candidates[5][6]. This document provides detailed protocols for the synthesis of a derivative library, its biological evaluation, and the subsequent interpretation of SAR data.
Synthesis of a Focused Derivative Library
The primary strategy for generating a diverse library from the 6-bromo core is to leverage its reactivity in cross-coupling reactions. This approach allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 6-position, providing a robust dataset for SAR analysis.
Workflow for Library Synthesis
The overall workflow involves a parallel synthesis approach starting from the common 6-bromo intermediate, followed by purification and characterization.
Caption: Workflow for generating a qualified compound library.
Protocol 2.1: Representative Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid. It can be adapted for a wide range of boronic acids and esters in a parallel synthesis format.
Rationale for Reagent Selection:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a broad range of substrates. It exhibits good functional group tolerance and is effective for coupling with heteroaryl halides.
-
Base: K₂CO₃ is a moderately strong inorganic base, sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups on either coupling partner.
-
Solvent: A mixture of 1,4-dioxane and water is standard for Suzuki couplings. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction vial, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe.
-
Place the reaction vial in a pre-heated heating block at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: A Tiered Screening Approach
To efficiently build an SAR, a tiered or cascaded screening approach is recommended. A high-throughput primary biochemical assay is used to screen the entire library, followed by a more complex, lower-throughput cellular assay for the most promising hits.
Caption: Tiered screening cascade for SAR data generation.
Protocol 3.1: Primary In Vitro Kinase Inhibition Assay (Generic TR-FRET)
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are robust, sensitive, and amenable to high-throughput screening[7]. They measure the phosphorylation of a substrate by a kinase.
Principle: A biotinylated substrate peptide and an antibody specific for the phosphorylated version of that peptide are used. The antibody is labeled with a Europium (Eu) cryptate (donor), and streptavidin is labeled with an acceptor fluorophore (e.g., XL665). When the substrate is phosphorylated by the kinase, the antibody binds. This brings the donor and acceptor into proximity, allowing FRET to occur upon excitation.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665 (or other suitable acceptor)
-
Assay Buffer (specific to the kinase)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the compound dilutions. Include positive (no inhibitor, 0% inhibition) and negative (no kinase, 100% inhibition) controls.
-
Add the kinase and biotinylated substrate peptide solution in assay buffer to all wells.
-
Allow the kinase and inhibitor to incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubate for the determined reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase), the Eu-labeled antibody, and the streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Secondary Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to confirm that the biochemical activity of a compound translates to a functional effect in a cellular environment[8].
Materials:
-
Cancer cell line relevant to the kinase target
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
SAR Analysis: From Data to Design Principles
The goal of SAR analysis is to understand which structural features are responsible for biological activity[3]. This is achieved by comparing the structures of the synthesized analogues with their corresponding biological data.
Data Presentation: The SAR Table
A well-structured table is the most effective way to visualize the initial SAR data. Here, we present hypothetical data for a series of derivatives targeting a fictional "Kinase X".
| Compound ID | R-Group at 6-Position | Kinase X IC₅₀ (µM) | HCT116 GI₅₀ (µM) | Key Observation |
| 1 | -Br (Starting Material) | > 50 | > 50 | Inactive core. |
| 2a | Phenyl | 5.2 | 15.8 | Introduction of an aryl group confers activity. |
| 2b | 4-Methoxy-phenyl | 0.85 | 2.5 | Electron-donating group (EDG) at para position improves potency. |
| 2c | 4-Fluoro-phenyl | 4.9 | 14.1 | Electron-withdrawing group (EWG) is not beneficial. |
| 2d | 4-Hydroxy-phenyl | 0.09 | 0.45 | H-bond donor at para position is highly favorable. |
| 2e | 3-Methoxy-phenyl | 3.1 | 9.8 | Positional isomerism is critical; meta-substituent is less active. |
| 2f | 2-Methoxy-phenyl | 25.6 | > 50 | Ortho-substituent introduces steric hindrance, abolishing activity. |
| 3a | Pyridin-4-yl | 1.1 | 4.1 | Bioisosteric replacement of phenyl with pyridine is tolerated. |
| 3b | Thiophen-2-yl | 6.5 | 21.0 | Other heterocycles show moderate activity. |
Interpretation and Key SAR Findings
-
Requirement for 6-Position Substitution: The unsubstituted 6-bromo core (1) is inactive, confirming the necessity of a substituent at this position.
-
Aromatic Ring Preference: A phenyl ring at the 6-position (2a) is a good starting point for activity.
-
Electronic Effects: Potency is highly sensitive to the electronic nature of the para-substituent on the phenyl ring. Electron-donating groups (2b, 2d) are preferred over electron-withdrawing ones (2c).
-
Hydrogen Bonding is Key: The most potent compound (2d) features a para-hydroxyl group, strongly suggesting the formation of a critical hydrogen bond with a residue in the kinase active site.
-
Steric Constraints: The dramatic loss of activity with an ortho-substituent (2f) indicates a sterically constrained binding pocket near the 6-position of the core.
-
Positional Importance: The drop in potency when moving the methoxy group from the para- (2b) to the meta-position (2e) highlights the precise geometry required for optimal interaction.
These insights can be visually summarized to guide the next round of compound design.
Caption: Visual summary of key SAR findings at the 6-position.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for conducting SAR studies using the versatile this compound scaffold. By combining efficient parallel synthesis with a tiered biological screening approach, researchers can rapidly generate high-quality data to establish clear relationships between chemical structure and biological function. The insights derived from this process are invaluable for guiding the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.
Future work on promising lead compounds identified through this process should include broader kinase profiling to assess selectivity, evaluation of pharmacokinetic (ADME) properties, and ultimately, assessment in in vivo models of disease.
References
- EnzyChrom™ Kinase Assay Kit. BioAssay Systems.
- Kinase Inhibitor Screening Services. BioAssay Systems.
- Biochemical Kinase Assays. Thermo Fisher Scientific.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- Synthetic Routes to Oxazolines.
- Structure-Activity Rel
- SAR BY NMR: Fragment-based drug discovery. YouTube.
- One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
- What is the structure-activity relationship SAR in drug design?.
- SAR: Structure Activity Relationships.
- Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.
- 6-bromooxazolo[4,5-b]pyridine. ChemShuttle.
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
- 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis. BOC Sciences.
- Oxazolopyridines. Fisher Scientific.
- Examples of biologically active oxazolopyridines.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- 6-Bromooxazolo[5, 4-b]pyridine, min 95%, 1 gram. A2Z Chemical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromooxazolo[5,4-b]pyridine
Welcome to the technical support center for the synthesis of 6-bromooxazolo[5,4-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthetic pathway. In the following sections, we will address common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to support your experimental success.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general approach involves the formation of the oxazole ring fused to a brominated pyridine core. A common route begins with the bromination of a suitable pyridine derivative, followed by the construction of the oxazole ring.
A key intermediate in many of these syntheses is 2-amino-5-bromopyridin-3-ol. This intermediate can be challenging to prepare and handle, often influencing the overall efficiency of the synthesis.
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Yield in the Bromination of 2-Aminopyridine (Step 1)
Symptoms:
-
Significantly lower than expected yield of 2-amino-5-bromopyridine.
-
Presence of multiple spots on TLC, indicating a mixture of products.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Over-bromination | The amino group in 2-aminopyridine is activating, making the ring susceptible to multiple halogenations. This can lead to the formation of di- and tri-brominated byproducts.[1] | 1. Control Stoichiometry: Carefully control the molar ratio of the brominating agent to 2-aminopyridine. A 1:1 ratio is a good starting point.[2] 2. Slow Addition: Add the brominating agent (e.g., bromine in acetic acid or NBS solution) dropwise at a low temperature (e.g., 0-10 °C) to minimize localized high concentrations.[3][1] 3. Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent compared to elemental bromine.[1] |
| Incomplete Reaction | Insufficient reaction time or temperature can lead to unreacted starting material remaining. | 1. Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. 2. Adjust Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or allowing the reaction to slowly warm to room temperature after the initial low-temperature addition. |
| Product Loss During Workup | 2-Amino-5-bromopyridine has some water solubility, which can lead to losses during aqueous extraction. | 1. pH Adjustment: During workup, carefully neutralize the reaction mixture. 2. Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery. 3. Brine Wash: Wash the combined organic extracts with brine to reduce the amount of dissolved water before drying. |
Problem 2: Difficulties in the Nitration of 2-Amino-5-bromopyridine (Step 2)
Symptoms:
-
Low yield of the desired 2-amino-5-bromo-3-nitropyridine.
-
Formation of dark, tarry byproducts.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Harsh Reaction Conditions | The nitration of aminopyridines can be aggressive, leading to oxidation and decomposition of the starting material or product. | 1. Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent (e.g., nitric acid).[3] 2. Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation. |
| Incorrect Acid Medium | The choice and concentration of the acid are crucial for the success of the nitration. | 1. Use of Sulfuric Acid: Concentrated sulfuric acid is typically used as the solvent and catalyst. Ensure it is of high purity and anhydrous.[3] |
| Product Degradation During Workup | The product can be sensitive to high temperatures and extreme pH changes during workup. | 1. Controlled Neutralization: Pour the reaction mixture onto ice and neutralize carefully with a base (e.g., sodium hydroxide solution) while keeping the temperature low.[3] |
Problem 3: Inefficient Cyclization to Form the Oxazole Ring (Step 6)
Symptoms:
-
Low conversion of 2-amino-5-bromopyridin-3-ol to the final product.
-
Formation of polymeric or undesired side products.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Choice of Cyclizing Agent | The selection of the reagent to provide the carbonyl carbon of the oxazole ring is critical. | 1. Phosgene Equivalents: Reagents like triphosgene or carbonyldiimidazole (CDI) are commonly used and can be more manageable than phosgene gas. 2. Reaction Conditions: The reaction conditions will vary depending on the chosen reagent. For example, reactions with CDI are often performed in an aprotic solvent like THF or DMF. |
| Purity of the Starting Material | Impurities in the 2-amino-5-bromopyridin-3-ol can interfere with the cyclization reaction. | 1. Purify the Intermediate: Ensure the 2-amino-5-bromopyridin-3-ol is of high purity before proceeding with the cyclization step. Recrystallization or column chromatography may be necessary.[4] |
| Reaction Temperature and Time | Suboptimal temperature or reaction time can lead to incomplete reaction or decomposition. | 1. Optimization: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate and reagent. Monitor the reaction by TLC or LC-MS. |
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during this synthesis?
A1: Several steps in this synthesis require special safety considerations:
-
Bromine: Elemental bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are strong acids and oxidizers. Handle with care to avoid skin and eye contact. The nitration reaction can be highly exothermic and should be performed with strict temperature control.
-
Phosgene/Phosgene Equivalents: Phosgene is an extremely toxic gas. Whenever possible, use safer alternatives like triphosgene or CDI. If using triphosgene, be aware that it can decompose to phosgene, especially at elevated temperatures. Always work in a fume hood.
Q2: Can I use a different starting material instead of 2-aminopyridine?
A2: Yes, alternative synthetic routes exist. For instance, one could start with a pre-functionalized pyridine ring. However, the availability and cost of these alternative starting materials should be considered. The route starting from 2-aminopyridine is often chosen due to its commercial availability and relatively low cost.[2]
Q3: My final product, this compound, is difficult to purify. What are some recommended purification methods?
A3: Purification of the final product can be challenging due to its polarity and potential for low solubility. Here are some suggestions:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining high-purity material. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: Silica gel column chromatography can be used for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Preparative TLC/HPLC: For small-scale purification or to obtain a highly pure analytical sample, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Q4: Are there any specific analytical techniques that are particularly useful for monitoring the progress of these reactions?
A4:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction step. It allows for a quick assessment of the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly valuable for confirming the identity of intermediates and the final product by providing both retention time and mass-to-charge ratio information. It is also useful for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired products at each stage.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from established procedures.[3]
Materials:
-
2-Aminopyridine
-
Acetic Acid
-
Bromine
-
Sodium Hydroxide Solution (40%)
-
Petroleum Ether (b.p. 60-80 °C)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml).
-
Cool the solution to below 20 °C in an ice bath.
-
Slowly add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring over 1 hour.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture onto ice and neutralize with 40% sodium hydroxide solution.
-
Collect the precipitated solid by filtration and wash with water until the washings are free of ionic bromide.
-
Dry the crude product.
-
Wash the product with hot petroleum ether (b.p. 60-80 °C) to remove any 2-amino-3,5-dibromopyridine byproduct.
-
The resulting 2-amino-5-bromopyridine should be sufficiently pure for the next step.
V. References
-
A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. (URL: )
-
Deaminative chlorination of aminoheterocycles - PMC - NIH. (URL: )
-
Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. (URL: )
-
Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one - PrepChem.com. (URL: )
-
Synthesis of L. 2-Amino-5-bromo-3-pyridinol - PrepChem.com. (URL: )
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])
-
Photoisomerization of isoxazole to oxazole (Ullman method). - ResearchGate. (URL: [Link])
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])
-
One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents. (URL: )
-
Sandmeyer Reaction - YouTube. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Ullmann reaction - Wikipedia. (URL: [Link])
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (URL: [Link])
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])
-
Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
-
Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com. (URL: [Link])
-
Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones - Organic Chemistry Portal. (URL: [Link])
-
5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis. (URL: [Link])
-
6-Bromooxazolo[5, 4-b]pyridine, min 95%, 1 gram. (URL: [Link])
-
Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview) - ResearchGate. (URL: [Link])
-
How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively?. (URL: [Link])
-
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - NIH. (URL: [Link])
-
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines - ResearchGate. (URL: [Link])
Sources
Technical Support Center: Purification of 6-Bromooxazolo[5,4-b]pyridine Derivatives
Welcome to the technical support center for the purification of 6-bromooxazolo[5,4-b]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The unique electronic and structural properties of these compounds, while valuable for applications in medicinal chemistry and materials science, can present specific challenges during purification.[1][2] This document provides practical, field-proven insights in a question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound derivatives that influence purification?
A1: Understanding the core chemical nature of the this compound scaffold is critical for designing a successful purification strategy. Key properties include:
-
Limited Aqueous Solubility: These compounds are generally crystalline solids with low solubility in water but good solubility in polar aprotic solvents like DMSO and DMF.[1] This property is crucial for designing effective extraction and crystallization procedures.
-
Basicity: The pyridine nitrogen atom imparts basic character. This makes the molecule susceptible to interactions with acidic media, including standard silica gel, which can lead to poor chromatographic performance or degradation.
-
Chemical Stability: The scaffold is generally stable under normal conditions but can be sensitive to strong bases and high temperatures.[1] The bromine substituent is a key functional handle for cross-coupling reactions, but it can also be a site for undesired nucleophilic substitution under harsh conditions.[1]
-
Polarity: The presence of the oxazole and pyridine rings makes these compounds moderately polar. The overall polarity can be significantly altered by the presence of various substituents, which will dictate the choice of chromatographic mobile phase or recrystallization solvents.
Q2: What are the most common impurities encountered during the synthesis of these derivatives?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common culprits include:
-
Unreacted Starting Materials: For instance, in syntheses starting from 2-amino-5-bromo-3-hydroxypyridine, residual amounts of this precursor may remain.[3]
-
Over-brominated or Isomeric Products: Depending on the bromination conditions, di-brominated species or other positional isomers can form.
-
Solvent-Related Impurities: High-boiling point solvents like DMF, often used in the synthesis, can be difficult to remove and may form byproducts at high temperatures.[4][5] For example, DMF can undergo pyrolysis, leading to the formation of dimethylamine-related impurities.[5]
-
Hydrolysis/Degradation Products: Exposure to strong acids or bases, or prolonged heating, can cause hydrolysis of the oxazole ring or other sensitive functional groups on derivatives.
Q3: Which primary purification techniques are most effective for this class of compounds?
A3: The two most powerful and commonly cited techniques for purifying this compound derivatives are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the workhorse method for separating the target compound from soluble impurities.[3][6] Given the basic nature of the pyridine moiety, special considerations for the stationary phase are often necessary to achieve good results (see Troubleshooting Guide).
-
Recrystallization: This is an excellent technique for obtaining highly pure, crystalline material, especially as a final polishing step after chromatography.[7] Success is highly dependent on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during purification, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Recovery and/or Significant Streaking during Silica Gel Chromatography
Q: My product is streaking badly on the silica column, and the final yield is much lower than expected based on the crude NMR. What is happening?
A: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.
-
Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of the pyridine ring can interact strongly with these acidic sites via acid-base interactions. This strong binding leads to irreversible adsorption (low recovery) or slow, uneven elution (streaking), which results in poor separation and broad peaks.
-
Solution Workflow:
-
Neutralize the Stationary Phase: The most effective solution is to deactivate the silica gel. This can be done by adding a small amount of a volatile base, typically triethylamine (Et₃N), to the mobile phase (0.1-1% v/v). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use an Alternative Stationary Phase: If base-treated silica is not effective or if your compound is base-sensitive, consider using a less acidic stationary phase like neutral or basic alumina.
-
Optimize the Mobile Phase: Ensure the solvent system has sufficient polarity to elute the compound effectively. If the compound is not moving from the baseline (Rf = 0), systematically increase the proportion of the more polar solvent (e.g., methanol or ethyl acetate) in your non-polar solvent (e.g., hexanes or dichloromethane).
-
Experimental Protocol: Deactivating Silica Gel for Flash Chromatography
-
Prepare your primary eluent (e.g., 95:5 Dichloromethane:Methanol).
-
To this eluent, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v). For 1 L of eluent, add 5 mL of Et₃N.
-
Use this base-modified eluent to prepare the silica gel slurry, pack the column, and run the chromatography.
-
Self-Validation: Monitor the column fractions by TLC. You should observe a significant improvement in the spot shape (less tailing) and better separation compared to a TLC plate run without a basic modifier in the mobile phase.
Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Q: I've removed my product from the column and am trying to recrystallize it. Instead of forming crystals, it separates as an oil, or it remains completely soluble even after cooling. How can I induce crystallization?
A: This indicates a problem with the chosen solvent system or the presence of impurities that inhibit crystal lattice formation.
-
Causality: "Oiling out" occurs when the solubility of the compound in the solvent drops so rapidly upon cooling that the molecules crash out of solution as a liquid phase (the oil) instead of organizing into a solid crystal lattice. Complete solubility, even when cold, simply means you have chosen too good a solvent.
-
Solution Workflow:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Decision workflow for troubleshooting recrystallization.
Data Table: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Common Use |
| Heptane/Hexane | 69 / 98 | Non-polar | Often used as the anti-solvent (poor solvent). |
| Toluene | 111 | Low | Good for aromatic compounds; high boiling point allows for slow cooling. |
| Dichloromethane (DCM) | 40 | Medium | Often too good a solvent, but useful in binary systems. Low boiling point. |
| Ethyl Acetate (EtOAc) | 77 | Medium | Excellent general-purpose solvent for medium-polarity compounds.[7][9] |
| Isopropanol (IPA) | 82 | Polar | Good for creating hydrogen bonds; often promotes crystallization. |
| Ethanol (EtOH) | 78 | Polar | Similar to IPA, but can sometimes retain water.[7] |
Issue 3: Difficulty Removing High-Boiling Point Solvents (DMF, DMSO)
Q: My synthesis was performed in DMF, and I'm struggling to remove it completely after the reaction. It keeps showing up in my NMR spectrum even after rotary evaporation.
A: DMF (boiling point 153°C) and DMSO (boiling point 189°C) are notoriously difficult to remove under standard laboratory vacuum due to their low vapor pressure.
-
Causality: Standard rotary evaporators with diaphragm pumps often cannot achieve a low enough vacuum or high enough temperature (without degrading the product) to efficiently remove these solvents.
-
Solutions:
-
Aqueous Workup/Extraction: This is the most common and effective method. Transfer the reaction mixture to a separatory funnel containing water and a suitable organic solvent.
-
Key Insight: Do NOT use Dichloromethane (DCM) for the extraction. DMF has high solubility in DCM, and you will not achieve good separation. Instead, use a less polar solvent in which DMF is immiscible, such as Tert-Butyl Methyl Ether (TBME) or Ethyl Acetate.[10]
-
Perform multiple washes (3-5 times) of the organic layer with water or a brine solution to pull the residual DMF/DMSO into the aqueous phase.
-
-
Azeotropic Removal: If some DMF remains after extraction, it can sometimes be removed azeotropically. Dissolve the crude product in a solvent like toluene or heptane and concentrate it on the rotary evaporator.[10] The co-distillation with the more volatile solvent can help carry over the residual DMF. Repeat this process several times.
-
Lyophilization (Freeze-Drying): For final traces of water or other solvents from a thermally sensitive solid, lyophilization can be a gentle and effective removal method.[11]
-
References
-
PrepChem. (n.d.). Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. Retrieved from PrepChem.com. [Link]
- Google Patents. (2014). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
Ivanov, S. M., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][4][7][9]triazines. National Center for Biotechnology Information. [Link]
-
Kraut, R. M., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][4][7][9]triazines | Request PDF. [Link]
-
Alchemist-chem. (n.d.). 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis. [Link]
-
Lee, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. [Link]
-
Wang, Y., et al. (2021). Crystal structure of 2-bromo-1,3,6,8-tetramethylBOPHY. ResearchGate. [Link]
-
Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]
-
Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Center for Biotechnology Information. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis | Buy from China Manufacturer [pipzine-chem.com]
- 3. 6-Bromooxazolo[4,5-b]pyridine | 1260863-86-2 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 8. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Bromooxazolo[5,4-b]pyridine Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-bromooxazolo[5,4-b]pyridine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, ensuring a streamlined and efficient experimental workflow. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to empower you with the expertise to navigate potential synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the oxazolo[5,4-b]pyridine core?
The synthesis of the oxazolo[5,4-b]pyridine scaffold typically begins with an appropriately substituted 2-aminopyridin-3-ol. For the target molecule, this compound, the key precursor is 2-amino-5-bromo-3-hydroxypyridine.[1] This precursor contains the necessary amine and hydroxyl functionalities in the correct ortho-relationship for the subsequent cyclization to form the oxazole ring fused to the pyridine core.
Q2: Which cyclization agents are typically employed to form the oxazole ring?
A variety of one-carbon synthons can be used to facilitate the cyclization of 2-amino-3-hydroxypyridine derivatives. A common and effective reagent is triethyl orthoformate, often in the presence of an acid catalyst such as p-toluenesulfonic acid.[1] This reagent provides the carbon atom that will become C2 of the oxazole ring. Other reagents, such as cyanogen bromide (BrCN), have been used for the synthesis of related 2-aminobenzoxazoles, but this reagent is highly toxic.[2][3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a highly effective technique for monitoring the progress of the synthesis.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the precursor and the formation of the product. A common visualization method for these aromatic heterocycles is UV light at 254 nm, where the compounds typically appear as dark spots.[4] Staining with iodine vapor can also be an effective alternative.[4]
Q4: What are the typical purification methods for this compound?
Following the reaction, the crude product often requires purification to remove unreacted starting materials, reagents, and any side products. Common purification techniques include:
-
Aqueous workup: Washing the reaction mixture with a saturated sodium bicarbonate solution can help to neutralize the acid catalyst and remove some impurities.[1]
-
Column chromatography: Flash column chromatography using a silica gel stationary phase is a standard method for purifying the final product.[1][2] The choice of eluent is critical, with a gradient of hexane and ethyl acetate being a common starting point for many organic compounds.[3]
-
Recrystallization: For solid products, recrystallization from a suitable solvent can be a highly effective method to obtain a high-purity compound.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low or negligible yield of the desired product is a common challenge in organic synthesis. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Poor Quality Starting Materials | The purity of the 2-amino-5-bromo-3-hydroxypyridine precursor is critical. Impurities can inhibit the reaction or lead to unwanted side products. Recommendation: Ensure the starting material is of high purity. If necessary, purify the precursor by recrystallization or column chromatography before use.[4] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly influence the reaction rate and yield. Recommendation: Optimize the reaction temperature. While some related syntheses proceed at room temperature, the cyclization with triethyl orthoformate is typically performed at reflux.[1] Monitor the reaction at different temperatures to find the optimal condition. |
| Ineffective Catalyst | The choice and amount of catalyst can be crucial. Recommendation: If using an acid catalyst like p-toluenesulfonic acid, ensure it is fresh and used in the correct catalytic amount.[1] In some analogous syntheses of related heterocycles, Lewis acids such as BF₃·Et₂O have been shown to be effective.[2][3][6] |
| Insufficient Reaction Time | Incomplete conversion of the starting material will naturally lead to a low yield. Recommendation: Monitor the reaction progress using TLC to determine the optimal reaction time.[4] Continue the reaction until the starting material is fully consumed. |
Problem 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
| Potential Cause | Troubleshooting Recommendations |
| Decomposition of Starting Material or Product | High reaction temperatures or prolonged reaction times can sometimes lead to the degradation of either the starting material or the desired product. Recommendation: If you suspect decomposition, try running the reaction at a lower temperature for a longer period.[4] |
| Competing Reaction Pathways | The presence of multiple reactive sites in the starting material could lead to the formation of regioisomers or other undesired products. Recommendation: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. For some complex heterocyclic syntheses, the choice of solvent and catalyst can influence regioselectivity.[4] |
| Reaction with Solvent | In some cases, the solvent may participate in the reaction, leading to side products. Recommendation: Ensure the solvent is dry and of an appropriate grade for the reaction. If side reactions with the solvent are suspected, consider screening alternative solvents.[4] |
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Troubleshooting Recommendations |
| Product and Impurities have Similar Polarity | If the desired product and a major impurity have similar polarities, separation by column chromatography can be difficult. Recommendation: Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system may improve separation. Alternatively, consider recrystallization from a carefully chosen solvent or solvent mixture. |
| Product is a Stubborn Oil | Sometimes, the product may not crystallize easily and remains an oil. Recommendation: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If the product remains an oil, purification by column chromatography is the most suitable method. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a logical flow for troubleshooting common issues.
Caption: Troubleshooting logic for low product yield.
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound based on a similar reported procedure. [1] Materials:
-
2-amino-5-bromo-3-hydroxypyridine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) in triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford the pure this compound.
References
- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine.
- Šlachtová, V., Pauk, K., Soural, M., & Hlaváč, J. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19477-19487.
- BenchChem. (n.d.). 2-Amino-3-Hydroxypyridine | 16867-03-1.
- Šlachtová, V., Pauk, K., Soural, M., & Hlaváč, J. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- Verma, A., Singh, P., Yadav, A., & Singh, R. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
- Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridine derivatives.
- ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine synthesis.
- Google Patents. (n.d.). One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
- Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridines.
- ChemicalBook. (n.d.). 6-Bromooxazolo[4,5-b]pyridine.
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
Sources
- 1. 6-Bromooxazolo[4,5-b]pyridine | 1260863-86-2 [chemicalbook.com]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Hub: Optimizing the One-Step Synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one
Welcome to the technical support center for the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important heterocyclic intermediate. We will delve into common experimental challenges, explain the underlying chemical principles, and provide actionable, field-tested solutions.
Core Reaction Overview
The target molecule, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, is a valuable building block in medicinal chemistry.[1][2] While several synthetic routes exist, a common and efficient approach is the direct bromination of the parent oxazolo[4,5-b]pyridin-2(3H)-one. This "one-step" method is attractive for its simplicity and potentially high throughput.
A widely cited method involves reacting oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) to achieve regioselective bromination at the 6-position.[3][4]
Reaction Scheme: Oxazolo[4,5-b]pyridin-2(3H)-one + NBS → 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one
Despite its apparent simplicity, this reaction is prone to several issues that can impact yield and purity. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in this one-step synthesis?
The most frequently encountered issue is achieving a high yield of the desired product while minimizing the formation of impurities. Low yields can stem from incomplete reactions, degradation of starting material or product, and mechanical losses during workup and purification.[5][6]
Q2: Why is N-bromosuccinimide (NBS) the preferred brominating agent over liquid bromine?
NBS is preferred for several key reasons. It is a solid, making it significantly easier and safer to handle than highly corrosive and volatile liquid bromine.[3] From a chemical standpoint, NBS allows for a more controlled, regioselective bromination, often under milder conditions, which helps to prevent over-bromination or other side reactions. This leads to a cleaner reaction profile and simpler purification.[3]
Q3: How critical is the purity of the starting oxazolo[4,5-b]pyridin-2(3H)-one?
It is paramount. Impurities in the starting material can inhibit the reaction or lead to the formation of undesired side-products that are difficult to separate from the target compound.[7] It is highly recommended to verify the purity of the starting material by NMR or melting point analysis before beginning the synthesis.
Q4: What is the best method to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective and common method. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times.[7]
Detailed Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Consistently Low or No Product Yield
Low yield is the most common frustration in synthesis.[5] Let's break down the potential causes and solutions.
1.1: Could my reagents or solvent be the issue?
| Potential Cause | Explanation & Solution |
| Degraded NBS | N-bromosuccinimide can decompose over time, especially if exposed to light or moisture, losing its reactivity. Solution: Use a fresh bottle of NBS or recrystallize old NBS from water. Store it in a dark, dry place. |
| Wet Solvent (DMF) | The presence of water in DMF can react with NBS and interfere with the electrophilic bromination mechanism. Solution: Use anhydrous DMF. If the solvent is suspected to be wet, it can be dried over molecular sieves (5 Å is optimal) prior to use.[8] |
| Impure Starting Material | As mentioned in the FAQ, impurities in the oxazolo[4,5-b]pyridin-2(3H)-one can halt the reaction. Solution: Purify the starting material via recrystallization before use. |
1.2: Are my reaction conditions optimal?
The interplay of temperature and time is critical for success. While the reaction is often performed at room temperature overnight, optimization may be required.[4]
| Parameter | Effect on Yield | Troubleshooting Steps |
| Temperature | Too low, and the reaction rate may be impractically slow. Too high, and you risk decomposition and side-product formation. | If the reaction stalls at room temperature (monitored by TLC), consider gently heating the mixture to 40-50°C. Monitor closely to ensure the product remains stable. |
| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can lead to product degradation or the formation of complex impurities. | Use TLC to monitor the reaction. Once the starting material spot has disappeared or is very faint, and the product spot is at its maximum intensity, it is time to quench the reaction.[7] |
| Stoichiometry | Using too little NBS will result in incomplete conversion. A large excess can lead to di-brominated or other side products. | Start with a slight excess of NBS (e.g., 1.1 equivalents). If the reaction is incomplete, a small additional portion of NBS can be added. |
Below is a troubleshooting workflow for diagnosing low yield issues.
Caption: Troubleshooting workflow for low yield.
Problem 2: Significant Impurity Formation
A clean reaction is a successful reaction. If your crude product shows multiple spots on TLC, consider these possibilities.
2.1: I see a spot corresponding to unreacted starting material. What should I do?
This indicates an incomplete reaction.
-
Verify NBS activity: Ensure your NBS is fresh and active.
-
Increase reaction time: Continue monitoring the reaction until the starting material is consumed.
-
Slightly increase temperature: Gentle heating can help drive the reaction to completion.
-
Add more NBS: If the reaction has stalled, add a small amount (0.1 eq) of NBS and continue to monitor.
2.2: I'm observing unknown side-products. What could they be?
-
Over-bromination: Using a large excess of NBS or high temperatures can lead to the formation of di-brominated species. Use a controlled stoichiometry (1.05-1.1 eq of NBS).
-
Decomposition: The oxazolone ring can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times.[5]
-
Solvent-related impurities: DMF can decompose to form dimethylamine, which could potentially react. Always use high-purity, anhydrous solvent.
Problem 3: Difficulty in Product Isolation and Purification
The workup procedure is critical for achieving high purity and recovering your product efficiently. The typical procedure involves adding water to the reaction mixture to precipitate the product.[4]
3.1: My product isn't precipitating upon adding water.
-
Insufficient Product: If the reaction yield is very low, the product concentration may be below its solubility limit. Try removing some of the DMF under reduced pressure before adding water.
-
Incorrect Solvent Ratio: You may not have added enough water. Continue adding water until the solution becomes cloudy, then chill the mixture in an ice bath to promote crystallization.
3.2: My precipitated product is oily or difficult to filter.
This often suggests the presence of impurities.
-
Solution: Instead of direct filtration, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it to obtain the crude product for further purification (e.g., recrystallization).
3.3: What is the best method for final purification?
Recrystallization is often the most effective method for purifying the final product.
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for this type of compound include ethyl acetate, ethanol, or mixtures such as ethyl acetate/hexane.[3] Experiment with small amounts to find the ideal solvent or solvent system.
Optimized Protocol Example
This protocol incorporates best practices derived from the troubleshooting guide.
Materials:
-
Oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq)
-
N-bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve oxazolo[4,5-b]pyridin-2(3H)-one in anhydrous DMF.
-
Reagent Addition: In a separate flask, dissolve NBS in anhydrous DMF. Add the NBS solution dropwise to the stirred solution of the starting material at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 1:1 ethyl acetate/hexane as eluent) every hour. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the DMF used).
-
Isolation: Stir the resulting suspension in an ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.
-
Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight. The yield can be up to 92% with this method.[3]
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain highly pure 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.
Below is a diagram illustrating the key stages of the optimized synthesis workflow.
Caption: Optimized workflow for the synthesis.
By following this guide and paying close attention to the key parameters of reagent purity, reaction conditions, and workup procedures, you can significantly improve the yield and quality of your 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one synthesis.
References
-
Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors With Anti-inflammatory Potential. Chemical Biology & Drug Design, 2016. [Link]
- One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds. Synthetic Communications, 2000. [Link]
-
Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. PrepChem.com. [Link]
-
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 2023. [Link]
-
Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... ResearchGate. [Link]
-
Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 2022. [Link]
Sources
- 1. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04750K [pubs.rsc.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling of 6-Bromooxazolo[5,4-b]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the palladium-catalyzed functionalization of 6-bromooxazolo[5,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic scaffold. We provide in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
The oxazolo[5,4-b]pyridine core is a privileged structure in modern drug discovery. However, its successful functionalization via cross-coupling is often non-trivial. This document serves as a comprehensive resource to troubleshoot common side reactions and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial experimental design.
Q1: What makes this compound a "challenging" substrate for palladium-catalyzed coupling reactions?
A1: The primary challenge stems from the electronic nature of the pyridine nitrogen. This nitrogen atom possesses a lone pair of electrons that can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of off-cycle, inactive complexes, effectively shutting down the catalytic cycle.[1][2] This issue is common to many nitrogen-containing heterocycles and requires careful selection of ligands and conditions to mitigate. The goal is to make the desired catalytic steps (oxidative addition, reductive elimination) kinetically more favorable than the unproductive coordination of the substrate's nitrogen atom.
Q2: I need to form a new carbon-carbon bond. Which cross-coupling reaction should I start with: Suzuki, Stille, or Sonogashira?
A2: For general C(sp²)–C(sp²) or C(sp²)–C(sp³) bond formation, the Suzuki-Miyaura coupling is the recommended starting point. Its advantages include the operational simplicity, the commercial availability of a vast array of boronic acids and esters, and the generally lower toxicity of boron-containing byproducts compared to tin.[3][4]
-
Stille coupling can be an excellent alternative if the corresponding organostannane is available or easily prepared. It is often highly tolerant of functional groups. However, the toxicity and removal of tin byproducts are significant drawbacks.[5][6]
-
Sonogashira coupling is the premier choice specifically for introducing terminal alkynes (C(sp²)–C(sp) bond formation). It operates under mild conditions and is highly efficient.[7][8]
Your choice will ultimately depend on the availability of the required coupling partner and the specific functional groups present in your molecules.
Q3: My goal is to synthesize an amine derivative. What are the key considerations for a Buchwald-Hartwig amination with this substrate?
A3: The Buchwald-Hartwig amination is the state-of-the-art method for C–N bond formation.[9][10] Key considerations are:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) is common. However, with sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to prevent decomposition.[9][11]
-
Ligand Choice: This is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[12] These ligands promote the rate-limiting reductive elimination step and can sterically hinder the pyridine nitrogen from coordinating to the palladium center.
-
Amine Nucleophilicity: The reactivity of the amine partner matters. Primary alkylamines are generally more reactive than secondary amines or anilines. Hindered amines may require more forcing conditions or specialized catalyst systems.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a detailed, question-and-answer guide to specific experimental issues.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has stalled after several hours with significant starting material remaining. I've confirmed my reagents are pure. What are the likely causes and how can I fix this?
A: Stalled reactions with this substrate are most often due to catalyst deactivation or suboptimal reaction parameters.
-
Cause A: Catalyst Poisoning. The pyridine nitrogen is likely inhibiting your palladium catalyst.
-
Solution 1: Switch to a More Robust Ligand. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[12] These ligands form more stable and active catalysts that are less susceptible to inhibition by N-heterocycles.[12][13]
-
Solution 2: Use a Pre-formed Catalyst. Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use an air-stable Pd(II) precatalyst that incorporates the desired ligand (e.g., SPhos-Pd-G3). These precatalysts ensure a correct ligand:metal ratio and provide a more controlled and reproducible activation.[14]
-
-
Cause B: Inefficient Oxidative Addition. The C–Br bond on the electron-deficient oxazolopyridine ring should be reasonably reactive, but this step can still be rate-limiting.
-
Solution 1: Increase Temperature. A modest increase in temperature (e.g., from 80 °C to 100 °C) can often overcome the activation barrier. Monitor for potential decomposition.
-
Solution 2: Change Solvent. Switching from a less polar solvent like toluene to a more polar aprotic solvent like dioxane or DMF can sometimes accelerate the oxidative addition step.
-
Problem 2: Significant Hydrodehalogenation (Protodebromination)
Q: My main byproduct is oxazolo[5,4-b]pyridine, where the bromine has been replaced by hydrogen. What is causing this and how can I prevent it?
A: Hydrodehalogenation is a common side reaction resulting from the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from β-hydride elimination from certain reagents (like alkoxide bases) or reactions with trace water or other proton sources.
-
Cause A: Base-Induced Pd-H Formation. tert-Butoxide bases can undergo β-hydride elimination. Water is often a culprit, reacting with the catalyst or organometallic partner.
-
Solution 1: Change the Base. Switch from an alkoxide base (like NaOt-Bu) to an inorganic carbonate or phosphate base (K₂CO₃, Cs₂CO₃, K₃PO₄). These are less prone to generating hydride species.[15]
-
Solution 2: Use Anhydrous Conditions. While some Suzuki couplings benefit from water, it can promote hydrodehalogenation. Ensure solvents are thoroughly dried and consider using anhydrous bases. If a Suzuki reaction requires a base, using powdered, anhydrous KF can be effective.[3]
-
-
Cause B: Boronic Acid Instability (Suzuki Reaction). Protodeboronation, the cleavage of the C–B bond of the boronic acid to give an arene, is a related issue. The resulting arene is unreactive, and this process can alter the stoichiometry and favor other side reactions.[15]
-
Solution 1: Use Boronic Esters. Pinacol esters of boronic acids are often more stable towards hydrolysis and protodeboronation.
-
Solution 2: Minimize Reaction Time. Use a more active catalyst system that allows for shorter reaction times, giving less opportunity for this side reaction to occur.
-
Problem 3: Formation of Homocoupling Byproducts
Q: My reaction mixture contains significant amounts of the boronic acid dimer (in a Suzuki reaction) and/or the 6,6'-bis(oxazolo[5,4-b]pyridine) dimer. How can I suppress these impurities?
A: Homocoupling arises from two primary pathways: oxidative coupling of the organometallic reagent (e.g., boronic acid) or reductive coupling of the aryl halide.
-
Cause A: Boronic Acid Homocoupling (Suzuki). This side reaction is very often promoted by the presence of oxygen, which can facilitate a Pd(0)/Pd(II) cycle that results in the formation of a biaryl from two molecules of boronic acid.[16][17]
-
Solution 1: Rigorous Degassing. This is the most critical factor. Ensure your reaction solvent is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[16][18] Running the reaction under a strict inert atmosphere is mandatory.
-
Solution 2: Use a Pd(0) Source. Using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) source like Pd(OAc)₂.[15]
-
-
Cause B: Aryl Halide Homocoupling (Ullmann-type). This can occur at higher temperatures, especially with very active catalyst systems.
-
Solution 1: Lower Catalyst Loading. High catalyst concentrations can sometimes favor this pathway. Try reducing the catalyst loading (e.g., from 5 mol% to 1-2 mol%).
-
Solution 2: Lower Temperature. If the desired cross-coupling is efficient, running the reaction at a lower temperature for a longer time may disfavor the higher-activation-energy homocoupling pathway.
-
Part 3: Optimized Starting Protocols
These protocols are designed as robust starting points for your experiments. Optimization of temperature, concentration, and reagent stoichiometry may be required for your specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol uses a modern, air-stable precatalyst for improved reliability.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the SPhos Pd G3 precatalyst.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the previously degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is suitable for coupling with a primary or secondary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Anhydrous Toluene, degassed
-
Glovebox or Schlenk line, sealed reaction tube
Procedure:
-
Inside a glovebox (preferred): Add Pd₂(dba)₃, XPhos, and NaOt-Bu to a sealable reaction tube. Add the this compound.
-
Add the degassed toluene, followed by the liquid amine.
-
Seal the tube tightly, remove from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
(Alternative Schlenk line setup): Add solids to a Schlenk tube, perform evacuate/backfill cycles, then add solvent and amine under a positive pressure of inert gas.
-
Stir the reaction vigorously. Monitor progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
Cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Part 4: Data & Reference Tables
Table 1: Recommended Catalyst/Ligand Systems for this compound
| Coupling Type | Palladium Source | Recommended Ligand(s) | Typical Loading (mol%) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 5 | Bulky, electron-rich biarylphosphines are highly effective.[19] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, BrettPhos | 1 - 4 | Ligand choice is critical to overcome catalyst inhibition.[11] |
| Sonogashira | Pd(PPh₃)₂Cl₂ | (none required) | 1 - 5 | Often used with a Cu(I) co-catalyst (e.g., CuI).[7] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, XPhos | 1 - 5 | PPh₃ is often sufficient, but more advanced ligands can help.[6] |
Table 2: Common Bases and Solvents: Selection Guide
| Base | pKa (conjugate acid) | Common Solvents | Use Case & Comments |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene | Good general base for Suzuki. Less harsh than carbonates. |
| K₂CO₃ / Cs₂CO₃ | ~10.3 | Dioxane/H₂O, DMF, MeCN | Standard for Suzuki. Cs₂CO₃ is more soluble and often more effective.[20] |
| NaOt-Bu | ~19 | Toluene, Dioxane | Strong base for Buchwald-Hartwig. Can promote hydrodehalogenation.[9] |
| Et₃N / DIPEA | ~11 | Toluene, MeCN, THF | Standard base for Sonogashira. Acts as a scavenger for HBr. |
Part 5: Visual Guides
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting.
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle & Common Side Reactions.
Caption: Fig. 2: Troubleshooting Workflow for Failed Reactions.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide, and Hydroxide Complexes in a Water-Borne Suzuki-Miyaura Catalysis. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Bureš, F. (2016). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 20(3), 640-645. Available at: [Link]
-
Al-Amin, M., & Krska, S. W. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 16(16), 4166-4169. Available at: [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5483-5492. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Li, J. J. (2009). Suzuki-Miyaura coupling of heteroaryl halides with aryl boronic acids. Name Reactions in Heterocyclic Chemistry II. Available at: [Link]
-
Darzi, E. R., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(7), 2749–2755. Available at: [Link]
-
Pérez-Temprano, M. H., & Espinet, P. (2017). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 7(9), 5820–5833. Available at: [Link]
-
Organ, M. G. (2016). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Angewandte Chemie International Edition, 55(11), 3809-3812. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate Forum. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ranu, B. C., & Saha, A. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 7(12), 379. Available at: [Link]
-
Chen, D., & Daugulis, O. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 551(7682), 589–593. Available at: [Link]
-
Scott, J. P. (2010). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ChemInform, 41(32). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Al-Masri, A. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 543. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Butenschön, H. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 674–683. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
de Meijere, A., & Bräse, S. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. European Journal of Organic Chemistry, 2009(30), 5195–5205. Available at: [Link]
-
Viciu, M. S., & Nolan, S. P. (2019). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. Available at: [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Baati, R., & Brown, R. C. D. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal, 23(45), 10738-10742. Available at: [Link]
-
Pillay, C., & de Koning, C. B. (2018). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry, 16(33), 6032-6042. Available at: [Link]
-
Ananikov, V. P. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13359-13370. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Organic Process Research & Development, 16(6), 1156–1184. Available at: [Link]
-
Hall, D. G. (2015). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Communications, 6, 8472. Available at: [Link]
-
Das, P. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2003(9), 87-95. Available at: [Link]
-
Kamal, A. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(2), 223. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
-
Baati, R. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal. Available at: [Link]
-
Brown, R. C. D. (2020). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
Ghaffar, T., & Aslam, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1121. Available at: [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Handling and storage guidelines for 6-bromooxazolo[5,4-b]pyridine to prevent degradation
Technical Support Center: 6-bromooxazolo[5,4-b]pyridine
Welcome to the technical support guide for this compound (CAS No. 886372-90-3). This document provides researchers, scientists, and drug development professionals with essential guidelines for the handling and storage of this critical building block to ensure its stability and prevent degradation. As a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, maintaining the integrity of this compound is paramount for reproducible experimental outcomes[1].
This guide is structured to provide both overarching protocols and specific troubleshooting advice in a practical question-and-answer format.
Section 1: Core Handling & Storage Protocol
Proper handling from the moment of receipt is the first line of defense against chemical degradation. The following workflow outlines the critical steps to maintain the integrity of this compound.
Caption: Recommended workflow for handling this compound.
Quantitative Storage & Handling Parameters
For optimal stability, adhere to the following conditions. These are designed to mitigate the primary degradation risks: hydrolysis, photolysis, and oxidation.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-Term: -20°CShort-Term: 2-8°C | Reduces kinetic rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis of the oxazole ring[2]. |
| Light Exposure | Store in amber vials or in the dark | The pyridine moiety can be susceptible to photolytic degradation[3][4][5]. |
| Moisture Control | Store in a desiccator | Prevents moisture absorption, which can lead to hydrolysis and physical clumping of the solid. |
| Container | Tightly sealed glass vials, wrapped with Paraffin film | Prevents ingress of air and moisture[6][7]. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | Avoids unwanted reactions. The oxazole ring is particularly sensitive to basic conditions[6][8]. |
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to potential degradation of the starting material.
Q1: My reaction yield is significantly lower than expected, and I suspect the this compound. How can I check its purity?
A1: Lower yields are a classic sign of starting material degradation. Before rerunning the reaction, you should verify the compound's integrity.
-
Causality: The bromine substituent is the intended reactive site for many applications like palladium-catalyzed cross-coupling reactions. If the heterocyclic core has degraded, the overall concentration of the active starting material is reduced, leading to poor yields.
-
Protocol for Purity Check:
-
Thin-Layer Chromatography (TLC): Dissolve a small sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a TLC plate alongside a sample from a freshly opened vial, if available. Develop the plate in a standard mobile phase (e.g., 30-50% ethyl acetate in hexanes). The appearance of new, often more polar, spots indicates the presence of impurities.
-
LC-MS Analysis: This is the most definitive method. A degraded sample will show additional peaks in the chromatogram and corresponding masses. The expected mass for the parent ion [M+H]⁺ is approximately 200.0/202.0 (due to bromine isotopes).
-
¹H NMR Spectroscopy: Dissolve a sample in DMSO-d₆. Compare the resulting spectrum to the reference spectrum from the supplier. Degradation often leads to broadened peaks or the appearance of new signals, indicating structural changes.
-
Q2: I've noticed the solid, which was initially an off-white powder, has turned slightly yellow and seems clumpy after being on the bench for a few days. Is it still usable?
A2: A change in color and physical state strongly suggests degradation and/or moisture absorption.
-
Causality: The yellowing may indicate the formation of chromophoric byproducts resulting from slow decomposition, possibly accelerated by light and air exposure. Clumping is a clear sign of hydration.
-
Recommendation: We do not recommend using the material for sensitive downstream applications where stoichiometry is critical. The presence of water and unknown impurities can interfere with many organometallic or moisture-sensitive reactions. If the experiment is a non-critical preliminary screen, you might proceed with caution, but be aware that any results may not be reproducible. For all critical work, use a fresh, properly stored sample.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound?
A1: The molecule has two main points of vulnerability stemming from its heterocyclic core:
-
Hydrolysis of the Oxazole Ring: The oxazole ring system can be susceptible to cleavage by water, a reaction that can be catalyzed by either acidic or basic conditions[2][9]. This would break the ring to form an amide derivative, which is a common degradation pathway for oxazoles.
-
Photodegradation of the Pyridine Ring: Pyridine and its derivatives can be sensitive to UV light, which can induce various photochemical reactions[4][5]. While the specific photostability of this fused system is not extensively documented, it is a known risk for pyridine-containing compounds.
-
Reaction at the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic and can react with strong acids[10][11]. This is less a degradation pathway and more of a chemical incompatibility to be aware of during reaction setup.
Q2: Why is an inert atmosphere so strongly recommended for long-term storage?
A2: The recommendation is based on mitigating the risk of hydrolysis. As a Senior Application Scientist, I cannot overstate the impact of ambient moisture on heterocyclic compounds. An inert atmosphere of argon or nitrogen serves two purposes:
-
It displaces atmospheric oxygen, preventing slow oxidation.
-
More importantly, it displaces atmospheric moisture. By removing water vapor from the vial's headspace, you create an environment where the primary degradation pathway—hydrolysis of the oxazole ring—is kinetically disfavored. This is the single most effective step for ensuring long-term stability.
Q3: Can I store this compound in a solution for convenience?
A3: Storing this compound in solution is not recommended for periods longer than a typical workday.
-
Expertise & Causality: While soluble in solvents like DMSO and DMF, these solvents are hygroscopic (readily absorb moisture from the air). Storing the compound in solution, even frozen, increases the risk of hydrolysis because the molecules have greater mobility and are in intimate contact with any dissolved water. Degradation occurs much faster in solution than in a solid state.
-
Best Practice: Prepare solutions fresh for each experiment from a properly stored solid aliquot. If you must prepare a stock solution, use anhydrous solvent, store it under an inert atmosphere at -20°C, and use it within a very short timeframe (1-2 days).
Q4: What are the most critical safety precautions when handling this compound?
A4: Based on data from related compounds and general chemical safety principles, you must assume this compound is hazardous. Always consult the most current Safety Data Sheet (SDS) from your supplier.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves[6][12].
-
Engineering Controls: Handle the solid only in a certified chemical fume hood to avoid inhalation of fine dust particles[8][13].
-
Accidental Exposure: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes and seek medical attention[6][14].
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste[8][12].
References
- MilliporeSigma. (2025). Safety Data Sheet.
- Hameed, S. A., Ibraheem, H. H., & Jasim, L. S. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.
- AK Scientific, Inc. (n.d.). 5-Bromooxazolo[4,5-b]pyridine Safety Data Sheet.
-
Thermo Fisher Scientific. (2010). 6-Bromo[6]oxazolo[4,5-b]pyridin-2(3H)-one Safety Data Sheet. Retrieved from
- Wang, Y., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178–2182.
- Venkatesh, P. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.
- Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Washington State University. (n.d.). Standard Operating Procedures for Pyridine.
- Google Patents. (2000). Process for preparing oxazole derivatives.
- Fisher Scientific. (n.d.). Oxazolopyridines.
- ChemicalBook. (2025). 6-Bromooxazolo[4,5-b]pyridine - Safety Data Sheet.
- Alchemist-chem. (n.d.). 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis.
- MilliporeSigma. (2020). Pyridine - Safety Data Sheet.
- Wang, L., et al. (2018). UV Photolysis for Accelerating Pyridine Biodegradation. PubMed.
- ChemShuttle. (n.d.). 6-bromooxazolo[4,5-b]pyridine.
- Wikipedia. (n.d.). Oxazole.
- Combi-Blocks. (n.d.). 6-Bromooxazolo[5, 4-b]pyridine, min 95%.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
-
PubChem. (n.d.). 6-Bromo-[6]oxazolo[4,5-b]pyridine. Retrieved from
- Wikipedia. (n.d.). Pyridine.
- Chen, Y.-L., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(11), 2589.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. fishersci.com [fishersci.com]
- 9. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 10. Oxazole - Wikipedia [en.wikipedia.org]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Technical Support Center: Heck Reaction with 6-bromooxazolo[5,4-b]pyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals employing the Heck reaction with 6-bromooxazolo[5,4-b]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible reaction setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The Heck reaction, a cornerstone of carbon-carbon bond formation, couples an unsaturated halide with an alkene using a palladium catalyst and a base.[1][2][3] While powerful, its application to heteroaromatic systems like this compound can present unique challenges. This guide addresses common issues in a question-and-answer format.
Q1: My Heck reaction shows low to no conversion. What are the primary factors to investigate?
Low conversion is a frequent hurdle. The issue often lies within one of the core components of the reaction: the catalyst system (palladium source and ligand), the base, or the solvent.
A1: Catalyst System Integrity is Paramount.
The active catalyst in the Heck reaction is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[1][2] The first troubleshooting step is to ensure the efficient generation and stability of this active catalyst.
-
Catalyst Decomposition: A common sign of catalyst failure is the formation of a black precipitate, known as palladium black. This indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle.
-
Cause: This can be triggered by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. Consider lowering the reaction temperature and optimizing the palladium-to-ligand ratio.
-
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaromatic halides like this compound, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step, which is the insertion of the palladium into the carbon-bromine bond.[4][5]
-
Recommendation: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphine ligands can be effective.[4]
-
Q2: I'm observing significant amounts of side products, particularly dehalogenation of my starting material. How can this be mitigated?
Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings and directly reduces the yield of the desired Heck product.[4]
A2: Understanding and Suppressing Dehalogenation.
Dehalogenation can arise from several pathways, including a competing reductive process.
-
Role of the Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation. Protic solvents, in combination with certain bases, can be a source of protons for this side reaction.
-
Recommendation: Employ a non-protic, polar aprotic solvent such as DMF, DMAc, or NMP.[6][7] For the base, consider using an organic base like triethylamine (NEt₃) or a hindered amine base. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, but their solubility should be considered.[1][2]
-
-
Additives: In some cases, the addition of salts like lithium chloride (LiCl) has been shown to suppress dehalogenation, although the exact mechanism can be complex and substrate-dependent.[8]
Q3: My reaction is producing a mixture of regioisomers or isomers with the double bond in the wrong position. What controls the selectivity?
The Heck reaction can sometimes yield a mixture of products due to issues with regioselectivity (where the aryl group adds to the alkene) and double bond isomerization.
A3: Controlling Regioselectivity and Preventing Isomerization.
-
Regioselectivity: With unsymmetrical alkenes, the aryl group can add to either of the two sp² carbons. For electron-deficient alkenes like acrylates, the arylation typically occurs at the β-position (the carbon further from the electron-withdrawing group), which is generally favored.[1][4]
-
Causality: This is governed by electronic effects during the migratory insertion step of the catalytic cycle.
-
-
Double Bond Isomerization: A more common issue is the isomerization of the newly formed double bond.[9][10] This occurs through a process of β-hydride elimination followed by re-insertion of the palladium-hydride species in a different orientation.[11]
-
Solution: The choice of ligand and additives can influence the rate of isomerization. The use of specific ligands, such as tri-2-furylphosphine, has been reported to suppress this side reaction.[9] Additionally, additives like silver or thallium salts have been shown to be effective, though their toxicity is a concern.[9][10] A careful optimization of the reaction conditions, including temperature and reaction time, is crucial.
-
Experimental Protocols & Data
General Protocol for a Heck Reaction with this compound
This protocol provides a starting point for optimization. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
-
Addition of Reactants:
-
Add this compound (1 equivalent) and the alkene (1.2 equivalents) to the flask.
-
Add the degassed solvent (e.g., DMF, to achieve a concentration of ~0.1 M).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Troubleshooting Parameter Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Conversion | Catalyst decomposition (Pd black) | Use inert atmosphere, degas solvents, lower temperature. |
| Inefficient oxidative addition | Use bulky, electron-rich phosphine ligands.[4][5] | |
| Dehalogenation | Proton source from solvent/base | Use polar aprotic solvents (DMF, DMAc).[6][7] Consider organic bases. |
| Mixture of Isomers | Double bond isomerization | Optimize ligand (e.g., tri-2-furylphosphine), consider additives, lower temperature.[9][10][11] |
| Poor regioselectivity | Typically less of an issue with activated alkenes.[1][4] |
Visualizing the Heck Catalytic Cycle and Troubleshooting Logic
To better understand the reaction and potential points of failure, the following diagrams illustrate the Heck catalytic cycle and a troubleshooting workflow.
The Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.[1][2][12]
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting common Heck reaction issues.
References
-
Heck reaction - Wikipedia. Available at: [Link]
-
Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole - PubMed. Available at: [Link]
-
Heck Reaction Mechanism - BYJU'S. Available at: [Link]
-
Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate. Available at: [Link]
-
Heck Reaction - J&K Scientific LLC. Available at: [Link]
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst. Available at: [Link]
-
Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide | Request PDF - ResearchGate. Available at: [Link]
-
Palladium(II)-Catalyzed Heck Reactions - DiVA portal. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]
-
Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols | Journal of the American Chemical Society. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. - ResearchGate. Available at: [Link]
-
Hydropalladation in Heck Reaction causing Alkene Isomerization (Part 1) - YouTube. Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]
-
(PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available at: [Link]
-
(PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - ResearchGate. Available at: [Link]
-
Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - RSC Publishing. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Phosphine ligands and catalysis - Research - Gessner Group. Available at: [Link]
-
Heck Coupling - NROChemistry. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available at: [Link]
-
276366 PDFs | Review articles in PALLADIUM - ResearchGate. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. Available at: [Link]
-
Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity - PubMed. Available at: [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. gessnergroup.com [gessnergroup.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Production of 6-bromooxazolo[5,4-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability issues encountered during the production of 6-bromooxazolo[5,4-b]pyridine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Scalability Issues in the Bromination of 2-Aminopyridine
The initial bromination of 2-aminopyridine is a critical step that can present significant challenges during scale-up.
Question: We are observing poor regioselectivity and the formation of multiple by-products, including di-bromo species, during the large-scale bromination of 2-aminopyridine. How can we improve the selectivity for 2-amino-5-bromopyridine?
Root Cause Analysis:
The bromination of 2-aminopyridine is an electrophilic aromatic substitution reaction. The amino group is a strong activating group, which can lead to over-bromination and the formation of isomers. On a larger scale, localized high concentrations of bromine and temperature fluctuations can exacerbate this issue, leading to the formation of impurities like 2-amino-3,5-dibromopyridine.[1] The choice of brominating agent and reaction conditions are crucial for controlling regioselectivity.[2][3]
Troubleshooting Protocol:
-
Brominating Agent Selection:
-
N-Bromosuccinimide (NBS): Using NBS instead of liquid bromine can offer better control and selectivity, reducing the formation of di-brominated by-products.[1] However, reactions with NBS are exothermic and require careful temperature management, especially on a large scale.[4][5]
-
Phenyltrimethylammonium tribromide: This reagent can also be used and may offer milder reaction conditions and improved selectivity, avoiding the generation of 3-position by-products.[6][7]
-
-
Reaction Condition Optimization:
-
Temperature Control: Maintain a consistent and low temperature (e.g., 0-5 °C) during the addition of the brominating agent to minimize side reactions. Exothermic reactions involving NBS are a significant safety concern at scale.[4][8]
-
Controlled Addition: Add the brominating agent slowly and sub-surface to prevent localized high concentrations.
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity and safety. Dichloromethane or chloroform have been reported for use with phenyltrimethylammonium tribromide.[6][7] For NBS, solvents like DMF can be used, but the combination can be hazardous at elevated temperatures.[8] A thorough safety assessment is crucial before scaling up.[5]
-
Experimental Protocol for Improved Bromination:
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Improved handling and selectivity over Br2.[1] |
| Solvent | Acetonitrile or Ethyl Acetate | Safer alternatives to DMF for large-scale reactions. |
| Temperature | 0-5 °C | Minimizes exothermic runaway and side reactions.[4] |
| Addition Rate | Slow, dropwise addition over 2-3 hours | Prevents localized high concentrations of NBS. |
| Agitation | Vigorous and efficient stirring | Ensures homogenous reaction mixture. |
Challenges in the Synthesis and Purification of 2-amino-5-bromo-3-hydroxypyridine
The synthesis of this key intermediate often involves harsh conditions and can lead to purification difficulties at scale.
Question: We are experiencing low yields and difficulties in purifying 2-amino-5-bromo-3-hydroxypyridine on a kilogram scale. The product is often dark-colored and contains persistent impurities.
Root Cause Analysis:
The synthesis of 2-amino-5-bromo-3-hydroxypyridine can proceed through multiple routes, including the hydrolysis of 2-amino-3,5-dibromopyridine. This reaction often requires high temperatures and pressures in an autoclave with a strong base, which can lead to degradation and the formation of colored impurities.[9] Purification by column chromatography is not always feasible for large quantities.
Troubleshooting Protocol:
-
Reaction Optimization:
-
Catalyst Screening: The use of a copper catalyst is reported to facilitate the hydrolysis.[9] Screening different copper sources and loadings may improve conversion and reduce reaction time.
-
Temperature and Pressure Control: Carefully control the temperature and pressure within the recommended ranges to avoid product degradation.
-
Alternative Synthetic Routes: Consider alternative, milder routes if feasible, such as those starting from furan-2-carboxylic acid derivatives, which may offer a more controlled process.[10]
-
-
Purification Strategy:
-
Recrystallization: Instead of chromatography, develop a robust recrystallization protocol. This may involve screening various solvent systems to find one that effectively removes the colored impurities and provides good recovery.
-
Activated Carbon Treatment: Treatment of the crude product solution with activated carbon can help to remove colored impurities before crystallization.
-
Impurity Profiling: Identify the major impurities using techniques like LC-MS to understand their origin and develop targeted purification strategies.[11][12][13]
-
Experimental Protocol for Large-Scale Purification:
| Step | Procedure | Rationale |
| 1. Dissolution | Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture). | To prepare a saturated solution for crystallization. |
| 2. Decolorization | Add activated carbon (1-2% w/w) and stir for 30 minutes at elevated temperature. | To adsorb colored impurities. |
| 3. Filtration | Filter the hot solution through a pad of celite to remove the activated carbon. | To obtain a clear solution for crystallization. |
| 4. Crystallization | Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath. | Slow cooling promotes the formation of pure crystals. |
| 5. Isolation | Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. | To isolate the purified product. |
Scalability of the Cyclization to this compound
The final cyclization step to form the oxazole ring is crucial for obtaining the desired product.
Question: During the scale-up of the cyclization of 2-amino-5-bromo-3-hydroxypyridine, we are observing incomplete conversion and the formation of side products. How can we improve the efficiency of this step?
Root Cause Analysis:
The cyclization to form the oxazole ring can be sensitive to reaction conditions.[14][15][16] Incomplete conversion on a larger scale can be due to poor heat and mass transfer, leading to non-uniform reaction conditions. Side reactions may occur at higher temperatures or with prolonged reaction times. The choice of cyclizing agent and catalyst is also critical.
Troubleshooting Protocol:
-
Reagent and Catalyst Selection:
-
Cyclizing Agent: Triethyl orthoformate is a commonly used reagent for this transformation. Ensure its quality and use it in an appropriate excess.
-
Catalyst: p-Toluenesulfonic acid is often used as a catalyst. The catalyst loading should be optimized for the larger scale.
-
-
Process Parameter Optimization:
-
Temperature Profile: A controlled heating profile to reflux is important. Overheating can lead to decomposition.
-
Removal of By-products: The reaction generates ethanol, which can be removed by distillation to drive the reaction to completion.
-
Reaction Time: Monitor the reaction closely by HPLC or TLC to determine the optimal reaction time and avoid the formation of degradation products.
-
Experimental Protocol for Scalable Cyclization:
| Parameter | Recommendation | Rationale |
| Reactants | 2-amino-5-bromo-3-hydroxypyridine, Triethyl orthoformate | Key starting materials for the cyclization. |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) | To facilitate the cyclization reaction. |
| Temperature | Reflux | To provide sufficient energy for the reaction. |
| By-product Removal | Equip the reactor with a distillation setup to remove ethanol. | To drive the reaction equilibrium towards the product. |
| Monitoring | HPLC or TLC | To track the reaction progress and determine completion. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when handling N-Bromosuccinimide (NBS) on a large scale?
A1: NBS is an oxidizer and can cause fire upon contact with combustible materials.[17][18] Reactions involving NBS are generally exothermic and require careful temperature control to prevent runaway reactions.[4] When using NBS in solvents like DMF, there is a risk of hazardous thermal decomposition at elevated temperatures.[8] It is crucial to:
-
Store NBS in a cool, dry, and well-ventilated area away from combustible materials.[17]
-
Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][20][21]
-
Perform a thorough thermal safety investigation before scaling up, especially when using new solvent systems.[5]
-
Ensure adequate ventilation and avoid inhalation of NBS dust.[17]
Q2: How can we effectively monitor the progress of these reactions on a large scale?
A2: For large-scale production, in-process controls (IPCs) are essential. While TLC can be used for quick checks, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis. Regular sampling and analysis by HPLC will allow you to accurately track the consumption of starting materials and the formation of the product and any impurities.[11] This data is crucial for determining the reaction endpoint and for making informed decisions about process adjustments.
Q3: What are the best practices for waste disposal when running these reactions at scale?
A3: The waste generated from these syntheses will contain halogenated organic compounds and potentially residual heavy metals if a copper catalyst is used. This waste should be segregated and disposed of as hazardous chemical waste according to local regulations. Do not flush any of the reaction mixtures or solvents down the drain.[17][20]
Q4: Can the quality of the starting 2-aminopyridine impact the scalability of the process?
A4: Absolutely. The purity of the starting materials is critical for the success of any multi-step synthesis, especially at scale. Impurities in the initial 2-aminopyridine can lead to the formation of unexpected by-products during bromination, which can be difficult to remove in subsequent steps.[22] It is recommended to use a high-purity grade of 2-aminopyridine and to perform an incoming quality control check.
References
-
N-Bromosuccinimide. (2019, July 6). In Wikipedia. [Link]
-
Goncalves, E., Lousa, N., Estanislau, F., & Serra Carvalho, P. (2023, September 25). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. American Chemical Society. [Link]
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
Li, X., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3020. [Link]
-
Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. [Link]
-
Bromination of pyridine in fuming sulphuric acid. ResearchGate. [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. Heterocyclic Letters. [Link]
-
Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ResearchGate. [Link]
- US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. ResearchGate. [Link]
-
Impurity Profiling of Chemical Reactions. Process Development Strategies. [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PubMed Central. [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]
-
Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. [Link]
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. [Link]
-
Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. [Link]
- WO2019145177A1 - Bromination of pyridine derivatives.
-
Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. ResearchGate. [Link]
- EP0913381B1 - Method for purifying a bromine compound.
-
A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. [Link]
-
(PDF) Synthesis of some oxazolo[4,5 d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. ResearchGate. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 7. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 9. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 10. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
- 12. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. chemscience.com [chemscience.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. pharmaffiliates.com [pharmaffiliates.com]
Avoiding impurities in the synthesis of oxazolopyridine derivatives
Technical Support Center: Synthesis of Oxazolopyridine Derivatives
Welcome to the technical support center for the synthesis of oxazolopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Achieving high purity is critical, as these compounds are often key intermediates in the development of pharmacologically active agents.[1][2][3] This document provides in-depth, experience-based answers to common challenges encountered during synthesis, focusing on the identification, prevention, and remediation of impurities.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles specific problems you may encounter in the lab. The answers are structured to help you diagnose the root cause and implement effective solutions.
Q1: My reaction is complete, but LC-MS and NMR analysis show a significant peak corresponding to my desired product's mass +16 amu. What is this impurity and how can I avoid it?
This is a classic case of N-oxide formation on the pyridine ring. The nitrogen atom in the pyridine ring is susceptible to oxidation, especially under harsh reaction conditions or in the presence of oxidizing agents.[4][5]
Causality and Mechanism: The lone pair of electrons on the pyridine nitrogen can be attacked by various oxidants. This is often unintentional and can be caused by:
-
Peroxides: Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are common oxidants used in organic synthesis and can lead to N-oxide formation if present even in trace amounts.[6][7]
-
Air Oxidation: At elevated temperatures, prolonged exposure of the reaction mixture to atmospheric oxygen can be sufficient to cause gradual oxidation of the pyridine nitrogen.
-
Solvent Impurities: Older ethers or other solvents can contain peroxide impurities that act as oxidants.
Preventative & Remedial Strategies:
-
Inert Atmosphere: The most effective preventative measure is to run your reaction under a completely inert atmosphere (e.g., high-purity nitrogen or argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Check Starting Materials: Ensure that no oxidizing agents are carried over from previous steps.
-
Deoxygenation: If N-oxide formation is unavoidable or has already occurred, the impurity can often be converted back to the desired product. A common method is to treat the crude product mixture with a reducing agent like triphenylphosphine (PPh₃) or zinc dust.[4][8]
Q2: My TLC plate shows a complex mixture of spots, including some that are much less polar than my starting material and product. My yield is also very low. What's happening?
This scenario strongly suggests the formation of dimers or oligomeric byproducts . These side reactions are common when reactive intermediates are generated that can react with themselves or with starting materials at a rate competitive with the desired intramolecular cyclization.
Causality and Mechanism: Dimerization typically occurs via intermolecular reactions that compete with the main intramolecular pathway. For example, in a cyclodehydration reaction to form the oxazolopyridine ring, an activated intermediate might be attacked by another molecule of starting material instead of cyclizing.[9][10][11] High concentrations of reactants exacerbate this issue. In some cases, the desired product itself can be reactive enough to dimerize under the reaction conditions.[12]
Preventative & Remedial Strategies:
-
High-Dilution Conditions: The most effective strategy to favor intramolecular reactions over intermolecular ones is to work at very low concentrations. This can be achieved by using a larger volume of solvent or by employing a syringe pump for the slow addition of a key reagent.
-
Temperature Optimization: The activation energy for dimerization may be different from that of the desired cyclization. Systematically study the reaction temperature to find a sweet spot that maximizes the yield of the desired product.
-
Order of Addition: Adding the most reactive substrate slowly to the reaction mixture can help maintain its low concentration, thus suppressing intermolecular side reactions.
Visualizing Common Impurity Pathways
The following diagram illustrates the competition between the desired intramolecular cyclization and common side reactions like N-oxidation and dimerization.
Caption: Key pathways in oxazolopyridine synthesis.
Q3: My workup involves an acidic wash, and I'm losing a significant amount of my product. Post-workup analysis shows a new, more polar impurity. What is causing this?
This is likely due to the hydrolysis or cleavage of the oxazole ring . The oxazole ring system can be sensitive to both strong acids and strong bases, leading to ring-opening.[13][14] The resulting product, often an amino alcohol or its acylated derivative, is typically more polar and may be lost to the aqueous phase during extraction.
Causality and Mechanism: Under acidic conditions, the nitrogen atom of the oxazole ring can be protonated. This makes the C2 position highly electrophilic and susceptible to nucleophilic attack by water, leading to ring cleavage.[15][16]
Preventative & Remedial Strategies:
-
Milder Workup: Avoid using strong acids (e.g., concentrated HCl) in your workup. Use milder alternatives like a saturated solution of sodium bicarbonate or a dilute solution of a weaker acid (e.g., 5% citric acid) if a pH adjustment is necessary.
-
Control Temperature: Perform aqueous washes at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous phase for extended periods. Separate the layers promptly after extraction.
-
Anhydrous Cyclization: Some cyclodehydration procedures (e.g., using concentrated sulfuric acid) require pouring the reaction mixture into water. This step can be a major source of hydrolysis. A modified procedure where the sulfuric acid solution is poured into anhydrous diethyl ether can precipitate the product salt, avoiding aqueous conditions altogether.[16][17]
Table 1: Common Impurities and Their Diagnosis
| Impurity Type | Common Cause | Diagnostic Signature (NMR/MS) |
| Unreacted Starting Material | Incomplete reaction; insufficient heating or time.[18] | Signals corresponding to the precursor (e.g., N-acylaminopyridine) in ¹H NMR; corresponding mass in LC-MS. |
| N-Oxide | Air oxidation or peroxide contaminants.[6][7] | M+16 peak in LC-MS; downfield shift of pyridine protons adjacent to the nitrogen in ¹H NMR. |
| Dimer/Oligomer | High concentration; reactive intermediates.[10][12] | Peaks at ~2x the product mass in LC-MS; complex, often broad signals in ¹H NMR. |
| Ring-Opened Product | Harsh acidic/basic workup; water present at high temp.[15][16] | Highly polar spot on TLC; appearance of new -OH or -NH signals in ¹H NMR; M+18 peak in LC-MS. |
| Regioisomer | Use of unsymmetrical precursors.[18] | A distinct set of signals in ¹H and ¹³C NMR with similar integration and multiplicity to the main product; same mass in LC-MS. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about best practices in oxazolopyridine synthesis.
Q1: How critical is the purity of my starting materials?
Extremely critical. The quality of your starting materials is a foundational element of your synthesis and directly impacts the impurity profile of your final product.[19] Impurities present in the starting materials, such as regioisomers or byproducts from their synthesis, will often be carried through the reaction sequence, leading to purification challenges and potentially compromising the biological activity of the final compound.[20][21]
Best Practices:
-
Full Characterization: Always characterize your starting materials thoroughly using techniques like NMR, LC-MS, and melting point analysis, even if they are commercially sourced.
-
Purity Assessment: Use a quantitative method like qNMR or GC with an internal standard to assess purity accurately.[20][21]
-
Supplier Qualification: If outsourcing the synthesis of starting materials, ensure the supplier has robust quality control measures in place.[19]
Q2: What are the best analytical techniques for monitoring my reaction and identifying impurities?
A multi-technique approach is always best. No single technique tells the whole story.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Key Insights |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring. | Tracks the consumption of starting materials and the formation of the product and major non-polar byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detailed reaction monitoring and impurity identification. | Confirms the mass of the desired product and provides the masses of impurities, which is crucial for identification (e.g., M+16 for N-oxide).[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and impurity characterization. | Provides definitive structural information for the product and helps identify the structure of impurities, including isomers. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | Quantifies the purity of the final product and can be used at a preparative scale to isolate the main component from closely related impurities.[18][22] |
Troubleshooting Workflow: A Decision Tree
When faced with a problematic reaction, this logical workflow can help you systematically diagnose the issue.
Caption: A logical workflow for troubleshooting syntheses.
Validated Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol is a standard method for purifying crude reaction mixtures to isolate the desired oxazolopyridine derivative.
-
Adsorb the Crude Material: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (2-3 times the weight of your crude material) and concentrate the slurry to dryness on a rotary evaporator to create a dry-loaded sample. This prevents streaking and improves separation.
-
Prepare the Column: Select an appropriate-sized column and pack it with silica gel as a slurry in your starting eluent (a non-polar solvent system, e.g., 9:1 hexanes:ethyl acetate). Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Elute the Compound: Begin elution with the non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oxazolopyridine derivative.
Protocol 2: General Reaction Workup to Minimize Hydrolysis
This procedure is designed to isolate the product from a reaction mixture while minimizing the risk of acid- or base-catalyzed impurity formation.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This slows down potential side reactions during the workup.
-
Quench Carefully: If the reaction contains reactive reagents, quench them slowly. For example, add a saturated aqueous solution of sodium bicarbonate dropwise to neutralize acids. Monitor for gas evolution.
-
Dilute and Extract: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Wash, Don't Extract, with Acid/Base: If a pH adjustment is needed, wash the organic layer briefly with a chilled, dilute solution (e.g., 5% citric acid or saturated NaHCO₃). Do not let the layers sit together for long.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of the water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]
-
Química Orgánica. (n.d.). Formation of pyridine N-oxides. [Link]
-
Wikipedia. (2023). Pyridine-N-oxide. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
D'Alonzo, D., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(72), 42235-42240. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]
-
Kaval, N., et al. (2004). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 9(7), 521-529. [Link]
-
Venkatesh, P. (2017). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]
-
Bakulev, V. A., et al. (2021). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 26(15), 4479. [Link]
-
Wikipedia. (2023). Oxazole. [Link]
-
Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]
-
Kumar, S. S., et al. (2021). Synthesis, Characterization and Antimicrobial Screening of Oxazolopyridine Derivatives. Journal of Drug Discovery and Therapeutics, 9(5), 1-4. [Link]
-
Elsevier. (2023). Synthesis of dimeric aryls and heteroaryls through dimerization. [Link]
-
Baran, P. (2021). 2021 Heterocycles Lecture 11. YouTube. [Link]
-
Pinto, M., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2277. [Link]
-
ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]
-
Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]
-
MDPI. (2004). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. [Link]
-
Venkatachalam, T. K., et al. (2010). Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. Letters in Organic Chemistry, 7(7), 519-527. [Link]
-
Sigarra. (2016). Starting Material – Concept and Impact on Pharmaceutical Regulations. [Link]
-
MDPI. (2019). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. [Link]
-
Groman, A., et al. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Acta Poloniae Pharmaceutica, 76(1), 31-39. [Link]
-
Biblioteka Nauki. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. [Link]
- Google Patents. (1992). EP0463970A1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
ResearchGate. (2019). Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. [Link]
-
World Journal of Pharmaceutical Research. (2019). A comprehensive review on synthesis of impurities of different drugs. [Link]
Sources
- 1. jddt.in [jddt.in]
- 2. EP0463970A1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of pyridine N-oxides [quimicaorganica.org]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. baranlab.org [baranlab.org]
- 9. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 10. soc.chim.it [soc.chim.it]
- 11. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 15. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. sigarra.up.pt [sigarra.up.pt]
- 20. researchgate.net [researchgate.net]
- 21. bibliotekanauki.pl [bibliotekanauki.pl]
- 22. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validation & Comparative
Comparative Efficacy of 6-Bromooxazolo[5,4-b]pyridine Derivatives in Modulating Key Cellular Kinases: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for targeted therapies is paramount. Among these, the oxazolo[5,4-b]pyridine core has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the biological activity of 6-bromooxazolo[5,4-b]pyridine derivatives, offering insights into their therapeutic potential and positioning them against relevant alternative compounds. Drawing upon experimental data, we will delve into their efficacy as inhibitors of key cellular kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Glycogen Synthase Kinase 3β (GSK-3β), and p38 Mitogen-Activated Protein Kinase (p38 MAPK), all of which are critical targets in oncology and inflammatory diseases.
The Oxazolo[5,4-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The fusion of an oxazole ring with a pyridine moiety creates the oxazolo[5,4-b]pyridine bicyclic system, a structure that has garnered significant attention for its diverse biological activities.[1][2] Its structural resemblance to purine bases allows it to interact with the ATP-binding sites of various kinases, making it an attractive starting point for the design of selective inhibitors. The introduction of a bromine atom at the 6-position of this scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity and metabolic stability. This guide will explore the biological implications of this specific halogenation.
Anticancer Potential: Targeting VEGFR-2-Mediated Angiogenesis
Tumor growth and metastasis are heavily reliant on angiogenesis, a process primarily driven by the VEGFR-2 signaling pathway.[3][4] Consequently, the inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[3][5] While direct experimental data for this compound derivatives as VEGFR-2 inhibitors is emerging, extensive research on the closely related oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine scaffolds provides a strong rationale for their investigation in this context.[3][6][7]
For instance, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines demonstrated potent VEGFR-2 inhibitory activity, with compound 9n exhibiting an IC50 value of 0.33 µM.[3] Molecular docking studies of these compounds revealed key interactions within the ATP-binding site of VEGFR-2.[3] Similarly, N-methyl thiazolo[5,4-b]pyridine-5-amine derivatives have been developed as dual RAF/VEGFR2 inhibitors, demonstrating regressive antitumor efficacy in xenograft models.[6] These findings strongly suggest that the this compound core represents a valuable scaffold for the development of novel VEGFR-2 inhibitors.
Table 1: Comparative VEGFR-2 Inhibitory Activity of Related Heterocyclic Compounds
| Compound Class | Example Compound | Target Kinase | IC50 (µM) | Reference |
| Oxazolo[5,4-d]pyrimidine | Compound 9n | VEGFR-2 | 0.33 | [3] |
| Oxazolo[5,4-d]pyrimidine | Derivative 3b | VEGFR-2 | Comparable to tivozanib | [5] |
| Thiazolo[5,4-b]pyridine | Derivative 5c | RAF/VEGFR-2 | - | [6] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
A typical in vitro kinase assay to evaluate the inhibitory potential of this compound derivatives against VEGFR-2 would involve the following steps:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and test compounds.
-
Assay Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, the substrate, and varying concentrations of the test compound in the kinase buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a colorimetric or fluorescence-based assay.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Modulating Inflammatory Pathways: Inhibition of GSK-3β and p38 MAPK
Chronic inflammation is a hallmark of numerous diseases, and targeting key inflammatory kinases like GSK-3β and p38 MAPK is a promising therapeutic approach.[1][2][8][9][10][11][12][13][14]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including inflammation.[8][9] The oxazolo[4,5-b]pyridine scaffold has been successfully utilized to develop potent GSK-3β inhibitors. A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives displayed significant GSK-3β inhibitory activity, with compound 7d showing an IC50 of 0.34 µM.[8] This compound also demonstrated in vivo anti-inflammatory effects in a rat paw edema model.[8] The structural similarity suggests that this compound derivatives could also exhibit potent GSK-3β inhibitory activity.
Table 2: Comparative GSK-3β Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives
| Compound | R Group | IC50 (µM) | Reference |
| 7d | 4-Fluorophenyl | 0.34 | [8] |
| 7e | 4-Chlorophenyl | 0.39 | [8] |
| 7g | 4-Bromophenyl | 0.47 | [8] |
| 7c | Phenyl | 0.53 | [8] |
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition
The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines.[1][2][10][11][13] Pyridinylimidazole-based compounds were among the first potent inhibitors of p38 MAPK.[1] The structural features of the oxazolo[5,4-b]pyridine core make it a suitable candidate for targeting the ATP-binding site of p38 MAPK. While direct data for 6-bromo derivatives is limited, the broader class of pyrazolo[3,4-b]pyridines has been shown to produce potent p38α inhibitors with in vivo activity in animal models of rheumatoid arthritis.[11]
Figure 1: Experimental Workflow for Kinase Inhibition Assays
Caption: A generalized workflow for in vitro kinase inhibition screening.
Antiviral Activity: A Potential New Frontier
Beyond their roles in cancer and inflammation, pyridine-containing fused heterocyclic systems have demonstrated a broad spectrum of antiviral activities.[15] These compounds can interfere with various stages of the viral life cycle, including replication and entry into host cells. While specific antiviral data for this compound derivatives is not yet widely available, related compounds such as thiazolopyrimidines have shown activity against Chikungunya virus (CHIKV).[16] This suggests a promising avenue for future research into the antiviral potential of this scaffold.
Structure-Activity Relationship (SAR) Insights and the Role of the 6-Bromo Substituent
The introduction of a bromine atom at the 6-position of the oxazolo[5,4-b]pyridine ring is a key chemical modification. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target protein. Furthermore, the lipophilicity and electronic properties imparted by the bromine atom can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
In the context of thiazolo[5,4-b]pyridine derivatives developed as c-KIT inhibitors, functionalization at the 6-position has been reported for the first time to identify novel inhibitors.[17] This highlights the importance of exploring substitutions at this position to modulate biological activity.
Figure 2: Key Kinase Signaling Pathways Targeted by Oxazolopyridine Derivatives
Caption: Targeted kinase pathways for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a versatile platform for the design of novel kinase inhibitors. While direct and extensive biological data for this specific class of compounds is still emerging, the compelling evidence from structurally related heterocyclic systems provides a strong impetus for their continued investigation. The demonstrated efficacy of related compounds against key targets in cancer and inflammatory diseases, such as VEGFR-2, GSK-3β, and p38 MAPK, underscores the therapeutic potential of this scaffold.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Comprehensive structure-activity relationship studies will be crucial to elucidate the optimal substitution patterns for potency and selectivity against specific kinase targets. Furthermore, exploration of their antiviral properties could unveil new therapeutic applications. The insights gained from such studies will be invaluable for the advancement of this promising class of compounds towards clinical development.
References
-
Deng, W., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. PubMed. [Link]
-
Kumar, A., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. [Link]
-
ResearchGate. (n.d.). Small-molecule inhibitors with anti-VEGFR activity for the treatment of various types of cancer. ResearchGate. [Link]
-
ResearchGate. (n.d.). SAR study of oxazolo[5,4-d]pyrimidines as dual VEGFR2 and EGFR inhibitors. ResearchGate. [Link]
-
Oh, Y., et al. (2012). Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives. PubMed. [Link]
-
Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. [Link]
-
Laufer, S., et al. (2002). Pyridinylimidazole based p38 MAP kinase inhibitors. PubMed. [Link]
-
Malamas, M. S., et al. (2021). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PubMed Central. [Link]
-
Bavetsias, V., et al. (2016). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]
-
Regan, J., et al. (2006). Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. PubMed. [Link]
-
ResearchGate. (n.d.). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]
-
Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed. [Link]
-
ResearchGate. (n.d.). 6-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. [Link]
-
MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Cockerill, S., et al. (2012). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. ACS Publications. [Link]
-
Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
-
MDPI. (2020). Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. MDPI. [Link]
-
ResearchGate. (2024). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
-
Deshmukh, S. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed. [Link]
-
Gürsoy, A., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. PubMed Central. [Link]
-
Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed Central. [Link]
-
ResearchGate. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. ResearchGate. [Link]
-
Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
-
NIH. (n.d.). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. NIH. [Link]
-
Elsherif, M. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. [Link]
-
Abdel-Aziz, M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]
Sources
- 1. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 6-Bromooxazolo[5,4-b]pyridine versus Other Halogenated Heterocycles in Drug Design
For the discerning medicinal chemist, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Halogenated heterocycles, in particular, serve as exceptionally versatile building blocks, offering a fine-tunable handle for synthetic diversification and modulation of physicochemical and pharmacological properties.[1][2] Among these, 6-Bromooxazolo[5,4-b]pyridine has emerged as a scaffold of significant interest. This guide provides an in-depth, objective comparison of this compound with other classes of halogenated heterocycles, supported by established chemical principles and experimental data to inform rational drug design.
The Oxazolo[5,4-b]pyridine Scaffold: A Privileged Core
The oxazolo[5,4-b]pyridine core is considered a "privileged structure" in medicinal chemistry.[3][4] Its fused bicyclic nature imparts a degree of conformational rigidity, which can be advantageous for potent and selective binding to biological targets. The pyridine nitrogen introduces a hydrogen bond acceptor and modulates the electronic properties of the ring system, while the oxazole ring can also participate in hydrogen bonding and other non-covalent interactions.[3] The introduction of a bromine atom at the 6-position provides a crucial synthetic handle for late-stage functionalization, primarily through transition metal-catalyzed cross-coupling reactions.[5]
Comparative Analysis: this compound vs. Other Halogenated Heterocycles
The choice of a halogenated heterocycle in a drug design campaign is a multi-faceted decision, balancing synthetic accessibility, reactivity, and the desired impact on the molecule's biological profile. Here, we compare this compound to other commonly employed halogenated heterocycles.
Physicochemical Properties: The Halogen Effect
The nature of the halogen atom (F, Cl, Br, I) significantly impacts the physicochemical properties of the parent heterocycle. These properties, in turn, influence a drug candidate's solubility, permeability, and metabolic stability.
| Property | Fluorine | Chlorine | Bromine | Iodine |
| Electronegativity | Highest (4.0) | High (3.16) | Moderate (2.96) | Lowest (2.66) |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| C-X Bond Strength (kcal/mol) | ~116 | ~84 | ~72 | ~58 |
| Polarizability | Low | Moderate | High | Highest |
| Lipophilicity (LogP contribution) | Small increase | Significant increase | Larger increase | Largest increase |
| Halogen Bond Donor Strength | Negligible | Moderate | Strong | Strongest |
Data compiled from general chemical principles.
Expert Insights:
-
Fluorine is often introduced to block metabolic oxidation at a specific position due to the high strength of the C-F bond, or to modulate the pKa of nearby basic centers.[6][7][8] However, its utility as a synthetic handle in cross-coupling is limited.
-
Chlorine and Bromine represent a good compromise. They are sufficiently reactive for a wide range of cross-coupling reactions while being more stable than their iodo- counterparts.[9] Bromine, in the case of this compound, offers excellent reactivity for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
Iodine is the most reactive halogen in palladium-catalyzed cross-coupling, often allowing for milder reaction conditions.[9] However, iodo-substituted compounds can be less stable and may be more susceptible to in vivo dehalogenation.
Reactivity in Key Synthetic Transformations
The primary utility of halogenated heterocycles in drug discovery lies in their ability to undergo transition metal-catalyzed cross-coupling reactions. This allows for the rapid generation of analog libraries with diverse substituents. The reactivity of the C-X bond is paramount in this context.
General Reactivity Trend in Palladium-Catalyzed Cross-Coupling: I > Br > Cl >> F
This trend is inversely correlated with the C-X bond dissociation energy, with the oxidative addition of the palladium catalyst to the C-X bond being the rate-determining step.[9]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Generalized Palladium-Catalyzed Cross-Coupling Cycle."
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle like this compound with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Trustworthiness: This protocol is a standard and widely validated method in medicinal chemistry for the functionalization of aryl and heteroaryl halides.[9] The use of an inert atmosphere and degassed solvents is crucial to prevent the degradation of the palladium catalyst.
Role in Drug-Target Interactions
Halogen atoms can participate in specific, beneficial interactions with protein targets, most notably through halogen bonding.[10] A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue.
Halogen Bond Donor Strength: I > Br > Cl > F
Expert Insights: The bromine atom in this compound can act as a potent halogen bond donor, potentially enhancing binding affinity and selectivity for the target protein. This is an advantage over fluoro- and often chloro-substituted analogs where this interaction is weaker or non-existent.[11]
Metabolic Stability and Pharmacokinetic Profile
The introduction of halogens can significantly alter the metabolic profile of a drug candidate.
-
Blocking Metabolism: As mentioned, the strong C-F bond is often used to block cytochrome P450-mediated metabolism at a susceptible position.[6][8]
-
Modulating Lipophilicity: Increasing the lipophilicity by introducing Cl, Br, or I can enhance membrane permeability but may also increase metabolic clearance and off-target toxicity.[10]
-
Metabolic Dehalogenation: While generally stable, C-Br and C-I bonds can sometimes be susceptible to metabolic cleavage, which can be a liability.
The oxazolo[5,4-b]pyridine core itself is generally considered to be metabolically stable. The choice of halogen at the 6-position allows for a trade-off between synthetic reactivity and metabolic stability. Bromine offers a good balance in this regard.
dot graph TD { node [shape=plaintext, fontcolor="#202124"]; subgraph "Decision Tree for Halogen Selection" A[Start: Need for Halogenated Heterocycle] --> B{Primary Goal?}; B -- "Block Metabolism" --> C[Fluorine]; B -- "Synthetic Handle" --> D{Reactivity vs. Stability?}; D -- "High Reactivity (Mild Conditions)" --> E[Iodine]; D -- "Balanced Reactivity & Stability" --> F[Bromine/Chlorine]; F --> G{Halogen Bonding Important?}; G -- "Yes" --> H[Bromine]; G -- "No" --> I[Chlorine]; end } caption: "A simplified decision tree for selecting a halogen in drug design."
Case Studies and Applications
While specific examples directly comparing this compound to its halogenated analogs are not abundant in the literature, the broader families of oxazolopyridines and benzoxazoles have been extensively studied as inhibitors of various enzymes and receptors.[3][4][12] For instance, derivatives of oxazolo[4,5-b]pyridines have been investigated as antitumor agents targeting topoisomerase IIα.[12] In such cases, the 6-bromo precursor would be a key intermediate for generating a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound stands out as a highly valuable scaffold in drug design. It offers a unique combination of a privileged heterocyclic core with a synthetically versatile bromine handle. Compared to other halogenated heterocycles, it provides a superior balance of reactivity in crucial cross-coupling reactions and the potential for beneficial halogen bonding interactions, without the potential instability of iodo-derivatives or the synthetic inertness of fluoro-analogs. For research scientists and drug development professionals, this compound represents a strategic starting point for the efficient discovery and optimization of novel therapeutic agents.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- Halogenated Heterocycles as Pharmaceuticals | Request PDF - ResearchGate.
- Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
- Bioisosteric Replacements - Cambridge MedChem Consulting.
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - ResearchGate.
- Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed.
- Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage.
- Halogenated Heterocycles - Sigma-Aldrich.
- Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications.
- Halogenated Heterocycles for Drug Discovery - Durham e-Theses.
- ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies | Request PDF - ResearchGate.
- Azolo[ d]pyridazinones in medicinal chemistry - PubMed.
- Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines | Request PDF - ResearchGate.
- Application of Halogen Bond in Drug Discovery.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide - IRIS - Unife.
- Synthesis, Characterization and Antimicrobial Screening of Oxazolopyridine Derivatives.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv.
- 6-Bromooxazolo[4,5-b]pyridine | 1260863-86-2 - ChemicalBook.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI.
- 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis.
- Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design - ChemRxiv.
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate.
- CAS 886372-90-3 this compound - Building Block / BOC Sciences.
- Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications.
- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed.
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed.
- Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI.
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed.
- SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC.
-
Discovery of thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d][9][13]oxazin & thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation and in-silico studies | Request PDF - ResearchGate. Available from:
- Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives - Acta Scientific.
Sources
- 1. 卤化杂环化合物 [sigmaaldrich.com]
- 2. Halogenated Heterocycles for Drug Discovery - Durham e-Theses [etheses.dur.ac.uk]
- 3. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis | Buy from China Manufacturer [pipzine-chem.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. namiki-s.co.jp [namiki-s.co.jp]
- 12. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthesis routes for 6-bromooxazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazolo[5,4-b]pyridine Core
The oxazolo[5,4-b]pyridine nucleus is a privileged heterocyclic system frequently encountered in the development of novel therapeutic agents. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an attractive scaffold for targeting a variety of biological targets, including kinases and other enzymes. The 6-bromo substituent provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs. Consequently, efficient and scalable access to 6-bromooxazolo[5,4-b]pyridine is a critical starting point for many medicinal chemistry campaigns. This guide will compare and contrast the most viable synthetic strategies for its preparation.
The Central Precursor: 2-amino-5-bromopyridin-3-ol
All convergent synthetic routes to this compound rely on the key intermediate, 2-amino-5-bromopyridin-3-ol. The efficient preparation of this precursor is therefore paramount. A common and effective method for its synthesis involves a multi-step sequence starting from 2-aminopyridine.
A well-established procedure for the synthesis of the precursor 2-amino-5-bromopyridin-3-ol begins with the bromination of 2-aminopyridine, followed by nitration and subsequent reduction of the nitro group and displacement of a second bromine atom. A more direct route involves the nucleophilic substitution of a dibrominated precursor. For instance, 2-amino-3,5-dibromopyridine can be treated with a strong base in the presence of a copper catalyst to afford 2-amino-5-bromopyridin-3-ol[1].
Comparative Analysis of Key Synthesis Routes
Two principal strategies for the construction of the oxazole ring onto the 2-amino-5-bromopyridin-3-ol core will be discussed: condensation with orthoesters and cyclization with carboxylic acids or their derivatives.
Route 1: Condensation with Triethyl Orthoformate
This classical and straightforward approach involves the direct condensation of 2-amino-5-bromopyridin-3-ol with an orthoester. To generate the parent, unsubstituted this compound, triethyl orthoformate is the reagent of choice.
Reaction Mechanism: The reaction proceeds through initial formation of an intermediate amidine from the reaction of the exocyclic amino group with triethyl orthoformate. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the activated carbon, followed by elimination of ethanol, yields the desired oxazole ring. The reaction is typically acid-catalyzed.
Caption: General workflow for the synthesis of this compound via condensation with triethyl orthoformate.
Experimental Protocol (Adapted from analogous synthesis of 6-bromo-2-methyloxazolo[4,5-b]pyridine[2]):
-
To a solution of 2-amino-5-bromopyridin-3-ol in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), add an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Discussion: This method is attractive due to its operational simplicity and the use of a relatively inexpensive and readily available reagent. The reaction generally proceeds to completion, although elevated temperatures are often required. A key consideration is the potential for the formation of side products if the reaction is not driven to completion or if the starting material contains impurities. The workup is typically straightforward.
Route 2: Cyclization with Carboxylic Acids or Acid Chlorides
A more versatile approach that allows for the introduction of various substituents at the 2-position of the oxazole ring involves the condensation of 2-amino-5-bromopyridin-3-ol with a carboxylic acid or its more reactive derivative, such as an acid chloride. For the synthesis of the parent this compound, formic acid would be the simplest carboxylic acid, though its reactivity can be low. A more practical approach for the unsubstituted ring involves a two-step process via an intermediate amide followed by cyclodehydration. A more direct cyclization can be achieved with more reactive one-carbon synthons.
Reaction Mechanism: This route typically proceeds in two stages. First, the amino group of 2-amino-5-bromopyridin-3-ol reacts with the carboxylic acid (often activated, for example, with a coupling agent or by conversion to an acid chloride) to form an N-acyl intermediate. In the second step, this intermediate undergoes an intramolecular cyclodehydration, where the hydroxyl group attacks the carbonyl carbon, leading to the formation of the oxazole ring. This cyclization is often promoted by strong acids or dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride.
Caption: General workflow for the synthesis of this compound via cyclization with carboxylic acid derivatives.
Experimental Protocol (Adapted from analogous synthesis of 2-substituted oxazolo[4,5-b]pyridines[3]):
-
Combine 2-amino-5-bromopyridin-3-ol and the desired carboxylic acid (or its corresponding acid chloride) in a reaction vessel.
-
Add a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride.
-
Heat the mixture, typically at temperatures ranging from 100 to 200 °C, and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice water.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Discussion: This route offers greater flexibility for creating a library of 2-substituted this compound analogs by simply varying the carboxylic acid component. However, the reaction conditions are often harsher than the orthoformate method, requiring high temperatures and strong acids, which may not be compatible with sensitive functional groups on the starting materials. The workup can also be more challenging due to the need to neutralize a large amount of strong acid.
Comparative Summary
| Feature | Route 1: Triethyl Orthoformate | Route 2: Carboxylic Acid/PPA |
| Reagents | 2-amino-5-bromopyridin-3-ol, triethyl orthoformate, acid catalyst | 2-amino-5-bromopyridin-3-ol, carboxylic acid/acid chloride, PPA/POCl₃ |
| Versatility | Limited to 2-unsubstituted or 2-alkyl/aryl substituted products (depending on the orthoester) | Highly versatile for introducing a wide range of substituents at the 2-position |
| Reaction Conditions | Moderately high temperatures (reflux) | Often harsh conditions (high temperatures, strong acids) |
| Yields | Generally good to excellent | Variable, depending on the carboxylic acid used |
| Workup | Relatively straightforward extraction | Can be more complex due to quenching and neutralization of strong acids |
| Scalability | Generally scalable | Can be challenging to scale due to the handling of PPA and exothermic quenching |
| Green Chemistry | Use of excess orthoester and high boiling solvents can be a drawback | Use of stoichiometric strong acids and high energy input are significant concerns |
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific goals of the research program.
-
For the synthesis of the parent, unsubstituted this compound on a laboratory scale, the condensation with triethyl orthoformate (Route 1) is often the more practical and straightforward choice. Its operational simplicity and generally good yields make it an attractive option for routine synthesis.
-
For the creation of a diverse library of 2-substituted analogs, the cyclization with various carboxylic acids (Route 2) is the superior strategy. While the reaction conditions can be more demanding, the flexibility it offers in modifying the final product structure is invaluable for structure-activity relationship (SAR) studies in drug discovery.
It is crucial for researchers to carefully consider the substrate scope, desired scale of the reaction, and available laboratory resources when selecting the most appropriate synthetic pathway. Further optimization of reaction conditions for either route may be necessary to achieve optimal yields and purity for specific applications.
References
- Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Retrieved from [Link]
Sources
- 1. Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 6-Bromooxazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in the development of selective inhibitors. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window of a drug candidate. Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile is paramount for its successful clinical translation. This guide focuses on kinase inhibitors derived from the 6-bromooxazolo[5,4-b]pyridine scaffold, a promising heterocyclic system for the development of novel kinase inhibitors.
Profiling the Selectivity of Oxazolo[5,4-b]pyridine Derivatives: A Case Study with Thiazolo[5,4-b]pyridine Analogs
While specific, publicly available cross-reactivity data for kinase inhibitors directly derived from this compound is limited, we can draw valuable insights from the closely related and structurally analogous thiazolo[5,4-b]pyridine scaffold. Research on these compounds provides a strong proxy for understanding the potential selectivity profiles of their oxazolo counterparts.
A notable study on thiazolo[5,4-b]pyridine derivatives identified a potent inhibitor of the c-KIT kinase, compound 6r , which also demonstrated efficacy against imatinib-resistant c-KIT mutants.[1][2][3][4][5] The selectivity of compound 6r was assessed through a kinase panel profiling assay against 371 human kinases at a concentration of 1.0 µM in the presence of 10 µM ATP.[1] This broad screening is crucial for identifying both intended targets and potential off-targets.
The results revealed that compound 6r exhibited reasonable kinase selectivity.[1][2][3][4][5] At a 1 µM concentration, it inhibited 13 out of 371 kinases by more than 90%.[2] The primary targets included c-KIT, RAF1, DDR1, RET, FMS, and PDGFRα/β, among others.[2] This profile suggests a polypharmacological effect, which can be advantageous in certain therapeutic contexts, but also highlights the importance of characterizing the functional consequences of engaging these off-targets.
Comparative Cross-Reactivity Analysis: Oxazolo[5,4-b]pyridine Derivatives vs. Established Kinase Inhibitors
| Kinase Inhibitor | Primary Target(s) | Selectivity Score (S-Score) / Key Off-Targets | Reference(s) |
| Thiazolo[5,4-b]pyridine Derivative (6r) | c-KIT | Inhibited 13/371 kinases >90% at 1 µM. Off-targets include RAF1, DDR1, RET, FMS, PDGFRα/β. | [1][2] |
| Imatinib | ABL, KIT, PDGFR | Relatively selective, but also inhibits other kinases like DDR1 and LCK at higher concentrations. | [6] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | Multi-targeted inhibitor with broad activity against numerous kinases. | [2][7][8][9] |
| Sorafenib | BRAF, CRAF, VEGFRs, PDGFR, KIT | Broad-spectrum inhibitor targeting multiple kinase families. | [5][7][10][11][12] |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ | Potent, multi-targeted inhibitor with a broader profile than imatinib. | [13][14][15] |
| Gefitinib | EGFR | Highly selective for EGFR, but can inhibit other kinases like RICK and GAK at higher concentrations. | [16][17][18] |
| BKM120 (Buparlisib) | Pan-Class I PI3K | Selective for PI3K isoforms with at least 50-fold selectivity against other protein kinases. | [3][19][20][21][22] |
This comparative table underscores the diverse selectivity profiles of kinase inhibitors. While some, like gefitinib, are highly selective for their intended target, others, such as sunitinib and sorafenib, are designed to be multi-targeted. The thiazolo[5,4-b]pyridine derivative 6r appears to have a moderately selective profile, which could be further optimized through medicinal chemistry efforts to enhance its specificity for the desired target, such as c-KIT.
Experimental Protocols for Assessing Kinase Inhibitor Cross-Reactivity
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development. A variety of robust biochemical and cell-based assays are employed for this purpose.
Biochemical Assays
Biochemical assays directly measure the interaction of an inhibitor with a purified kinase. These can be broadly categorized into activity assays and binding assays.
1. Radiometric Kinase Activity Assay (Gold Standard)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Principle: The assay quantifies the amount of radiolabeled phosphate incorporated into a substrate (peptide or protein). Inhibition of the kinase results in a decrease in substrate phosphorylation.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubate the reaction at a controlled temperature for a defined period.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose filter paper).
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
-
2. KINOMEscan™ Competition Binding Assay
This is a high-throughput binding assay that measures the ability of a compound to displace a kinase from an immobilized, active-site directed ligand.
-
Principle: The assay relies on a competition between the test compound and a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.
-
Workflow:
-
Kinases are tagged with DNA.
-
The tagged kinases are incubated with the immobilized ligand and the test compound.
-
After equilibration, the unbound kinases are washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound.[10]
-
Caption: KINOMEscan™ competition binding assay workflow.
Cell-Based Assays
Cell-based assays are essential for confirming that an inhibitor engages its target in a physiological context and for assessing its effects on downstream signaling pathways.
1. Cellular Target Engagement Assays (e.g., NanoBRET™)
These assays measure the binding of an inhibitor to its target kinase within living cells.
-
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Workflow:
-
Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
The cells are treated with the fluorescent tracer and the test compound at various concentrations.
-
The BRET signal is measured using a plate reader.
-
A decrease in the BRET signal indicates target engagement by the test compound.
-
2. Phospho-protein Western Blotting
This technique is used to assess the effect of a kinase inhibitor on the phosphorylation of its downstream substrates.
-
Protocol:
-
Treat cultured cells with the kinase inhibitor at various concentrations and for different durations.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-protein signal to the total protein level of the substrate to determine the extent of inhibition.
-
References
- 1. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. ClinPGx [clinpgx.org]
- 6. escholarship.org [escholarship.org]
- 7. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Bromooxazolo[5,4-b]pyridine
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The compound 6-Bromooxazolo[5,4-b]pyridine is a valuable heterocyclic building block, frequently employed in the development of kinase inhibitors and other pharmaceutical agents.[1] However, its chemical nature—as a halogenated, biologically active molecule—necessitates a rigorous and informed approach to waste management.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with federal and institutional regulations.
Hazard Profile and Waste Classification
Understanding the hazard profile is the first step in establishing a safe disposal plan. This compound is classified as a hazardous substance. Its disposal is not merely a suggestion but a regulatory requirement.
Based on available safety data, the compound presents several hazards:
-
Acute Toxicity: It is harmful if swallowed, if it comes into contact with skin, or if inhaled.[2]
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]
Due to these characteristics and its chemical structure as a brominated heterocycle, all waste containing this compound must be treated as hazardous chemical waste . It is categorized as a halogenated organic compound, a class of chemicals with specific disposal requirements, often mandating high-temperature incineration for complete destruction to prevent the formation of persistent environmental pollutants.[6]
| Property | Information | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1260863-86-2 | [1][3] |
| Molecular Formula | C₆H₃BrN₂O | [2] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [2] |
| H315, H319, H335 (Causes skin & eye irritation; may cause respiratory irritation) | [3][5] | |
| GHS Pictogram | GHS07: Harmful/Irritant | [3] |
| Waste Classification | Hazardous Chemical Waste (Halogenated Organic Compound) | [6][7] |
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for managing waste generated from the use of this compound. The causality behind each step is critical; we are not just following rules, but implementing a system to mitigate specific risks.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing standard laboratory PPE, including a fully buttoned lab coat, chemical splash goggles, and appropriate gloves. Given the compound's dermal toxicity, selecting gloves with proven resistance to the solvents in use (e.g., DMSO, DMF[1]) is crucial.
Step 2: Segregate the Waste Stream
This is the most critical control point in chemical waste management. Never mix this compound waste with other waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.
-
Why? Halogenated waste requires specific disposal methods, typically high-temperature incineration.[6] Mixing it with non-halogenated solvent waste can complicate the disposal process, increase costs, and violate regulatory requirements. Furthermore, this compound is sensitive to basic conditions[1] and should be kept separate from incompatible materials like strong acids, bases, and oxidizing agents to prevent hazardous reactions.[4]
Step 3: Collect Waste in Designated Containers
The physical state of the waste dictates the type of container used. All containers must be in good condition, leak-proof, and made of a material compatible with the waste.
-
Solid Waste:
-
What it includes: Excess or expired pure compound, contaminated personal protective equipment (gloves, weigh paper), and spill cleanup materials.
-
Procedure: Collect these materials in a sturdy, wide-mouthed container or a pail lined with a clear plastic bag.[8][9] Do not use biohazard bags, as this can cause confusion and improper handling.[8] The container must have a secure, tight-fitting lid that remains closed except when adding waste.[10]
-
-
Liquid Waste:
-
What it includes: Solutions of this compound in solvents (e.g., reaction mixtures, chromatographic fractions).
-
Procedure: Collect liquid waste in a designated, shatter-resistant bottle (plastic-coated glass is a reliable choice).[8] Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills. Keep the cap securely fastened when not in use.[10]
-
-
Chemically Contaminated Sharps:
Step 4: Label the Waste Container Immediately
As soon as the first drop of waste is added, the container must be labeled.[11] This is a strict regulatory requirement. An incomplete or missing label is a common and serious compliance violation.
-
Required Information:
-
The words "Hazardous Waste" .
-
The full chemical name of every constituent: "this compound" and the names of any solvents or other chemicals present. Avoid abbreviations or formulas.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The Accumulation Start Date (the date the first waste was added).
-
Your name, Principal Investigator (PI), and laboratory information.
-
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Store the labeled waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[11]
-
Key SAA Requirements:
-
The SAA must be under the control of the laboratory personnel generating the waste.[11]
-
All liquid waste containers must be placed in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[10][11]
-
Store incompatible waste streams in separate secondary containers.[11]
-
Keep waste containers off the floor.[8]
-
Step 6: Arrange for Timely Disposal
Do not stockpile waste. Once a container is full, or if you are discontinuing work with the compound, arrange for a pickup from your institution's EHS department or licensed hazardous waste vendor.[8][10] This is typically done by submitting a chemical collection request form through your EHS office's online portal.
Spill and Emergency Procedures
In the event of a spill, your response should be dictated by the size and location of the release.
-
Small Spill (manageable within 10-15 minutes): If you are trained and have the appropriate spill kit, you may clean it up. Absorb the spill with an inert, dry material (e.g., vermiculite or sand). Place the contaminated absorbent material into your designated solid hazardous waste container.
-
Large Spill: If the spill is large, located in a public area, or you feel unsafe managing it, evacuate the immediate area, secure it to prevent entry, and notify your institution's EHS and emergency services immediately.[10][12]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 6-Bromo-[1,3]oxazolo[4,5-b]pyridine | C6H3BrN2O | CID 21964053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Bromooxazolo[5,4-b]pyridine
For the researcher dedicated to advancing drug discovery, the introduction of novel heterocyclic compounds like 6-Bromooxazolo[5,4-b]pyridine into a synthesis workflow is both a moment of opportunity and a critical juncture for safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring that your focus remains on scientific innovation, underpinned by a robust culture of safety.
Hazard Assessment: Understanding the Compound's Profile
This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1][2] However, its chemical reactivity necessitates a thorough understanding of its potential hazards. According to available safety data, this compound is classified with the following hazards:
-
Acute Toxicity: It is considered harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][4]
Given these classifications, a proactive and stringent approach to personal protective equipment (PPE) and handling procedures is not merely a recommendation but a necessity.
The Core of Protection: Personal Protective Equipment (PPE)
Your primary defense against exposure is the correct selection and use of PPE. The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat (fully buttoned) | Recommended: N95 Respirator (if not in a fume hood) |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves (consider double-gloving) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work within a certified chemical fume hood |
| Reaction Work-up/Quenching | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves (consider double-gloving) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work within a certified chemical fume hood |
| Spill Cleanup (Small) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Required: Half-face respirator with appropriate cartridges |
Expert Rationale: The selection of PPE is dictated by the potential routes of exposure. For instance, a face shield is crucial during solution preparation and reaction work-ups, where the risk of splashes is significantly higher.[5] While nitrile gloves offer good general protection for incidental contact, extended contact or handling of larger quantities may warrant more robust options like neoprene or butyl rubber gloves.[6][7][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Procedural Integrity: From Receipt to Disposal
The following workflow diagram and step-by-step protocols outline the critical stages of handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Weighing: Conduct all weighing and transfers of the solid compound within the fume hood to minimize inhalation risk.[9][10]
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If preparing solutions outside of a glovebox, ensure adequate ventilation and use a face shield.[5]
-
Reaction: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
-
-
Post-Handling and Waste Disposal:
-
Decontamination: Decontaminate all glassware that has come into contact with the compound using an appropriate solvent.
-
Waste Disposal: Dispose of all waste, including contaminated gloves, wipes, and solutions, in a clearly labeled hazardous waste container.[9][11] Do not empty into drains.[11]
-
PPE Removal: Remove PPE in the correct order (gloves first, then apron, face shield, and lab coat) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10][12]
-
Emergency Preparedness: A Rapid and Informed Response
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[10][11] Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Spill Management:
For a small spill within a fume hood, use an inert absorbent material, place it in a sealed container for hazardous waste disposal, and decontaminate the area. For larger spills, evacuate the laboratory, secure the area, and contact your institution's environmental health and safety department.[10]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly advance your research with this compound.
References
- Pyridine Safety Information.
-
6-Bromo[10][11]oxazolo[4,5-b]pyridin-2(3H)-one Safety Data Sheet. Fisher Scientific.
- 6-bromooxazolo[4,5-b]pyridine. ChemShuttle.
- 6-Bromooxazolo[4,5-b]pyridine Safety D
- 5-Bromooxazolo[4,5-b]pyridine Safety D
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- This compound Safety D
- Personal Protective Equipment Selection Guide. University of Arizona.
- How to Choose PPE for Chemical Work.
- Lab Safety Equipment & PPE. ChemTalk.
- 6-Bromooxazolo[4,5-b]pyridine. ChemicalBook.
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. 6-Bromooxazolo[4,5-b]pyridine | 1260863-86-2 [chemicalbook.com]
- 3. 6-Bromo-[1,3]oxazolo[4,5-b]pyridine | C6H3BrN2O | CID 21964053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
